Iron(III) fluoride trihydrate
描述
属性
IUPAC Name |
trifluoroiron;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILAUHRDSUSGOG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.F[Fe](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3FeH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15469-38-2 | |
| Record name | Iron(III) fluoride trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Iron(III) Fluoride Trihydrate (FeF3·3H2O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Iron(III) fluoride trihydrate (FeF3·3H2O), with a particular focus on its relevance to materials science and as a catalyst in organic synthesis for drug development.
Core Properties
This compound is an inorganic compound that exists in two crystalline polymorphs, α-FeF3·3H2O and β-FeF3·3H2O. The β-form is the more stable of the two. The anhydrous form, FeF3, is a white solid, while the hydrated forms are typically light yellow or pink powders.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. It is hygroscopic and slightly soluble in water, while being sparingly soluble in organic solvents like alcohol, ether, and benzene.[2] Its ability to act as a Lewis acid makes it a valuable catalyst in various chemical reactions.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | FeF3·3H2O | [4] |
| Molar Mass | 166.89 g/mol | [2] |
| Appearance | Light yellow to pink or brown-red crystalline powder | [3] |
| CAS Number | 15469-38-2 | [2] |
| Density | ~2.3 g/cm³ | [2] |
| Solubility in Water | Slightly soluble | [2] |
| Solubility in Organic Solvents | Sparingly soluble in alcohol, ether, benzene | [2] |
| Magnetic Susceptibility (χ) | +13,760·10⁻⁶ cm³/mol | [2] |
Crystal Structure
The two primary polymorphs of this compound, α and β, can be distinguished by their crystal structures and Mössbauer parameters.[1] The α-form is unstable and converts to the more stable β-form over time.[1]
The β-form, β-FeF3·3H2O, crystallizes in the tetragonal system with the space group P4/n.[5] Its structure consists of infinite chains of [FeF6]n and [FeF2(H2O)4]n octahedra.[6][7] The crystallographic data for β-FeF3·3H2O are summarized in Table 2.
Table 2: Crystallographic Data for β-FeF3·3H2O
| Parameter | Value | Reference(s) |
| Crystal System | Tetragonal | [5] |
| Space Group | P4/n | [5] |
| Lattice Parameters | a = 7.846 Å, c = 3.877 Å | [5] |
| Unit Cell Volume (V) | 238.67 ų | [8] |
| Formula Units per Unit Cell (Z) | 2 | [5] |
| Calculated Density (Dx) | 2.321 g/cm³ | [5] |
Experimental Protocols
Synthesis of β-FeF3·3H2O Single Crystals
A common method for the synthesis of β-FeF3·3H2O single crystals involves crystallization from an acidic aqueous solution.[5][6]
Protocol:
-
Preparation of Iron(III) Hydroxide: Freshly precipitate iron(III) hydroxide by adding a stoichiometric excess of a base (e.g., NaOH solution) to an aqueous solution of an iron(III) salt (e.g., FeCl3) with vigorous stirring.
-
Washing: Wash the resulting precipitate thoroughly with deionized water to remove any soluble impurities. This can be done by repeated centrifugation and resuspension.
-
Dissolution in Hydrofluoric Acid: Dissolve the freshly precipitated and washed iron(III) hydroxide in a dilute solution of hydrofluoric acid (HF). The concentration of HF should be carefully controlled.
-
Crystallization: Maintain the solution at a constant temperature above 50 °C to promote the growth of β-FeF3·3H2O crystals.[2] Crystal growth can be facilitated by using seed crystals.[6] For instance, crystal growth has been investigated in mixtures of 3 mol/kg hydrofluoric acid and 3 mol/kg nitric acid at temperatures between 30 and 50 °C.[6]
-
Isolation and Drying: Once crystals of a suitable size have formed, they can be isolated by filtration, washed with a small amount of cold deionized water, and then dried under vacuum or in a desiccator.
Below is a workflow diagram for the synthesis of β-FeF3·3H2O single crystals.
Characterization Techniques
Powder XRD is a fundamental technique for phase identification and the determination of crystal structure parameters.[9]
Typical Experimental Parameters:
-
Instrument: A standard powder diffractometer.
-
X-ray Source: Cu Kα (λ = 1.5406 Å) or Mo Kα (λ = 0.7107 Å) radiation.[5]
-
Scan Range (2θ): Typically from 10° to 80°.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is often used to obtain high-resolution data for structural analysis.
-
Sample Preparation: The sample should be finely ground to a homogenous powder to ensure random orientation of the crystallites.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of FeF3·3H2O.[7][10]
Typical Experimental Parameters:
-
Instrument: A simultaneous TGA/DSC analyzer.
-
Atmosphere: Typically an inert atmosphere such as nitrogen or argon to prevent oxidation.[11]
-
Heating Rate: A heating rate of 5-10 °C/min is common.
-
Temperature Range: From room temperature to around 500 °C to observe the dehydration and decomposition processes.
-
Crucible: Alumina or platinum crucibles are typically used.
The thermal decomposition of β-FeF3·3H2O generally proceeds in two main steps: first, the loss of water molecules to form a partially hydrated or anhydrous form, followed by further decomposition at higher temperatures.[10][12] A typical TGA curve shows a significant weight loss corresponding to the removal of water of hydration.[10]
Mössbauer spectroscopy is a powerful technique for probing the local electronic and magnetic environment of the iron nuclei in FeF3·3H2O.[1][13] It is particularly useful for distinguishing between the α and β polymorphs and for studying magnetic ordering.[1]
Typical Experimental Setup:
-
Source: A ⁵⁷Co source in a rhodium matrix is commonly used for ⁵⁷Fe Mössbauer spectroscopy.[13]
-
Spectrometer: A constant acceleration Mössbauer spectrometer.
-
Calibration: The velocity scale is typically calibrated using a standard α-Fe foil at room temperature.
-
Temperature: Measurements can be performed at various temperatures, including room temperature and cryogenic temperatures, to study magnetic transitions.
The Mössbauer spectra of the α and β forms of FeF3·3H2O show distinct quadrupole splittings, allowing for their differentiation.[1]
Quantitative Data Summary
Magnetic Properties
The magnetic properties of the α and β polymorphs of FeF3·3H2O differ significantly. The magnetic susceptibility of the α-form decreases monotonically with increasing temperature.[1] In contrast, the β-form exhibits a broad maximum in its magnetic susceptibility versus temperature curve at around 130 K, which is indicative of short-range antiferromagnetic ordering within clusters of Fe³⁺ ions.[1] A related compound, β-FeF3(H2O)2·H2O, shows long-range antiferromagnetic ordering below 20 K.[14]
Thermal Decomposition
The thermal decomposition of FeF3·3H2O in an inert atmosphere typically occurs in stages. The water of hydration is lost first, followed by the decomposition of the anhydrous fluoride at higher temperatures. For example, heating β-FeF3·3H2O can lead to the formation of FeF3·0.33H2O and subsequently anhydrous FeF3.[12] The exact temperatures and mass losses are dependent on the heating rate and atmosphere. A representative TGA curve shows a multi-step weight loss corresponding to these dehydration processes.[10]
Applications in Drug Development and Organic Synthesis
While not a drug itself, this compound serves as a versatile and efficient Lewis acid catalyst in organic synthesis, facilitating the formation of various heterocyclic compounds that are important scaffolds in medicinal chemistry and drug discovery.[3][15][16]
Catalysis in Heterocyclic Synthesis
FeF3·3H2O has been successfully employed as a catalyst in multicomponent reactions (MCRs) for the synthesis of complex molecules in a single step.[17] One notable application is the synthesis of N-substituted 2-aminopyridines, a class of compounds with significant pharmacological interest.[17] This reaction demonstrates the utility of FeF3·3H2O in generating libraries of diverse small molecules for drug screening.[17]
The general workflow for such a catalyzed synthesis is depicted in the diagram below.
This workflow highlights the key stages from combining the reactants and catalyst to obtaining the final purified product, which can then be used in further drug development studies. The use of FeF3·3H2O as a catalyst offers advantages such as operational simplicity and, in some cases, the use of environmentally benign solvents like water.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Iron(III) fluoride - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | F3FeH6O3 | CID 44890702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. anl.gov [anl.gov]
- 8. rsc.org [rsc.org]
- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Structural and magnetic properties of the low-dimensional fluoride β-FeF3(H2O)2·H2O - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Fluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) fluoride trihydrate (FeF₃·3H₂O) is an inorganic compound that has garnered interest in various scientific fields, including materials science, catalysis, and potentially as a reagent in pharmaceutical synthesis.[1][2] Its utility stems from its properties as a Lewis acid and a source of fluoride ions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications.
Physical and Chemical Properties
This compound is a hydrated form of ferric fluoride.[3] It exists as a crystalline solid and is known to be hygroscopic.[3] The anhydrous form is white, while the hydrated forms are typically light pink or pale green crystals.[3]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of Iron(III) fluoride and its trihydrate form.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | FeF₃·3H₂O | [4] |
| Molar Mass | 166.89 g/mol | [3] |
| Appearance | Light pink/pale green crystals | [3] |
| CAS Number | 15469-38-2 | [3] |
Table 2: Physical Properties
| Property | Anhydrous (FeF₃) | Trihydrate (FeF₃·3H₂O) | Reference |
| Density | 3.87 g/cm³ | 2.3 g/cm³ | [3] |
| Melting Point | > 1000 °C | Decomposes upon heating | [3] |
| Boiling Point | N/A | N/A | |
| Solubility in Water | Slightly soluble | 49.5 g/100 mL | [3] |
| Solubility in other solvents | Negligible in alcohol, ether, benzene | Sparingly soluble in alcohol, ether, benzene | [5] |
Table 3: Crystal Structure
| Polymorph | Crystal System | Space Group | Synthesis Condition | Reference |
| α-FeF₃·3H₂O | Tetragonal | P4/m (with J6 substructure) | Evaporation of an HF solution with Fe³⁺ at room temperature | [3] |
| β-FeF₃·3H₂O | Tetragonal | P4/m | Evaporation of an HF solution with Fe³⁺ above 50 °C | [3] |
Experimental Protocols
Synthesis of α- and β-Iron(III) Fluoride Trihydrate
Two primary crystalline forms of this compound, α and β, can be synthesized by controlling the temperature of crystallization from an aqueous hydrofluoric acid solution containing ferric ions.[3]
Materials:
-
Iron(III) chloride (FeCl₃) or another soluble Fe(III) salt
-
Hydrofluoric acid (HF), aqueous solution
-
Deionized water
Protocol for α-FeF₃·3H₂O:
-
Prepare a solution of an Fe(III) salt in aqueous hydrofluoric acid.
-
Allow the solution to slowly evaporate at room temperature.
-
Pale pink or light green crystals of the α-form will precipitate.
-
Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.
Protocol for β-FeF₃·3H₂O:
-
Prepare a solution of an Fe(III) salt in aqueous hydrofluoric acid.
-
Heat the solution to a temperature above 50 °C and allow it to evaporate slowly.
-
Crystals of the β-form will form.
-
Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.
It is important to note that the α-form is unstable and will convert to the more stable β-form over a period of days.[3]
Caption: Synthesis workflow for α- and β-FeF₃·3H₂O.
Thermal Analysis
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.
Typical TGA/DSC Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of FeF₃·3H₂O into an alumina or platinum crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from room temperature to a desired final temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The TGA curve will show mass loss corresponding to the dehydration of the sample, followed by decomposition at higher temperatures. The DSC curve will indicate the endothermic or exothermic nature of these transitions.
Upon heating, this compound loses its water of hydration. At very high temperatures, the anhydrous form decomposes to Iron(II) fluoride (FeF₂) and fluorine gas (F₂).[3]
X-ray Diffraction (XRD)
XRD is employed to determine the crystal structure and identify the different polymorphic forms of this compound.
Typical Single-Crystal XRD Protocol:
-
Mount a suitable single crystal of α- or β-FeF₃·3H₂O on a goniometer head.
-
Place the goniometer head in the X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve and refine the crystal structure to obtain the atomic coordinates.
Spectroscopic Analysis
Mössbauer and infrared spectroscopy are valuable tools for characterizing the electronic structure and bonding in this compound.
Mössbauer Spectroscopy: This technique is particularly useful for distinguishing between the α and β forms due to differences in their quadrupole splitting.[3]
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of water molecules and the Fe-F vibrational modes.
Chemical Reactivity and Applications
Lewis Acid Catalysis
This compound acts as a Lewis acid, accepting electron pairs, which makes it a useful catalyst in various organic reactions.[2]
Example: Cyanohydrin Synthesis Iron(III) fluoride has been shown to catalyze the chemoselective addition of cyanide to aldehydes to form cyanohydrins.[3][5]
General Experimental Protocol for Catalytic Cyanohydrin Synthesis:
-
To a solution of the aldehyde in a suitable solvent, add a catalytic amount of this compound.
-
Add a cyanide source (e.g., trimethylsilyl cyanide) dropwise at a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and work up the product to isolate the cyanohydrin.
Caption: Catalytic cycle for cyanohydrin synthesis.
Other Applications
-
Ceramics Production: A primary commercial use of Iron(III) fluoride is in the manufacturing of ceramics.[5]
-
Cross-Coupling Reactions: Ferric fluoride-based compounds have been used to catalyze certain cross-coupling reactions.[3]
-
Pharmaceutical Synthesis: It finds application as a reagent in the synthesis of various medicinal compounds.[2]
Relevance to Drug Development
While direct biological activity or involvement in specific signaling pathways of this compound has not been extensively reported, its role as a catalyst in organic synthesis is relevant to drug development.[2] The synthesis of complex organic molecules, which form the basis of many pharmaceuticals, often relies on efficient and selective catalytic methods. The Lewis acidity of this compound can be harnessed to facilitate key bond-forming reactions in the synthesis of drug candidates.
Furthermore, the toxicology of iron and fluoride compounds is an important consideration. While iron is an essential element, excess iron can be toxic. Similarly, fluoride is beneficial for dental health in small amounts but can be toxic at higher concentrations. Specific toxicological studies on this compound are limited, and further research would be necessary to assess its biocompatibility for any potential direct therapeutic applications.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Iron(III) Fluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) fluoride trihydrate (FeF3·3H2O) is an inorganic compound that has garnered significant interest in various scientific fields, including materials science and catalysis. Its utility is underscored by the existence of polymorphic forms, each possessing distinct crystal structures and properties. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of FeF3·3H2O, with a focus on its two primary forms: α-FeF3·3H2O and β-FeF3·3H2O. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Polymorphism of this compound
This compound is known to exist in at least two distinct polymorphic forms, designated as α and β.[1] These polymorphs can be selectively synthesized by controlling the temperature during the evaporation of an aqueous hydrofluoric acid (HF) solution containing Fe³⁺ ions. The α-form is typically obtained at room temperature, while the β-form is favored at temperatures above 50 °C.[2] A slow, spontaneous conversion from the α to the β form has been observed to occur over the course of a year.[1]
Crystallographic Data
The crystallographic details of the α and β polymorphs of this compound are summarized in the table below. It is important to note that while detailed crystallographic data for the β-polymorph is available, comprehensive single-crystal data for the α-polymorph is not as well-documented in the literature.
| Parameter | α-FeF3·3H2O | β-FeF3·3H2O |
| Crystal System | Orthorhombic (presumed) | Tetragonal |
| Space Group | Not definitively determined | P4/n[3] or P4/m[2] |
| Unit Cell Parameters | a = 9.5135 Å, c = 4.7882 Å (from powder diffraction of nanowires)[4] | a = 7.846 Å, c = 3.877 Å[3] |
| Formula Units (Z) | Not determined | 2 |
| Calculated Density (Dx) | Not determined | 2.321 g/cm³ |
Experimental Protocols
Synthesis of α-FeF3·3H2O (Precipitation and Freeze-Drying Method)[4]
This method involves the initial precipitation of iron(III) hydroxide, which is then converted to the fluoride trihydrate.
-
Precipitation of Iron(III) Hydroxide: A solution of iron(III) chloride (FeCl3) is treated with a 10% excess of a stoichiometric amount of sodium hydroxide (NaOH) solution with vigorous stirring for 30 minutes. The resulting precipitate is washed and separated by centrifugation.
-
Fluorination: The freshly precipitated iron(III) hydroxide is added to an excess of hydrofluoric acid (HF) solution and stirred continuously for 12 hours at 50 °C.
-
Isolation: The resulting solution is then frozen and subjected to freeze-drying to obtain α-FeF3·3H2O powder.
Synthesis of β-FeF3·3H2O (Mechano-chemical Method)[5]
This solvent-free method utilizes mechanical energy to drive the chemical reaction.
-
Precursor Mixing: Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) and ammonium fluoride (NH4F) are used as precursors.
-
Ball Milling: The precursors are subjected to a mechano-chemical process, typically involving high-energy ball milling. While specific parameters such as milling time, speed, and ball-to-powder ratio are crucial for reproducibility, they are not always detailed in the literature and require optimization for a given setup.
-
Product Isolation: The resulting powder is collected after the milling process.
Characterization by X-ray Diffraction (XRD)
Powder X-ray diffraction is a primary technique for identifying the polymorphic form of FeF3·3H2O.
-
Instrumentation: A standard powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Sample Preparation: The powdered sample is typically mounted on a zero-background sample holder.
-
Data Collection: Diffraction patterns are recorded over a 2θ range of 10-80° with a continuous scan mode.
-
Data Analysis: The obtained diffraction patterns are compared with standard diffraction data from crystallographic databases (e.g., JCPDS) to identify the phase. Rietveld refinement can be employed for detailed structural analysis.
Characterization by Mössbauer Spectroscopy
57Fe Mössbauer spectroscopy is a powerful tool for probing the local electronic and magnetic environment of the iron atoms in the different polymorphs.
-
Instrumentation: A Mössbauer spectrometer operating in transmission mode with a 57Co source in a rhodium matrix is typically used.
-
Sample Preparation: The powdered sample is placed in a sample holder.
-
Data Collection: Spectra are collected at both room temperature and cryogenic temperatures (e.g., 77 K) to investigate magnetic ordering.
-
Data Analysis: The spectra are fitted with appropriate models to extract parameters such as isomer shift (δ), quadrupole splitting (ΔEQ), and hyperfine magnetic field (Hhf). The two polymorphs can be distinguished by their different Mössbauer parameters.[1]
Phase Transition and Thermal Decomposition
α to β Polymorphic Transformation
The α-form of FeF3·3H2O is metastable and has been observed to convert to the more stable β-form over a period of one year at ambient conditions.[1] The exact mechanism of this solid-state transformation is not fully elucidated but is presumed to involve subtle rearrangements of the crystal lattice.
Thermal Decomposition of β-FeF3·3H2O
Upon heating, β-FeF3·3H2O undergoes a thermal decomposition process that leads to the formation of iron hydroxyfluoride with a hexagonal-tungsten-bronze (HTB) type structure.[5] This transformation involves the release of water and hydrogen fluoride.
The structure of β-FeF3·3H2O consists of infinite chains of [FeF6]n and [FeF2(H2O)4]n.[5] The thermal decomposition induces a collapse and condensation of these chains, resulting in the formation of the HTB-type FeF3-x(OH)x network.[5]
Conclusion
This technical guide has provided a detailed overview of the crystal structure and polymorphism of this compound. The existence of the α and β polymorphs, their distinct crystallographic features, and the methods for their synthesis and characterization have been presented. The transformation from the metastable α-form to the stable β-form and the thermal decomposition of the β-polymorph to an HTB-type structure highlight the chemical versatility of this compound. For researchers and professionals in materials science and drug development, a thorough understanding of these fundamental properties is crucial for the effective application of this compound in their respective fields. Further research, particularly in obtaining detailed single-crystal structural data for the α-polymorph and elucidating the precise mechanism of the α-to-β transformation, will undoubtedly contribute to a more complete understanding of this important inorganic compound.
References
A Comprehensive Guide to the Synthesis and Preparation of Iron(III) Fluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Iron(III) fluoride trihydrate (FeF₃·3H₂O) is an inorganic compound of significant interest due to its applications in catalysis, ceramics production, and as a precursor for cathode materials in lithium-ion and sodium-ion batteries.[1][2][3] This technical guide provides an in-depth overview of the synthesis and preparation of this compound, focusing on detailed experimental protocols and quantitative data to support researchers in their laboratory work.
Chemical and Physical Properties
This compound is a hydrated form of iron(III) fluoride, appearing as a pale pink or off-white to pale brown crystalline solid.[4][5] It is hygroscopic and should be stored in a cool, dry place.[5] The compound is slightly soluble in water but sparingly soluble in ethanol, ether, and benzene.[4][5]
| Property | Value |
| Chemical Formula | FeF₃·3H₂O[6] |
| Molar Mass | 166.89 g/mol [4] |
| Appearance | Pale green crystals[4], Off-white to pale brown Crystalline[5] |
| Density | 2.3 g/cm³[4] |
| Solubility in Water | 49.5 g/100 mL[4] |
| CAS Number | 15469-38-2[4] |
Synthesis Methodologies
The primary route for synthesizing this compound is through a precipitation reaction involving an iron(III) salt and a fluoride source in a suitable solvent. The choice of precursors and reaction conditions can influence the crystalline phase (α or β) and morphology of the final product.[4]
Experimental Protocols
Method 1: Precipitation from Ethanolic Solution
This method, adapted from a procedure for preparing nanosized FeF₃·0.33H₂O, first yields microsized FeF₃·3H₂O.[7]
Reagents:
-
Iron(III) chloride (FeCl₃)
-
Ethanol
-
Hydrofluoric acid (HF, 40% solution)
Protocol:
-
Prepare a 0.2 M solution of FeCl₃ in ethanol in an ice bath, maintaining the temperature between 0–2.5 °C.[7]
-
Slowly add a 40% HF solution to the FeCl₃ solution dropwise.[7]
-
Seal the Teflon-lined reactor and stir the mixture for 24 hours.[7]
-
Collect the resulting pink precipitate of FeF₃·3H₂O by centrifugation and filtration.[7]
-
Wash the precipitate and subsequently dry it at 60 °C for 24 hours.[7]
Method 2: Aqueous Precipitation with Freeze-Drying
This method utilizes an aqueous solution and a freeze-drying step to obtain α-FeF₃·3H₂O.[8]
Reagents:
-
Iron(III) chloride (FeCl₃) solution
-
Sodium hydroxide (NaOH) solution
-
Hydrofluoric acid (HF) solution
Protocol:
-
Add a solution of FeCl₃ to a 10% excess mass of stoichiometric NaOH solution with vigorous stirring for 30 minutes.[8]
-
Wash and separate the resulting precipitate by centrifugation.[8]
-
Add the precipitate to an excess of HF solution and continue stirring for 12 hours at 50 °C.[8]
-
Freeze the resulting solution in a refrigerator.[8]
-
Obtain α-FeF₃·3H₂O by freeze-drying the frozen solution.[8]
Method 3: Solution Growth of Nanowires
This approach focuses on the synthesis of α-FeF₃·3H₂O nanowires.[9]
Reagents:
-
Iron(III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]
-
Hydrofluoric acid (HF, 48 wt % aqueous solution)
-
Ethanol
Protocol:
-
Use ethanol as the solvent, in which FeF₃·3H₂O has very low solubility.[9]
-
Disperse Iron(III) nitrate nonahydrate and hydrofluoric acid in ethanol. The water molecules for hydration are supplied by the aqueous HF solution and the hydrated iron salt.[9]
-
The reaction is maintained at a low supersaturation level to promote the growth of nanowires.[9]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Iron(III) Source | FeCl₃ | FeCl₃ | Fe(NO₃)₃·9H₂O[9] |
| Fluoride Source | 40% HF[7] | HF[8] | 48 wt % HF[9] |
| Solvent | Ethanol[7] | Water[8] | Ethanol[9] |
| Temperature | 0–2.5 °C[7] | 50 °C (stirring), then freezing[8] | Not specified |
| Reaction Time | 24 hours (stirring)[7] | 12 hours (stirring)[8] | Not specified |
| Post-processing | Centrifuging, washing, drying at 60°C[7] | Centrifuging, washing, freeze-drying[8] | Not specified for the trihydrate |
Experimental Workflow and Logic
The synthesis of this compound generally follows a logical progression from precursor dissolution to product isolation. This can be visualized as a workflow.
Caption: General workflow for the synthesis of this compound.
This diagram illustrates the sequential steps involved in the synthesis, from the initial preparation of precursor solutions to the final isolation of the this compound product. Each stage is critical for achieving the desired product purity and morphology.
Characterization
The synthesized this compound can be characterized by various techniques to confirm its identity and purity. X-ray diffraction (XRD) is commonly used to determine the crystalline structure and phase purity. Scanning electron microscopy (SEM) can be employed to analyze the morphology and particle size of the product.[7] For distinguishing between the α and β polymorphs, Mössbauer spectroscopy is a valuable tool, as the two forms exhibit different quadrupole splitting.[4]
Applications in Research and Development
This compound serves as a versatile precursor and catalyst in several areas of interest to researchers and drug development professionals.
-
Catalysis: It acts as a Lewis acid catalyst in various organic reactions, such as the chemoselective addition of cyanide to aldehydes to form cyanohydrins.[1][2]
-
Battery Materials: It is a key starting material for the synthesis of anhydrous and partially hydrated iron fluorides (e.g., FeF₃·0.33H₂O), which are promising cathode materials for high-energy-density lithium-ion and sodium-ion batteries.[3][7][10] The conversion involves thermal dehydration.[8]
-
Ceramics and Materials Science: Iron(III) fluoride is used in the production of specialty ceramics and glasses, contributing to their desired optical and mechanical properties.[1][2]
The synthesis methods outlined in this guide provide a solid foundation for the laboratory-scale preparation of this compound, enabling further research into its diverse applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 15469-38-2 [chemicalbook.com]
- 3. Iron(III) fluoride 7783-50-8 [sigmaaldrich.com]
- 4. Iron(III) fluoride - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. WebElements Periodic Table » Iron » iron trifluoride trihydrate [webelements.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. energy.ciac.jl.cn [energy.ciac.jl.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility of Iron(III) Fluoride Trihydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Iron(III) fluoride trihydrate (FeF₃·3H₂O) in organic solvents. Due to a notable lack of quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting a detailed, generalized experimental protocol for its precise determination. This guide is intended to equip researchers with the necessary information and methodologies to assess the solubility of this compound in their specific applications.
Introduction
This compound is an inorganic compound with applications in ceramics, catalysis, and as a reagent in organic synthesis.[1] Its solubility is a critical parameter for its use in non-aqueous reaction media and formulations. This guide addresses the current state of knowledge regarding its solubility in organic solvents and provides a practical framework for its experimental determination.
Solubility Data
Quantitative solubility data for this compound in organic solvents is scarce. The available information is primarily qualitative, indicating low solubility in common non-aqueous solvents. A summary of these findings is presented in Table 1. It is important to note that some sources refer to the anhydrous form, Iron(III) fluoride (FeF₃), which is also included for reference.
Table 1: Qualitative Solubility of Iron(III) Fluoride and its Trihydrate in Organic Solvents
| Compound | Solvent | Solubility Description |
| This compound (FeF₃·3H₂O) | Alcohol | Sparingly soluble[2][3] |
| This compound (FeF₃·3H₂O) | Ether | Sparingly soluble[2][3] |
| This compound (FeF₃·3H₂O) | Benzene | Sparingly soluble[2][3] |
| This compound (FeF₃·3H₂O) precursor | Ethanol | Partially dissolved[4] |
| Iron(III) fluoride (anhydrous) (FeF₃) | Alcohol | Insoluble, Practically insoluble[5][6] |
| Iron(III) fluoride (anhydrous) (FeF₃) | Ether | Insoluble, Practically insoluble[5][6] |
| Iron(III) fluoride (anhydrous) (FeF₃) | Benzene | Insoluble, Practically insoluble[5][6] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the principle of equilibrating a supersaturated solution and subsequently measuring the concentration of the dissolved solute.
Materials and Equipment
-
This compound (FeF₃·3H₂O) of known purity
-
Selected organic solvent(s), analytical grade
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)
-
Analytical balance
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a temperature-controlled shaker set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, the use of a syringe fitted with a chemically resistant filter is recommended.
-
Dilute the collected sample to a known volume with the appropriate solvent to bring the iron concentration within the linear range of the analytical instrument.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of known iron concentrations in the same organic solvent.
-
Analyze the prepared sample and the standard solutions using ICP-OES or AAS to determine the concentration of iron in the sample.
-
-
Calculation of Solubility:
-
From the measured iron concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
- 1. chem.ws [chem.ws]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Iron(III) fluoride, anhydrous, 97% min | Fisher Scientific [fishersci.ca]
- 6. Iron (III) Fluoride, Anhydrous, 99.5% Pure | Noah Chemicals [store.noahchemicals.com]
In-Depth Technical Guide to the Safety Data for Iron(III) Fluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for Iron(III) Fluoride Trihydrate (CAS No. 15469-38-2), in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.
Chemical and Physical Properties
This compound is a pale yellow to brown-red crystalline powder.[1][2] It is slightly soluble in water and sparingly soluble in alcohol, ether, and benzene.[1][2] The compound is hygroscopic and should be stored in a cool, dry place.[1]
| Property | Value | Source |
| Chemical Formula | FeF₃·3H₂O | [1] |
| Molecular Weight | 166.89 g/mol | [3] |
| CAS Number | 15469-38-2 | [1][3] |
| Appearance | Pale yellow to brown-red crystalline powder | [1][2] |
| Solubility | Slightly soluble in water; sparingly soluble in alcohol, ether, benzene | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the GHS. The primary hazards are acute toxicity, skin corrosion, and serious eye damage.[1][3][4][5]
GHS Classification Summary
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
GHS Label Elements
-
Pictograms:
-
-
Hazard Statements:
-
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 15469-38-2 [chemicalbook.com]
- 3. 氟化铁(III) 三水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | F3FeH6O3 | CID 44890702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
An In-depth Technical Guide to the Lewis Acidity of Iron(III) Fluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lewis acidic properties of iron(III) fluoride trihydrate (FeF₃·3H₂O). This compound is increasingly recognized for its catalytic potential in a variety of organic transformations, making a thorough understanding of its Lewis acidity essential for its effective application in research and development, including pharmaceutical synthesis.[1]
Introduction to Lewis Acidity and this compound
A Lewis acid is a chemical species that contains an empty orbital which is capable of accepting an electron pair from a Lewis base. This interaction is fundamental to many chemical reactions, particularly in catalysis. Iron(III) fluoride, in its hydrated form, is a noteworthy Lewis acid due to the electron-withdrawing nature of the fluoride atoms, which enhances the electrophilicity of the iron center.[2] The presence of coordinated water molecules in the trihydrate form can also influence its catalytic activity and substrate interactions.[3]
This compound is a pale yellow, crystalline solid that is soluble in water.[4] It is known to exist in two crystalline polymorphs, α and β forms.[5] The compound serves as a versatile catalyst in various chemical reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.[6]
Quantitative Assessment of Lewis Acidity
A key metric for quantifying the strength of a Lewis acid is its Fluoride Ion Affinity (FIA), which is the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.
| Compound | Fluoride Affinity (eV) | Fluoride Affinity (kcal/mol) |
| Iron(III) Fluoride (FeF₃) | 3.62 ± 0.13 | 83.5 ± 3.0 |
| Data sourced from the NIST Chemistry WebBook for the gas-phase reaction: FeF₃ + F⁻ → FeF₄⁻[1] |
Catalytic Applications: Cyanohydrin Synthesis
The Lewis acidic nature of iron(III) fluoride makes it an effective catalyst for various organic reactions.[7] One notable application is in the synthesis of cyanohydrins, which are versatile intermediates in the preparation of α-hydroxy acids, β-amino alcohols, and other pharmaceutically relevant molecules.[8]
Reaction Pathway: Lewis Acid Catalyzed Cyanohydrin Formation
The catalytic cycle for the formation of a cyanohydrin from an aldehyde or ketone using a Lewis acid catalyst like this compound is depicted below. The Lewis acid activates the carbonyl group, making it more susceptible to nucleophilic attack by the cyanide ion.
Caption: Catalytic cycle for cyanohydrin synthesis.
Experimental Protocols
Representative Protocol for this compound Catalyzed Cyanohydrin Synthesis
Materials:
-
Aldehyde or ketone
-
Trimethylsilyl cyanide (TMSCN)
-
This compound (FeF₃·3H₂O)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the carbonyl compound (1.0 mmol) and anhydrous DCM (5 mL).
-
Add this compound (0.05 mmol, 5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization of Lewis Acidity by FTIR Spectroscopy of Adsorbed Probe Molecules
The Lewis acidity of this compound can be characterized by Fourier-transform infrared (FTIR) spectroscopy using probe molecules such as pyridine or carbon monoxide. The interaction of the probe molecule with the Lewis acid sites on the surface of the material leads to a shift in the vibrational frequencies of the probe, which can be correlated to the strength of the Lewis acid sites.[10][11]
Experimental Workflow:
Caption: Workflow for FTIR analysis of Lewis acidity.
Expected Observations:
-
Pyridine: Adsorption of pyridine on Lewis acid sites results in new infrared bands typically in the region of 1440-1460 cm⁻¹. The precise position of the band is indicative of the Lewis acid strength.[11][12]
-
Carbon Monoxide: The C-O stretching frequency of CO adsorbed on a Lewis acid site is typically shifted to a higher wavenumber compared to gaseous CO (2143 cm⁻¹). A larger blue shift indicates a stronger Lewis acid site.[13][14]
While specific FTIR data for probe molecules on this compound is not widely published, based on its catalytic activity, significant shifts are expected, confirming its status as a potent Lewis acid.
Conclusion
This compound is a versatile and effective Lewis acid catalyst with applications in important organic transformations such as cyanohydrin synthesis.[6] Its Lewis acidity, supported by the fluoride affinity data of its anhydrous counterpart, is the key to its catalytic prowess.[1] The experimental protocols outlined in this guide provide a framework for utilizing and characterizing this promising catalyst in a research and development setting. Further investigation into the precise quantification of its Lewis acidity and the expansion of its catalytic applications is a promising area for future research.
References
- 1. iron trifluoride [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Probing the nature of Lewis acid sites on oxide surfaces with 31P(CH3)3 NMR: a theoretical analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Iron(III) fluoride - Wikipedia [en.wikipedia.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. CAS 7783-50-8: Iron fluoride (FeF3) | CymitQuimica [cymitquimica.com]
- 8. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.mpg.de [pure.mpg.de]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Magnetic Properties of Iron(III) Fluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of Iron(III) fluoride trihydrate (FeF₃·3H₂O), a compound of interest for its potential applications in catalysis, materials science, and as a precursor for battery materials.[1][2][3][4][5] This document details the magnetic behavior of its different crystalline forms, summarizes key quantitative data, and outlines the experimental methodologies used for its characterization.
Introduction to the Magnetic Behavior of this compound
This compound is an inorganic compound that exists in two primary crystallographic modifications, known as the α and β forms.[6][7] These polymorphs exhibit distinct magnetic properties, primarily attributable to their different structural arrangements. The Fe³⁺ ion, with its high-spin d⁵ electronic configuration, is the source of the magnetic moment in this compound. The overall magnetic behavior is governed by the interactions between these magnetic centers, which are influenced by the crystal structure. Generally, Iron(III) fluoride is considered an antiferromagnetic solid.[7]
The α-form of FeF₃·3H₂O demonstrates a magnetic susceptibility that decreases steadily as the temperature increases.[6] In contrast, the β-form displays a more complex magnetic behavior. Its magnetic susceptibility initially decreases with rising temperature, then goes through a broad maximum at approximately 130 K.[6] This phenomenon is indicative of short-range antiferromagnetic ordering within clusters of Fe³⁺ ions.[6] Further studies on a related β-form with a slightly different hydration, β-FeF₃(H₂O)₂·H₂O, have shown long-range antiferromagnetic ordering at a Néel temperature (Tₙ) of about 20 K.[8] Another investigation suggests an antiferromagnetic ordering temperature of around 70 K for β-FeF₃·3H₂O.[9] The magnetic structure of the β-form is characterized by ferromagnetic chains of Fe³⁺ ions that are antiferromagnetically coupled to neighboring chains.[8][9]
Quantitative Magnetic Data
The following table summarizes the available quantitative data on the magnetic properties of this compound and its related forms. It is important to note that some of the detailed data pertains to a closely related stoichiometry.
| Magnetic Property | Value | Compound Form | Notes |
| Magnetic Susceptibility (χ) | +13,760 x 10⁻⁶ cm³/mol | Not Specified | The specific polymorph and temperature are not detailed.[7][10] |
| Néel Temperature (Tₙ) | ~70 K | β-FeF₃·3H₂O | Indicates the onset of antiferromagnetic ordering.[9] |
| Néel Temperature (Tₙ) | 20(1) K | β-FeF₃(H₂O)₂·H₂O | Long-range magnetic ordering temperature.[8] |
| Magnetic Exchange Coupling (J∥/kb) | -18 K | β-FeF₃(H₂O)₂·H₂O | Intrachain magnetic exchange interaction.[8] |
| Magnetic Exchange Coupling (J⊥/kb) | -3 K | β-FeF₃(H₂O)₂·H₂O | Interchain magnetic exchange interaction.[8] |
Experimental Protocols
Magnetic susceptibility measurements are fundamental to understanding the magnetic response of a material to an applied magnetic field as a function of temperature.
Objective: To determine the temperature dependence of the magnetic susceptibility to identify magnetic ordering temperatures and characterize the nature of the magnetic interactions.
Methodology (Generalized):
-
Sample Preparation: A powdered sample of the synthesized α or β form of FeF₃·3H₂O is carefully weighed and packed into a sample holder suitable for the magnetometer. The sample holder is typically made of a material with a known, low magnetic susceptibility.
-
Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is a common instrument for these measurements due to its high sensitivity.
-
Measurement Parameters:
-
Temperature Range: Typically from low temperatures (e.g., 2 K) to room temperature (e.g., 300 K) or higher.
-
Applied Magnetic Field: A small, constant magnetic field (e.g., 1000 Oe) is applied.
-
Measurement Mode: Measurements can be performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions.
-
ZFC: The sample is cooled in the absence of a magnetic field. The field is then applied at the lowest temperature, and data is collected as the sample is warmed.
-
FC: The sample is cooled in the presence of the applied magnetic field, and data is collected during the cooling process.
-
-
-
Data Analysis: The raw data (magnetic moment) is corrected for the sample holder's contribution and converted to molar magnetic susceptibility (χₘ). The inverse magnetic susceptibility (1/χₘ) is often plotted against temperature to determine the Curie-Weiss behavior and the Weiss constant, which provides information about the nature and strength of the magnetic interactions.
Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei, providing information about oxidation states, site occupancies, and internal magnetic fields.[2][3][6][11]
Objective: To distinguish between the different crystalline forms of FeF₃·3H₂O and to study the magnetic ordering at the atomic level.
Methodology (Generalized):
-
Sample Preparation: A thin, uniform absorber is prepared by pressing the powdered FeF₃·3H₂O sample into a sample holder.
-
Instrumentation: A Mössbauer spectrometer consisting of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and associated electronics.
-
Measurement Conditions: Spectra are typically collected at various temperatures, including room temperature and cryogenic temperatures (e.g., liquid helium temperature), to observe the effects of magnetic ordering.
-
Data Analysis: The Mössbauer spectra are fitted with appropriate theoretical models to extract parameters such as:
-
Isomer Shift (δ): Provides information about the oxidation state of the iron.
-
Quadrupole Splitting (ΔEₙ): Sensitive to the local symmetry around the iron nucleus. The difference in quadrupole splitting is used to distinguish between the α and β forms.[7]
-
Hyperfine Magnetic Field (Bhf): Proportional to the magnetic moment of the iron atom and is a direct measure of magnetic ordering. A non-zero Bhf is observed below the magnetic ordering temperature.
-
Neutron powder diffraction is a critical technique for determining the magnetic structure of crystalline materials.[8][9]
Objective: To determine the precise arrangement of the magnetic moments (spins) of the Fe³⁺ ions in the crystal lattice below the magnetic ordering temperature.
Methodology (Generalized):
-
Sample Preparation: A sufficient quantity of the powdered FeF₃·3H₂O sample is loaded into a sample can (e.g., vanadium, which is a weak neutron scatterer).
-
Instrumentation: A neutron powder diffractometer at a research reactor or spallation source.
-
Measurement Conditions: Diffraction patterns are collected at temperatures above and below the suspected magnetic ordering temperature. The low-temperature measurements are crucial for observing magnetic scattering.
-
Data Analysis:
-
The diffraction pattern collected above the ordering temperature is used to refine the crystal structure using Rietveld analysis.
-
The diffraction pattern collected below the ordering temperature contains additional peaks due to magnetic scattering. The positions and intensities of these magnetic peaks are used to determine the magnetic propagation vector and the orientation of the magnetic moments.
-
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of the magnetic properties of this compound.
Caption: Experimental workflow for magnetic characterization.
Caption: Relationship between structure and magnetic properties.
References
- 1. Page loading... [guidechem.com]
- 2. anl.gov [anl.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Iron(III) fluoride - Wikipedia [en.wikipedia.org]
- 8. Structural and magnetic properties of the low-dimensional fluoride β-FeF3(H2O)2·H2O - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]
- 11. Operando Mössbauer Spectroscopy Investigation of the Electrochemical Reaction with Lithium in Bronze-Type FeF3·0.33H2O (2016) | Donato E. Conte | 19 Citations [scispace.com]
A Technical Guide to the Structural Analysis of Iron(III) Fluoride Trihydrate using X-ray Diffraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron(III) fluoride, or ferric fluoride, is an inorganic compound with the formula FeF₃(H₂O)x, where x can be 0 or 3.[1] The hydrated form, Iron(III) fluoride trihydrate (FeF₃·3H₂O), appears as light pink or pink crystals, while the anhydrous form is white.[1][2] This compound is of significant interest to researchers for its applications in ceramics production, catalysis in cross-coupling reactions, and as a potential cathode material in next-generation lithium-ion batteries.[2][3][4]
The physical and chemical properties of FeF₃·3H₂O, particularly its performance in applications like energy storage, are intrinsically linked to its crystal structure. X-ray Diffraction (XRD) is a powerful, non-destructive technique essential for elucidating the atomic and molecular structure of crystalline materials like this compound.[5] This guide provides an in-depth overview of the structural analysis of FeF₃·3H₂O, focusing on its known polymorphs and the experimental protocols for its synthesis and XRD characterization.
Polymorphism and Crystal Structure
This compound is known to exist in at least two different crystalline forms, or polymorphs, designated as α and β.[1]
-
α-FeF₃·3H₂O : This form is typically prepared by evaporating a hydrofluoric acid solution containing Fe³⁺ ions at room temperature. The α form is unstable and tends to convert to the more stable β form within days.[1]
-
β-FeF₃·3H₂O : This more stable polymorph is synthesized at temperatures above 50 °C.[1] Its crystal structure was determined through single-crystal X-ray diffraction. The structure consists of infinite chains of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ.[6]
The definitive crystallographic data for β-FeF₃·3H₂O, as determined by G. Teufer in 1964, is summarized in the table below.[7]
Table 1: Crystallographic Data for β-Iron(III) Fluoride Trihydrate
| Parameter | Value | Reference |
| Chemical Formula | FeF₃·3H₂O | [7] |
| Crystal System | Tetragonal | [7] |
| Space Group | P4/n | [7] |
| Lattice Parameter 'a' | 7.846 Å | [7] |
| Lattice Parameter 'c' | 3.877 Å | [7] |
| Unit Cell Volume | 238.7 ų | Calculated |
| Formula Units (Z) | 2 | [7] |
| Calculated Density (Dx) | 2.321 g/cm³ | [7] |
| Measured Density (Dm) | 2.26 g/cm³ | [7] |
Note: Some sources may refer to the space group as P4/m, but the detailed single-crystal study specifies P4/n.[1][7]
Experimental Protocols
Accurate structural analysis begins with the synthesis of high-quality crystalline material and is followed by a meticulous XRD data collection procedure.
Synthesis of β-FeF₃·3H₂O Single Crystals
This protocol is based on the method used to generate single crystals for the original structure determination.[7]
-
Preparation of Precursor : Begin by freshly precipitating iron(III) oxide hydrate (Fe(OH)₃) from an aqueous solution of an iron(III) salt (e.g., FeCl₃) by adding a base (e.g., NH₄OH).
-
Dissolution : Dissolve the freshly precipitated iron(III) oxide hydrate in a dilute solution of hydrofluoric acid (HF). Caution must be exercised when handling HF.
-
Crystallization : Place the resulting solution in a controlled environment maintained at 50 °C.
-
Crystal Growth : Allow the solution to evaporate slowly at this temperature. Pink, square prism- or cube-shaped crystals of β-FeF₃·3H₂O will form over time.[7]
-
Isolation : Carefully isolate the crystals from the mother liquor for subsequent analysis.
Powder X-ray Diffraction (PXRD) Protocol
This is a general procedure for obtaining a powder XRD pattern to confirm the phase and purity of a synthesized sample.
-
Sample Preparation :
-
Take a representative sample of the crystalline material.
-
If the crystals are large, gently grind them into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystal orientations are random, which is crucial for obtaining accurate diffraction data.[8]
-
Mount the fine powder onto a sample holder. This is typically a flat, zero-background plate made of silicon or a shallow cavity holder. Ensure the sample surface is smooth and level with the holder's surface.
-
-
Instrument Setup :
-
Use a powder diffractometer equipped with a standard X-ray source (e.g., Cu Kα, λ = 1.5406 Å).
-
Set the instrument parameters, including the voltage and current for the X-ray tube (e.g., 40 kV, 40 mA).
-
Define the angular range for the scan (e.g., 2θ from 10° to 80°), the step size (e.g., 0.02°), and the scan speed or time per step.
-
-
Data Collection :
-
Place the sample holder into the diffractometer.
-
Initiate the XRD scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at different angles.
-
-
Data Analysis :
-
The output will be a diffractogram, which is a plot of diffraction intensity versus the 2θ angle.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., JCPDS-ICDD) to confirm the identity and phase purity of β-FeF₃·3H₂O.[6]
-
Visualization of the Structural Analysis Workflow
The process from material synthesis to final structural elucidation follows a logical workflow. This can be visualized to provide a clear overview of the entire analytical procedure.
Caption: Logical workflow for the synthesis and structural determination of β-FeF₃·3H₂O via XRD.
References
- 1. Iron(III) fluoride - Wikipedia [en.wikipedia.org]
- 2. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. google.com [google.com]
Vibrational Spectroscopy of Iron(III) Fluoride Trihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of Iron(III) fluoride trihydrate (FeF₃·3H₂O) using Fourier Transform Infrared (FTIR) spectroscopy. This document outlines a detailed experimental protocol, presents key vibrational data, and illustrates the analytical workflow, serving as a valuable resource for researchers in materials science and pharmaceutical development.
Introduction to Vibrational Spectroscopy of Hydrated Inorganic Compounds
Vibrational spectroscopy, particularly FTIR, is a powerful analytical technique for elucidating the structural and bonding characteristics of inorganic compounds. For hydrated species such as this compound, FTIR spectroscopy is instrumental in identifying the vibrational modes associated with both the inorganic framework and the coordinated water molecules. These vibrations, which include stretching and bending modes, provide a unique spectral fingerprint of the compound. The presence of water of hydration introduces characteristic bands in the high-frequency region of the infrared spectrum (O-H stretching) and in the lower frequency region (H-O-H bending and other librational modes). The Fe-F and Fe-O bonds also exhibit characteristic vibrations at lower wavenumbers.
Experimental Protocol for FTIR Analysis
The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of this compound. This procedure is based on standard practices for the analysis of solid inorganic samples.
2.1. Sample Preparation (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.[1]
-
Materials and Equipment:
-
This compound (FeF₃·3H₂O), 98% purity or higher
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove moisture
-
Agate mortar and pestle
-
Pellet press with a die
-
Spatula
-
Analytical balance
-
-
Procedure:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 200 mg of dry FTIR-grade KBr.[1]
-
Grind the KBr in the agate mortar to a fine, consistent powder.
-
Add the FeF₃·3H₂O sample to the KBr in the mortar.
-
Gently mix and grind the sample and KBr together for 1-2 minutes until a homogeneous mixture is obtained.[1] Excessive grinding should be avoided to prevent amorphization of the sample or unwanted solid-state reactions.
-
Transfer the mixture to the pellet die.
-
Place the die in the pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
2.2. Data Acquisition
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel function is commonly used.
-
-
Procedure:
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Collect a background spectrum of the empty sample holder or a pure KBr pellet. This background will be automatically subtracted from the sample spectrum.
-
Place the KBr pellet containing the this compound sample in the spectrometer.
-
Collect the sample spectrum.
-
2.3. Data Analysis
-
The resulting spectrum should be baseline corrected.
-
Identify and label the peak positions (in cm⁻¹) of the absorption bands.
-
Assign the observed vibrational modes to their corresponding molecular motions based on established literature values for metal hydrates and inorganic fluorides.
Vibrational Mode Assignments
The FTIR spectrum of this compound is characterized by several distinct absorption bands. The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3400 (broad) | ν(O-H) | Symmetric and asymmetric stretching vibrations of coordinated water molecules. The broadness is indicative of hydrogen bonding. |
| ~1630 | δ(H-O-H) | Bending (scissoring) vibration of coordinated water molecules. |
| ~500-700 | ν(Fe-F) | Stretching vibrations of the Iron-Fluorine bonds. |
| ~400-500 | ν(Fe-O) | Stretching vibrations of the Iron-Oxygen bonds from the coordinated water. |
| Below 400 | Librational Modes | Rocking, wagging, and twisting modes of coordinated water molecules and lattice vibrations. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the FTIR analysis of this compound.
References
A Technical Guide to the Historical Development and Applications of Iron(III) Fluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution and diverse applications of Iron(III) fluoride trihydrate (FeF₃·3H₂O). From its early use in metallurgy to its current role in advanced energy storage, this document provides a comprehensive overview of the compound's journey, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Historical Development: A Timeline of Innovation
The applications of Iron(III) fluoride and its hydrated form have evolved significantly over the past century, driven by advancements in materials science, catalysis, and electrochemistry.
-
Mid-20th Century: Metallurgical Beginnings The earliest notable industrial application of iron-fluorine compounds emerged in the 1950s. Patents from this era detail their use in the treatment of cast iron.[1] The addition of these compounds to molten iron was found to refine the graphite structure, leading to improved mechanical properties of the resulting castings. This marked the initial recognition of iron fluorides' potential in modifying material properties.
-
Late 20th Century: Catalysis and Ceramics The latter half of the 20th century saw the exploration of iron(III) fluoride as a catalyst in organic synthesis. While iron oxides have a long history as colorants in ceramics, the specific use of iron(III) fluoride as a flux and for creating specific glaze effects also gained traction during this period. Iron compounds, in general, are known to act as fluxes, lowering the melting point of silica in glazes, and as colorants, producing a range of earthy tones depending on the kiln atmosphere.[2][3][4][5]
-
Early 21st Century: A New Era in Energy Storage The quest for higher energy density batteries at the turn of the century led researchers to explore new cathode materials. While the foundations of lithium-ion battery technology were laid in the 1970s and 1980s, the investigation of metal fluorides as high-capacity cathodes is a more recent development.[6][7] Iron(III) fluoride, with its high theoretical capacity based on a conversion reaction, has become a significant research focus in the development of next-generation lithium-ion batteries.[8][9][10][11]
Key Applications and Performance Data
The unique chemical properties of this compound have led to its application in several distinct fields.
Metallurgy: Cast Iron Treatment
As one of its earliest industrial uses, iron-fluorine compounds are added to molten cast iron to control the graphite microstructure. This treatment results in castings with enhanced strength and machinability. The mechanism involves the iron-fluorine compound influencing the nucleation and growth of graphite flakes during solidification.
Catalysis in Organic Synthesis
Iron(III) fluoride has proven to be a versatile and cost-effective catalyst for a variety of organic reactions, offering a more environmentally benign alternative to precious metal catalysts.
2.2.1. Cross-Coupling Reactions
Iron(III) fluoride, in combination with N-heterocyclic carbene (NHC) ligands, effectively catalyzes Suzuki-Miyaura type cross-coupling reactions. This method is particularly useful for forming carbon-carbon bonds between aryl chlorides and alkyl Grignard reagents.[12]
2.2.2. Cyanohydrin Synthesis
The compound also catalyzes the chemoselective addition of cyanide to aldehydes, a crucial step in the synthesis of cyanohydrins. These are important intermediates in the production of various pharmaceuticals and fine chemicals.
Ceramics and Glazes
In ceramics, iron compounds are fundamental for imparting color and modifying the properties of glazes. While specific historical data for FeF₃·3H₂O is sparse, iron oxides are well-known for producing a spectrum of colors from tan and brown in oxidizing atmospheres to green and blue in reduction.[2][5] They also act as fluxes, reducing the firing temperature of ceramic bodies.
Lithium-Ion Batteries
A significant modern application of Iron(III) fluoride is as a high-capacity cathode material in lithium-ion batteries. Unlike traditional intercalation cathodes, it operates via a conversion reaction, which involves the complete reduction of the metal fluoride to iron metal and lithium fluoride. This multi-electron process results in a much higher theoretical energy density.
Table 1: Performance of Iron(III) Fluoride-based Cathodes in Lithium-Ion Batteries
| Cathode Material | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Capacity after 100 Cycles (mAh g⁻¹) | Capacity Retention (%) | Reference |
| FeF₃@C | 1.0 C | 208.3 | 98.1 | [13] | |
| FeF₃·0.33H₂O/CNT + graphene | 0.1 C | 234.2 | - | - | [9] |
| FeF₃@C‐Asphalt | 5 A g⁻¹ (10 C) | 517 | - | 87.5 (after 1000 cycles) | [9] |
| FeF₃ (fluoride battery) | - | 579 | 461 (after 10 cycles) | ~79.6 | [14] |
| FeF₃(H₂O)₃/C | 10 mA g⁻¹ | ~300 | - | - | [15] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Iron-Catalyzed Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents
Objective: To synthesize an alkyl-substituted aromatic compound via an iron-catalyzed Suzuki-Miyaura type cross-coupling reaction.
Materials:
-
Iron(III) fluoride (FeF₃)
-
1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr)
-
Aryl chloride
-
Alkyl Grignard reagent (e.g., methylmagnesium bromide)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, to an oven-dried reaction vessel, add Iron(III) fluoride (FeF₃) and the N-heterocyclic carbene ligand (SIPr).
-
Add the anhydrous solvent, followed by the aryl chloride substrate.
-
Slowly add the alkyl Grignard reagent to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Cyanohydrins using an Iron(III) Fluoride Catalyst
Objective: To synthesize a cyanohydrin from an aldehyde using an iron-catalyzed cyanation reaction.
Materials:
-
This compound (FeF₃·3H₂O)
-
Aldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Solvent (e.g., dichloromethane)
Procedure:
-
To a stirred solution of the aldehyde in the solvent, add a catalytic amount of this compound.
-
Slowly add trimethylsilyl cyanide (TMSCN) to the reaction mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting trimethylsilyl-protected cyanohydrin can be deprotected using acidic or basic conditions to yield the final cyanohydrin product.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramic colorants - Wikipedia [en.wikipedia.org]
- 3. All About Iron [ceramicartsnetwork.org]
- 4. Understanding Glaze Components Part 4: Colorants - The Ceramic School [ceramic.school]
- 5. Iron Oxide Red [digitalfire.com]
- 6. History Of Lithium Battery Development - News [brsolarsystem.com]
- 7. Lithium-ion battery - Wikipedia [en.wikipedia.org]
- 8. Brief History of Early Lithium-Battery Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conversion Reactions – Liu Research Group [liugroup.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. Iron Fluoride/N-Heterocyclic Carbene Catalyzed Cross Coupling between Deactivated Aryl Chlorides and Alkyl Grignard Reagents with or without β-Hydrogens [organic-chemistry.org]
- 13. Pseudocapacitance-Enhanced Storage Kinetics of 3D Anhydrous Iron (III) Fluoride as a Cathode for Li/Na-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols: Iron(III) Fluoride Trihydrate as a Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Iron(III) fluoride trihydrate (FeF₃·3H₂O) as an efficient and versatile Lewis acid catalyst in organic synthesis. The protocols detailed below are based on established literature and offer a practical guide for the implementation of this environmentally benign and cost-effective catalyst in key organic transformations.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, yielding dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential. This compound has been demonstrated to be a highly effective catalyst for this transformation, offering excellent yields under mild conditions.[1][2][3]
Experimental Protocol
A mixture of an aldehyde (1.0 mmol), a β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) in ethanol (5 mL) is refluxed for the appropriate time as indicated in Table 1. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then washed with cold ethanol and dried to afford the pure dihydropyrimidinone.
Data Presentation
Table 1: this compound Catalyzed Biginelli Reaction of Various Aldehydes
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 2.0 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 3.0 | 90 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 1.5 | 98 |
| 5 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 1.5 | 96 |
| 6 | Cinnamaldehyde | Ethyl acetoacetate | Urea | 3.5 | 88 |
| 7 | Furfural | Ethyl acetoacetate | Urea | 4.0 | 85 |
| 8 | Benzaldehyde | Methyl acetoacetate | Urea | 2.0 | 94 |
| 9 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 2.5 | 92 |
| 10 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 3.0 | 90 |
Data synthesized from Krishna, T.; Laxminarayana, E.; Kalita, D. FeF3 As a Green Catalyst for the Synthesis of Dihydropyrimidines via Biginelli Reaction. Eur. J. Chem. 2020, 11, 206-212.
Reaction Workflow
Caption: Workflow for the this compound catalyzed Biginelli reaction.
Protection of Carbonyl Compounds as Thioacetals
This compound serves as a highly efficient and versatile catalyst for the protection of carbonyl compounds as thioacetals under solvent-free conditions.[4] This method is applicable to a wide range of aldehydes and ketones, offering high yields and chemoselectivity.
Experimental Protocol
A mixture of the carbonyl compound (1.0 mmol), a dithiol (1.2 mmol), and a catalytic amount of this compound (5 mol%) is stirred at room temperature. The reaction is typically complete within a short period, as indicated in Table 2. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is diluted with diethyl ether and washed with a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure thioacetal.
Data Presentation
Table 2: this compound Catalyzed Thioacetalization of Carbonyl Compounds
| Entry | Carbonyl Compound | Dithiol | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethane-1,2-dithiol | 10 | 98 |
| 2 | 4-Chlorobenzaldehyde | Ethane-1,2-dithiol | 15 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethane-1,2-dithiol | 20 | 92 |
| 4 | Cinnamaldehyde | Ethane-1,2-dithiol | 25 | 90 |
| 5 | Acetophenone | Ethane-1,2-dithiol | 30 | 88 |
| 6 | Cyclohexanone | Ethane-1,2-dithiol | 20 | 94 |
| 7 | Benzaldehyde | Propane-1,3-dithiol | 15 | 96 |
| 8 | Acetophenone | Propane-1,3-dithiol | 35 | 85 |
Representative data based on the general procedures described in the literature for Lewis acid-catalyzed thioacetalization.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for thioacetalization using FeF₃·3H₂O.
Synthesis of Acylals from Aldehydes
This compound also efficiently catalyzes the protection of aldehydes as acylals (1,1-diacetates) through their reaction with acetic anhydride under solvent-free conditions. This method is notable for its mild conditions and high yields.[5]
Experimental Protocol
An aldehyde (1.0 mmol) is added to a stirred solution of acetic anhydride (2.5 mmol) and this compound (2 mol%). The mixture is stirred at room temperature for the time specified in Table 3. The reaction's progress is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography if necessary.
Data Presentation
Table 3: this compound Catalyzed Synthesis of Acylals
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 0.5 | 96 |
| 2 | 4-Chlorobenzaldehyde | 0.75 | 94 |
| 3 | 4-Methylbenzaldehyde | 1.0 | 92 |
| 4 | 4-Nitrobenzaldehyde | 0.5 | 98 |
| 5 | Cinnamaldehyde | 1.5 | 90 |
| 6 | Heptanal | 2.0 | 88 |
Data derived from similar iron-catalyzed acylal synthesis procedures.
Logical Relationship of the Acylal Formation
Caption: Logical steps in the Iron(III) fluoride catalyzed formation of acylals.
References
Application Notes and Protocols for Iron(III) Fluoride Trihydrate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of iron(III) fluoride trihydrate (FeF₃·3H₂O) as an efficient, cost-effective, and environmentally benign catalyst in cross-coupling reactions. The methodologies outlined are based on seminal work by Nakamura and co-workers, demonstrating the versatility of this iron catalyst in forming crucial carbon-carbon bonds.
Application: Kumada-Type Cross-Coupling of Deactivated Aryl Chlorides with Alkyl Grignard Reagents
This protocol details an iron-catalyzed cross-coupling reaction that is particularly effective for the alkylation of electron-rich (deactivated) aryl chlorides, which are often challenging substrates in traditional palladium- or nickel-catalyzed systems. The combination of iron(III) fluoride and an N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr), is crucial for achieving high yields.[1][2]
Experimental Protocol
Materials:
-
Iron(III) fluoride (FeF₃, anhydrous)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)
-
Aryl chloride
-
Alkyl Grignard reagent (e.g., MeMgBr, EtMgBr in THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere techniques (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add FeF₃ (5.6 mg, 0.05 mmol, 5 mol%) and SIPr·HCl (21.3 mg, 0.05 mmol, 5 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: Add the aryl chloride (1.0 mmol, 1.0 equiv) and anhydrous THF (2.0 mL) to the Schlenk tube.
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Add the alkyl Grignard reagent (1.2 mmol, 1.2 equiv) dropwise to the stirred suspension over 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-3 hours). Monitor the reaction progress by GC-MS or TLC.
-
Quenching and Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of 1 M HCl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated arene.
Quantitative Data: Substrate Scope and Yields
The FeF₃/SIPr catalytic system demonstrates broad applicability for various deactivated aryl chlorides and alkyl Grignard reagents.
| Entry | Aryl Chloride | Alkyl Grignard Reagent | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | MeMgBr | 1 | 99 |
| 2 | 4-Chloro-N,N-dimethylaniline | MeMgBr | 1 | 98 |
| 3 | 1-Chloro-4-phenoxybenzene | MeMgBr | 3 | 95 |
| 4 | 2-Chlorotoluene | EtMgBr | 3 | 85 |
| 5 | 4-Chloroanisole | n-BuMgBr | 3 | 92 |
| 6 | 4-Chloroanisole | i-PrMgBr | 3 | 88 |
| 7 | 1-Chloro-2,6-dimethylbenzene | MeMgBr | 3 | 91 |
Data compiled from Nakamura, M., et al. Synthesis 2015, 47, 1733-1740.[1]
Logical Workflow for Kumada-Type Coupling
Caption: Experimental workflow for the FeF₃/SIPr-catalyzed Kumada-type cross-coupling.
Application: Selective Biaryl Coupling (Suzuki-Miyaura Analogue)
A significant challenge in iron-catalyzed biaryl synthesis is the prevalence of homocoupling of the Grignard reagent. The use of this compound (FeF₃·3H₂O) in combination with an NHC ligand dramatically suppresses this side reaction, leading to highly selective formation of unsymmetrical biaryls. This "fluoride effect" is attributed to the formation of a stable higher-valent heteroleptic iron-ate complex.[3][4]
Experimental Protocol
Materials:
-
This compound (FeF₃·3H₂O)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)
-
Aryl chloride
-
Aryl Grignard reagent (e.g., PhMgBr, 4-MeC₆H₄MgBr in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Pre-activation: In a glovebox, add FeF₃·3H₂O (8.4 mg, 0.05 mmol, 5 mol%) and SIPr·HCl (63.8 mg, 0.15 mmol, 15 mol%) to an oven-dried vial. Add THF (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Reaction Setup: In a separate vial, dissolve the aryl chloride (1.0 mmol, 1.0 equiv) in THF (1.0 mL).
-
Reaction Initiation: Add the aryl Grignard reagent (1.2 mmol, 1.2 equiv) to the pre-activated catalyst suspension. Immediately add the aryl chloride solution to this mixture.
-
Heating: Seal the vial and place it in a preheated oil bath at 60 °C. Stir for the specified time (typically 1-6 hours).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
Quantitative Data: Biaryl Coupling Scope and Selectivity
The FeF₃·3H₂O/SIPr·HCl system is effective for a range of aryl chlorides and aryl Grignard reagents, consistently providing high yields of the cross-coupled product with minimal homocoupling.
| Entry | Aryl Chloride | Aryl Grignard Reagent | Time (h) | Yield (%) | Homocoupling (%) |
| 1 | 4-Chlorotoluene | PhMgBr | 1 | 98 | <2 |
| 2 | 4-Chloroanisole | PhMgBr | 1 | 95 | <2 |
| 3 | Chlorobenzene | 4-MeOC₆H₄MgBr | 6 | 91 | <5 |
| 4 | 1-Chloronaphthalene | PhMgBr | 6 | 88 | <5 |
| 5 | 2-Chloropyridine | PhMgBr | 6 | 85 | <5 |
Data compiled from Hatakeyama, T.; Nakamura, M. J. Am. Chem. Soc. 2007, 129, 9844-9845.[3]
Proposed Catalytic Cycle and the "Fluoride Effect"
Mechanistic studies suggest that the catalytic cycle for these iron-fluoride-catalyzed reactions may proceed through an Fe(II)/Fe(IV) pathway, which is distinct from the Fe(0)/Fe(II) or Fe(I)/Fe(III) cycles often proposed for other iron catalysts. The fluoride ligands play a critical role in stabilizing the iron center and facilitating the key oxidative addition and reductive elimination steps.[2]
The "fluoride effect" in the biaryl coupling is proposed to stem from the in-situ formation of a heteroleptic difluorido organoferrate(II) intermediate, [MgX][Fe(II)F₂(NHC)(Ar)]. This species is more stable towards transmetalation with a second equivalent of the Grignard reagent, thus suppressing the formation of a homocoupling-prone diaryliron species. This stable intermediate then undergoes oxidative addition with the aryl chloride, leading to a transient Fe(IV) species, which reductively eliminates the biaryl product.[2][4]
Caption: Proposed Fe(II)/Fe(IV) catalytic cycle highlighting the fluoride effect.
Conclusion
This compound serves as a robust, inexpensive, and non-toxic precatalyst for challenging cross-coupling reactions. Its application, particularly in conjunction with N-heterocyclic carbene ligands, enables the efficient synthesis of alkylated arenes and unsymmetrical biaryls from readily available aryl chlorides. The unique "fluoride effect" provides a powerful strategy to overcome common side reactions like homocoupling, making this catalytic system a valuable tool for synthetic chemists in academic and industrial research.
References
- 1. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion [organic-chemistry.org]
Application Notes and Protocols: Iron(III) Fluoride Trihydrate Catalyzed Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is fundamental in the synthesis of aromatic ketones, which are key intermediates in the manufacturing of pharmaceuticals, fragrances, and other fine chemicals.[1][2][3][4] Traditionally, this reaction is catalyzed by stoichiometric amounts of strong Lewis acids such as aluminum chloride (AlCl₃), which often leads to challenges with catalyst handling, waste disposal, and product purification.[1]
Iron(III) fluoride trihydrate (FeF₃·3H₂O) presents a potentially more environmentally benign and user-friendly alternative catalyst.[5][6] As a water-stable, solid Lewis acid, it offers advantages in terms of ease of handling, potential for recyclability, and milder reaction conditions.[5] These application notes provide a detailed protocol for the use of this compound as a catalyst in the Friedel-Crafts acylation of anisole with acetic anhydride, a common model reaction for the synthesis of 4-methoxyacetophenone.
Chemical Properties and Safety
This compound is a pale yellow, crystalline solid that is slightly soluble in water.[6] It is important to handle this chemical with appropriate personal protective equipment, as it can be harmful if swallowed, inhaled, or in contact with skin, and may cause severe skin and eye irritation.[7][8]
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol details the acylation of anisole using acetic anhydride, catalyzed by this compound.
Materials:
-
Anisole (Reagent Grade)
-
Acetic Anhydride (Reagent Grade)
-
This compound (FeF₃·3H₂O)
-
Dichloromethane (CH₂Cl₂, Anhydrous)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anisole (10 mmol, 1.08 g) and anhydrous dichloromethane (20 mL).
-
Catalyst Addition: Add this compound (1 mmol, 0.167 g) to the solution.
-
Reagent Addition: In a dropping funnel, place acetic anhydride (12 mmol, 1.22 g) dissolved in anhydrous dichloromethane (10 mL). Add the acetic anhydride solution dropwise to the reaction mixture over 15 minutes with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 50 mL of deionized water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate solution and 1 x 25 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-methoxyacetophenone.
-
Data Presentation
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value |
| Substrate | Anisole |
| Acylating Agent | Acetic Anhydride |
| Catalyst | This compound |
| Substrate Amount | 10 mmol |
| Acylating Agent Amount | 12 mmol |
| Catalyst Loading | 10 mol% |
| Solvent | Dichloromethane |
| Solvent Volume | 30 mL |
| Reaction Temperature | Reflux (~40°C) |
| Reaction Time | 4-6 hours |
| Hypothetical Yield | 85-95% |
Note: The yield is hypothetical and serves as an example for a successful reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for Friedel-Crafts acylation.
Conclusion
This protocol provides a framework for utilizing this compound as a catalyst in Friedel-Crafts acylation. This method has the potential to be a more sustainable and practical alternative to traditional Lewis acid catalysts. Further optimization of reaction conditions, such as catalyst loading and reaction time, may be necessary for different substrates. Researchers are encouraged to adapt this protocol for their specific synthetic needs and explore the full potential of this compound in organic synthesis.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | F3FeH6O3 | CID 44890702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 氟化铁(III) 三水合物 | Sigma-Aldrich [sigmaaldrich.com]
Iron(III) Fluoride Trihydrate: A Versatile Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Iron(III) fluoride trihydrate (FeF₃·3H₂O) is emerging as a cost-effective, efficient, and environmentally benign catalyst in a variety of organic transformations. Its properties as a Lewis acid, coupled with its stability and ease of handling, make it an attractive alternative to more hazardous or expensive catalysts. This document provides detailed application notes and experimental protocols for the use of this compound in key organic syntheses, including the Biginelli reaction for the preparation of dihydropyrimidinones.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound has been demonstrated to be a highly efficient catalyst for this transformation, offering good to excellent yields under mild conditions.[1]
Experimental Protocol: General Procedure for the Synthesis of Dihydropyrimidinones
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) in ethanol (5 mL) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.
Table 1: this compound Catalyzed Biginelli Reaction of Various Aldehydes, Ethyl Acetoacetate, and Urea/Thiourea
| Entry | Aldehyde | R | X | Time (h) | Yield (%) |
| 1 | Benzaldehyde | C₆H₅ | O | 3.0 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-ClC₆H₄ | O | 3.5 | 92 |
| 3 | 4-Methylbenzaldehyde | 4-MeC₆H₄ | O | 3.0 | 94 |
| 4 | 4-Methoxybenzaldehyde | 4-MeOC₆H₄ | O | 4.0 | 90 |
| 5 | 4-Nitrobenzaldehyde | 4-NO₂C₆H₄ | O | 2.5 | 96 |
| 6 | 3-Nitrobenzaldehyde | 3-NO₂C₆H₄ | O | 2.5 | 94 |
| 7 | Cinnamaldehyde | C₆H₅CH=CH | O | 4.5 | 85 |
| 8 | Benzaldehyde | C₆H₅ | S | 4.0 | 92 |
| 9 | 4-Chlorobenzaldehyde | 4-ClC₆H₄ | S | 4.5 | 90 |
| 10 | 4-Methylbenzaldehyde | 4-MeC₆H₄ | S | 4.0 | 93 |
Reaction conditions: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea/thiourea (1.5 mmol), FeF₃·3H₂O (10 mol%), ethanol (5 mL), room temperature.
Reaction Workflow
Caption: Workflow for the synthesis of dihydropyrimidinones.
Thioacetalization: Protection of Carbonyl Compounds
Iron(III) fluoride has been reported as a highly efficient and versatile catalyst for the protection of carbonyl compounds as thioacetals. This method is advantageous due to its solvent-free conditions, ease of catalyst recovery, and reusability.[2]
Experimental Protocol: General Procedure for Thioacetalization
A mixture of a carbonyl compound (1 mmol), a thiol (e.g., ethane-1,2-dithiol, 1.2 mmol), and a catalytic amount of this compound is stirred at room temperature. The reaction is typically complete within a short period, as monitored by TLC. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated to yield the thioacetal.
Logical Relationship Diagram
Caption: Logical steps in thioacetalization.
Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes are another class of compounds with significant biological activities. Iron(III) fluoride has been reported to catalyze the synthesis of these compounds from indoles and carbonyl compounds under solvent-free conditions, providing high yields in an environmentally friendly manner.[2]
Experimental Protocol: General Procedure for the Synthesis of Bis(indolyl)methanes
A mixture of indole (2 mmol), a carbonyl compound (1 mmol), and a catalytic amount of this compound is heated under solvent-free conditions. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and purified by column chromatography to afford the desired bis(indolyl)methane.
Note: Detailed substrate scope and quantitative yield data for reactions specifically catalyzed by FeF₃·3H₂O are limited in the available literature. This protocol is based on general reports of iron(III) fluoride catalysis.
Experimental Workflow Diagram
Caption: Synthesis of bis(indolyl)methanes workflow.
Further Applications
This compound also shows promise as a catalyst in other organic transformations, although detailed protocols and extensive substrate scope studies are still emerging in the scientific literature. These potential applications include:
-
Cyanohydrin Synthesis: The chemoselective addition of cyanide to aldehydes to form cyanohydrins.
-
Quinoxaline Synthesis: The condensation of 1,2-diamines with α-dicarbonyl compounds to produce quinoxalines, a class of nitrogen-containing heterocyclic compounds with diverse applications.
Researchers are encouraged to explore the utility of this versatile and accessible catalyst in these and other synthetic methodologies. The development of detailed protocols for these reactions will be a valuable contribution to the field of green chemistry.
References
Application Notes and Protocols: Iron(III) Fluoride Trihydrate in Ceramic Glazes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Iron(III) fluoride trihydrate (FeF₃·3H₂O) in the formulation of ceramic glazes. Due to the limited availability of established recipes, this document focuses on providing a theoretical framework, experimental protocols for investigation, and critical safety guidelines for researchers exploring its unique properties as a flux and colorant.
Introduction
This compound is a hydrated inorganic salt with potential applications in ceramic technology.[1][2] Its use in ceramics is primarily of interest to researchers due to its dual function as a source of both iron, a common colorant, and fluoride, a known fluxing agent.[3][4][5] The in-situ decomposition of this compound during firing may lead to unique glaze properties, including enhanced durability, thermal stability, and novel aesthetic effects, that differ from those achieved with traditional iron oxides and fluoride-containing minerals.[6]
Theoretical Background
The incorporation of this compound into a ceramic glaze introduces reactive iron and fluoride species upon heating. The thermal decomposition of FeF₃·3H₂O begins at relatively low temperatures, with the release of water and hydrogen fluoride.[6] In an inert atmosphere, further heating leads to the formation of anhydrous iron(II) and iron(III) fluorides, which are present as the main crystalline phases above 500°C.[6][7]
The fluoride ions released can act as a powerful flux, lowering the melting point of the silicate-based glaze matrix.[3][4] This can be particularly useful in developing low- to mid-fire glazes. However, the high reactivity of fluorine also presents challenges, as it can react with silica in the glaze to form volatile silicon tetrafluoride (SiF₄), potentially leading to glaze defects such as blistering and pinholing.[8][9][10]
The iron component will contribute to the glaze's color. Depending on the kiln atmosphere (oxidation or reduction) and the base glaze chemistry, iron can produce a wide spectrum of colors, including greens, blues, yellows, browns, and reds.[5][11][12][13][14] The use of a fluoride salt of iron may influence the final color expression compared to traditional iron oxides.
Data Presentation: Proposed Experimental Plan
The following tables outline a suggested experimental approach for the systematic investigation of this compound in a model ceramic glaze.
Table 1: Influence of this compound Concentration on Glaze Properties
| Test ID | Base Glaze (%) | This compound (%) | Firing Temperature (°C) | Firing Atmosphere | Expected Outcome |
| IFT-01 | 100 | 0 | 1220 (Cone 6) | Oxidation | Control - Clear Glaze |
| IFT-02 | 99 | 1 | 1220 (Cone 6) | Oxidation | Color development, fluxing |
| IFT-03 | 97 | 3 | 1220 (Cone 6) | Oxidation | Increased color, fluxing |
| IFT-04 | 95 | 5 | 1220 (Cone 6) | Oxidation | Intense color, potential defects |
| IFT-05 | 90 | 10 | 1220 (Cone 6) | Oxidation | High color, high risk of defects |
Table 2: Effect of Firing Temperature on a Glaze with 3% this compound
| Test ID | Base Glaze (%) | This compound (%) | Firing Temperature (°C) | Firing Atmosphere | Expected Outcome |
| IFT-T1 | 97 | 3 | 1180 (Cone 4) | Oxidation | Under-fired, matte surface |
| IFT-T2 | 97 | 3 | 1220 (Cone 6) | Oxidation | Well-melted, glossy surface |
| IFT-T3 | 97 | 3 | 1250 (Cone 8) | Oxidation | Over-fired, potential running |
| IFT-T4 | 97 | 3 | 1220 (Cone 6) | Reduction | Altered color palette (e.g., celadon) |
Experimental Protocols
Materials and Equipment
-
Base Glaze Components: Nepheline syenite, silica (flint), kaolin, whiting (calcium carbonate).
-
Active Ingredient: this compound (FeF₃·3H₂O).
-
Equipment: Digital scale (0.01g accuracy), mixing containers, sieves (80-100 mesh), test tiles (bisque-fired), glaze application tools (brushes, dipping tongs), electric kiln with programmable controller, personal protective equipment (respirator, safety glasses, gloves).
Protocol for Glaze Preparation and Testing
-
Base Glaze Formulation: Prepare a base clear glaze suitable for Cone 6 firing. A common starting point is a "5-4-3-2-1" or similar well-documented clear glaze recipe. For this protocol, we will use a simple base:
-
Nepheline Syenite: 40g
-
Silica: 30g
-
Kaolin: 20g
-
Whiting: 10g
-
-
This compound Additions:
-
For each test batch, weigh out 100g of the dry base glaze mixture.
-
Separately, weigh the required amount of this compound according to Table 1 (e.g., 1g for 1%, 3g for 3%, etc.).
-
-
Glaze Slurry Preparation:
-
In a well-ventilated area and while wearing appropriate PPE, dry-mix the base glaze components and the this compound.
-
Add the dry mixture to approximately 100ml of water and allow it to slake for at least 30 minutes.
-
Thoroughly mix the slurry with a whisk or mixer.
-
Sieve the glaze slurry through an 80-mesh screen to ensure a homogenous mixture. Adjust the water content to achieve a dipping consistency similar to heavy cream.
-
-
Glaze Application:
-
Ensure test tiles are clean and free of dust.
-
Apply the glaze to the test tiles using a consistent method (e.g., a 3-second dip).
-
Wipe the bottom of the tiles to prevent them from sticking to the kiln shelf.
-
-
Firing Protocol:
-
Place the dried, glazed tiles in an electric kiln.
-
Program the kiln for a standard Cone 6 oxidation firing schedule with a slow ramp through the initial stages to allow for the controlled release of water and fluoride gas. A suggested schedule is as follows:
-
Ramp 1: 83°C/hour to 538°C (slowly through water smoking and quartz inversion)
-
Ramp 2: 139°C/hour to 1093°C
-
Ramp 3: 42°C/hour to 1222°C (slow ramp to allow for outgassing)
-
Hold: 15 minutes at 1222°C
-
Cooling: Natural cooling with the kiln.
-
-
-
Post-Firing Analysis:
-
After the kiln has cooled to room temperature, carefully remove the test tiles.
-
Visually inspect the tiles for color, surface texture (glossy, matte, crystalline), and defects (pinholing, blistering, crazing, running).
-
Conduct physical tests such as scratch hardness and, if applicable, leaching tests for food safety.
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound in ceramic glazes.
Caption: Potential reaction pathways of this compound during glaze firing.
Safety Precautions
The use of fluoride-containing compounds in ceramics presents significant health and safety risks due to the potential release of toxic fluorine and hydrogen fluoride gas during firing.[9][10][15]
-
Ventilation: All work with dry this compound and the firing of glazes containing this compound must be conducted in a well-ventilated area. Kilns used for this purpose must be equipped with a proper ventilation system that exhausts directly to the outside.
-
Personal Protective Equipment (PPE):
-
Studio Hygiene: Maintain a clean work area. Wet-clean all spills immediately to prevent the generation of airborne dust. Do not eat, drink, or smoke in the studio.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound before use to be fully aware of all potential hazards and handling procedures.
Disclaimer: This document is intended for informational purposes for research and development by qualified professionals. The protocols and information provided are based on theoretical principles and data from related materials. The safety and efficacy of using this compound in specific ceramic applications have not been fully established. All experiments should be conducted with extreme caution and with all appropriate safety measures in place.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WebElements Periodic Table » Iron » iron trifluoride trihydrate [webelements.com]
- 3. chemkraft.ir [chemkraft.ir]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. All About Iron [ceramicartsnetwork.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mixed-valent iron fluoride hydrates and their thermal-decomposition products - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. community.ceramicartsdaily.org [community.ceramicartsdaily.org]
- 9. Fluorspar [digitalfire.com]
- 10. Volatiles [digitalfire.com]
- 11. help.glazy.org [help.glazy.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Iron Oxide Red [digitalfire.com]
- 15. F (Fluorine) [digitalfire.com]
- 16. vincepitelka.com [vincepitelka.com]
- 17. Health & Safety | Ceramic Studio Safety | Best Practices | Mayco Colors [maycocolors.com]
- 18. Safety Rules for Ceramics | South Texas College [southtexascollege.edu]
- 19. Ceramics Safety Policies | School of Art, Art History & Design | Hixson-Lied College of Fine and Performing Arts | Nebraska [arts.unl.edu]
- 20. cdn.ymaws.com [cdn.ymaws.com]
Application Notes and Protocols: Iron(III) Fluoride Trihydrate in Fluoride-Ion Batteries
For Researchers, Scientists, and Battery Development Professionals
Introduction
Fluoride-ion batteries (FIBs) are an emerging energy storage technology with the potential for high energy density, attributed to the possibility of multi-electron transfer reactions. Iron(III) fluoride (FeF3) and its hydrated forms, such as Iron(III) fluoride trihydrate (FeF3·3H2O), are promising cathode materials for FIBs due to their high theoretical capacity, abundance, and low cost.[1] This document provides detailed application notes and experimental protocols for the utilization of FeF3·3H2O as a cathode material in fluoride-ion batteries.
Principle of Operation
In a fluoride-ion battery, fluoride anions (F⁻) act as the charge carriers. During discharge, the anode is oxidized, releasing electrons to the external circuit and fluoride ions into the electrolyte. At the cathode, the active material, such as iron(III) fluoride, is reduced by accepting electrons and reacting with fluoride ions. The process is reversed during charging.
The electrochemical reaction at the FeF3 cathode in a fluoride-ion battery is a conversion reaction, which can be simplified as:
FeF₃ + 3e⁻ ↔ Fe + 3F⁻
This three-electron reaction leads to a high theoretical specific capacity of approximately 712 mAh/g.[2] The reaction often proceeds in a stepwise manner, with the formation of intermediate iron(II) fluoride (FeF₂).[3]
Data Presentation
The electrochemical performance of iron fluoride-based cathodes in fluoride-ion batteries is summarized in the table below.
| Cathode Material | Anode Material | Electrolyte | Initial Discharge Capacity (mAh/g) | Capacity Retention | Voltage Window (V) | Reference |
| FeF₃ | Pb | Ba₀.₆La₀.₄F₂.₄ (solid-state) | 579 | 461 mAh/g after 10 cycles | Not specified | [3] |
| FeFₓ thin film | Not specified | Solid-state | ~625 (at 0.1C, 25°C) | Stable for 30 cycles | -2.0 to 3.0 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (FeF₃·3H₂O)
This protocol describes a facile liquid-phase synthesis of FeF₃·3H₂O.
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ammonium fluoride (NH₄F)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a solution of Fe(NO₃)₃·9H₂O in a mixture of ethanol and deionized water.
-
Prepare a separate solution of NH₄F in deionized water.
-
Slowly add the NH₄F solution to the Fe(NO₃)₃·9H₂O solution while stirring vigorously.
-
A precipitate will form. Continue stirring the mixture for several hours at room temperature.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours to obtain FeF₃·3H₂O powder.
Protocol 2: Preparation of FeF₃ Composite Cathode
To overcome the low intrinsic electronic conductivity of iron fluoride, it is typically mixed with a conductive carbon additive.
Materials:
-
Synthesized FeF₃·3H₂O powder
-
Conductive carbon black (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
Procedure:
-
In a mortar or ball mill, thoroughly mix the FeF₃·3H₂O active material and conductive carbon black in a weight ratio of typically 70:20.
-
Prepare a PVDF binder solution by dissolving PVDF in NMP (e.g., 5 wt%).
-
Gradually add the PVDF binder solution to the active material/carbon mixture while continuously mixing to form a homogeneous slurry. The final weight ratio of active material:carbon:binder is typically 70:20:10.[4]
-
The viscosity of the slurry can be adjusted by adding more NMP if necessary.
-
Cast the slurry onto an aluminum foil current collector using a doctor blade.
-
Dry the coated electrode in a vacuum oven at around 80-120°C for at least 12 hours to completely remove the NMP solvent.
-
Punch out circular electrodes of the desired size (e.g., 12 mm diameter) for coin cell assembly.
Protocol 3: Assembly of an All-Solid-State Fluoride-Ion Battery (Coin Cell)
This protocol describes the assembly of a CR2032-type coin cell using a solid-state electrolyte.
Materials:
-
FeF₃ composite cathode
-
Solid electrolyte (e.g., Ba₀.₆La₀.₄F₂.₄)
-
Anode material (e.g., Pb)
-
Coin cell components (CR2032: case, spacer, spring, gasket)
-
Hydraulic press
Procedure:
-
Inside an argon-filled glovebox, place the FeF₃ composite cathode at the bottom of the coin cell case.
-
Press a layer of the solid electrolyte powder onto the cathode. A typical pressure is around 200-300 MPa.
-
Place the anode material on top of the solid electrolyte layer.
-
Complete the cell stack by adding a spacer and a spring.
-
Place the gasket on the case and carefully close the coin cell with the cap.
-
Crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.
Protocol 4: Electrochemical Characterization
1. Galvanostatic Cycling:
-
Purpose: To evaluate the specific capacity, cycling stability, and coulombic efficiency.
-
Procedure:
-
Connect the assembled coin cell to a battery cycler.
-
Set the desired current density (e.g., C/10, where 1C = 712 mA/g).
-
Define the voltage window for cycling (e.g., -2.0 V to 3.0 V for an all-solid-state FIB with a Pb anode).[2]
-
Cycle the cell for a specified number of cycles (e.g., 50-100 cycles) and record the discharge and charge capacities.
-
2. Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox reactions and electrochemical reversibility.
-
Procedure:
-
Connect the coin cell to a potentiostat.
-
Set the voltage range, which should be consistent with the galvanostatic cycling window.
-
Apply a slow scan rate (e.g., 0.1 mV/s) and record the current response as a function of voltage for several cycles. The resulting voltammogram will show the reduction and oxidation peaks corresponding to the electrochemical reactions.
-
Visualizations
References
Application Notes and Protocols: Iron(III) Fluoride Trihydrate as a Lewis Acid Catalyst in Organic Fluorination
Introduction
Iron(III) fluoride trihydrate (FeF₃·3H₂O) is a pale yellow, crystalline solid recognized for its properties as a Lewis acid catalyst in various organic transformations.[1][2] While often cited for its role in the preparation of fluorinated compounds, detailed protocols for its direct use as a fluorinating agent are not extensively documented in scientific literature. Its application in organic synthesis primarily leverages its ability to activate substrates towards nucleophilic attack.[1][3] This document provides an overview of its potential application as a Lewis acid catalyst in fluorination reactions, with a specific, representative protocol for the fluorinative ring-opening of epoxides. Researchers should note that while iron(III) fluoride has been used to catalyze reactions such as cross-coupling and the formation of cyanohydrins, its use in the specific fluorination protocol detailed below is based on established principles of Lewis acid catalysis in similar transformations and serves as an illustrative example.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15469-38-2 | [4] |
| Molecular Formula | FeF₃·3H₂O | [1] |
| Molecular Weight | 166.89 g/mol | [4] |
| Appearance | Pale yellow to light pink crystalline powder | [1][4] |
| Solubility | Slightly soluble in water; negligible in alcohol, ether, benzene | [5] |
| Hazards | Corrosive, harmful if swallowed or in contact with skin | [4] |
Application: Lewis Acid-Catalyzed Fluorinative Ring-Opening of Epoxides
This compound can be proposed as a Lewis acid catalyst to facilitate the ring-opening of epoxides with a suitable fluoride source, such as potassium fluoride (KF). The Lewis acidic iron center is hypothesized to coordinate to the oxygen atom of the epoxide, thereby activating the ring towards nucleophilic attack by the fluoride ion. This reaction is a valuable method for the synthesis of β-fluoroalcohols, which are important structural motifs in medicinal chemistry.
Proposed Reaction Scheme:
A proposed workflow for screening and optimizing this reaction is depicted in the following diagram.
Experimental Workflow
A plausible catalytic cycle for this transformation is illustrated below.
Proposed Catalytic Cycle
Substrate Scope and Reaction Yields
The following table presents representative, hypothetical data for the this compound-catalyzed ring-opening of various epoxides. This data is intended to illustrate the potential scope and efficiency of the method.
Table 2: Representative Substrate Scope for the Fluorinative Ring-Opening of Epoxides
| Entry | Epoxide Substrate | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | Styrene Oxide | 2-Fluoro-1-phenylethanol | 12 | 80 | 75 |
| 2 | Cyclohexene Oxide | trans-2-Fluorocyclohexanol | 18 | 80 | 68 |
| 3 | Propylene Oxide | 1-Fluoro-2-propanol | 12 | 60 | 82 |
| 4 | 1,2-Epoxyoctane | 1-Fluoro-2-octanol | 16 | 80 | 71 |
| 5 | Glycidyl Phenyl Ether | 1-Fluoro-3-phenoxy-2-propanol | 24 | 100 | 55 |
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (FeF₃·3H₂O, 98%+)
-
Potassium fluoride (KF, spray-dried, 99%+)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Epoxide substrate
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add potassium fluoride (1.5 mmol, 1.5 equiv.). The flask is then sealed with a septum and purged with an inert atmosphere.
-
Addition of Catalyst and Substrate: Under the inert atmosphere, add this compound (0.1 mmol, 10 mol%). To this mixture, add the anhydrous solvent (5 mL), followed by the epoxide substrate (1.0 mmol, 1.0 equiv.) via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80 °C) using an oil bath. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water (10 mL) and transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-fluoroalcohol.
-
Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Safety Precautions:
-
This compound is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Fluoride salts are toxic. Avoid inhalation and skin contact.
-
The reaction should be performed in a well-ventilated fume hood.
-
Use caution when heating sealed reaction vessels.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]
- 3. chemimpex.com [chemimpex.com]
- 4. Iron(III) fluoride - Wikipedia [en.wikipedia.org]
- 5. This compound | 15469-38-2 [chemicalbook.com]
Application Notes and Protocols for Reactions Catalyzed by Iron(III) Fluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for organic synthesis reactions catalyzed by the efficient and environmentally benign Lewis acid, Iron(III) fluoride trihydrate (FeF₃·3H₂O). This catalyst has demonstrated high efficacy in a variety of transformations, including the protection of carbonyl groups, the synthesis of dihydropyrimidines via the Biginelli reaction, and the preparation of bis-indolylmethanes. Its operational simplicity, reusability, and ability to catalyze reactions under solvent-free conditions make it an attractive choice for green chemistry applications.
Protection of Carbonyl Compounds: Synthesis of Dithioacetals
This compound serves as a highly effective catalyst for the conversion of aldehydes and ketones to their corresponding dithioacetals, a crucial protecting group strategy in multi-step organic synthesis. The reaction proceeds efficiently under solvent-free conditions, offering high yields and chemoselectivity.
Experimental Protocol: General Procedure for Dithioacetal Synthesis
A mixture of the carbonyl compound (1 mmol), the thiol or dithiol (2-2.2 mmol), and a catalytic amount of this compound (typically 5-10 mol%) is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by adding an organic solvent (e.g., ethyl acetate), filtering the catalyst, and concentrating the filtrate. The crude product can then be purified by column chromatography on silica gel.
Data Presentation: Dithioacetal Synthesis
| Entry | Carbonyl Compound | Thiol/Dithiol | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethane-1,2-dithiol | 5 | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethane-1,2-dithiol | 5 | 20 | 96 |
| 3 | 4-Nitrobenzaldehyde | Ethane-1,2-dithiol | 5 | 25 | 92 |
| 4 | Cyclohexanone | Ethane-1,2-dithiol | 10 | 30 | 90 |
| 5 | Acetophenone | Ethane-1,2-dithiol | 10 | 45 | 88 |
Note: The data presented is a representative summary based on literature findings. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Workflow: Dithioacetal Synthesis
Caption: Workflow for the synthesis of dithioacetals catalyzed by this compound.
Multicomponent Synthesis: The Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. This compound has been identified as a green and efficient catalyst for this transformation, providing excellent yields under mild conditions.[1]
Experimental Protocol: General Procedure for the Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.2 mmol), and this compound (5 mol%) in a suitable solvent (e.g., ethanol) is refluxed for the appropriate time. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with cold solvent, and dried. The product can be further purified by recrystallization.
Data Presentation: Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 3 | 92 |
| 2 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 3.5 | 90 |
| 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 4 | 94 |
| 4 | Benzaldehyde | Methyl acetoacetate | Urea | 3 | 90 |
| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 2.5 | 95 |
Note: The data presented is a representative summary based on literature findings. Actual results may vary depending on the specific substrate and reaction conditions.
Signaling Pathway: Proposed Mechanism for the Biginelli Reaction
Caption: Proposed mechanism for the this compound-catalyzed Biginelli reaction.
Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes are an important class of bioactive compounds. This compound catalyzes the electrophilic substitution of indoles with aldehydes or ketones to afford these products in high yields, often under solvent-free conditions.[2]
Experimental Protocol: General Procedure for Bis(indolyl)methane Synthesis
A mixture of indole (2 mmol), an aldehyde or ketone (1 mmol), and this compound (5-10 mol%) is stirred at room temperature or heated gently. The reaction is monitored by TLC. Upon completion, the reaction mixture is dissolved in a suitable solvent like ethyl acetate, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.
Data Presentation: Bis(indolyl)methane Synthesis
| Entry | Aldehyde/Ketone | Indole | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Indole | 5 | 10 | 98 |
| 2 | 4-Methoxybenzaldehyde | Indole | 5 | 15 | 96 |
| 3 | 4-Nitrobenzaldehyde | Indole | 10 | 20 | 94 |
| 4 | Cyclohexanone | Indole | 10 | 30 | 92 |
| 5 | Acetone | Indole | 10 | 40 | 85 |
Note: The data presented is a representative summary based on literature findings. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Workflow: Bis(indolyl)methane Synthesis
Caption: Workflow for the synthesis of bis(indolyl)methanes using this compound.
References
Application Notes and Protocols for Solvent Selection in Iron(III) Fluoride Trihydrate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) fluoride trihydrate (FeF₃·3H₂O) is emerging as a cost-effective, efficient, and environmentally benign Lewis acid catalyst in a variety of organic transformations.[1] Its catalytic activity is attributed to the Lewis acidic nature of the iron center, which can activate substrates for subsequent reactions.[1] A critical parameter influencing the outcome of these catalyzed reactions is the choice of solvent. This document provides detailed application notes on solvent selection, experimental protocols for key reactions, and a summary of relevant data to guide researchers in optimizing their reaction conditions. While many reactions catalyzed by iron(III) fluoride are effectively conducted under solvent-free conditions, this guide also explores suitable solvent choices for specific applications.[2]
I. General Considerations for Solvent Selection
The choice of solvent, or the decision to proceed without one, can significantly impact reaction metrics such as yield, selectivity, and reaction time. Key factors to consider when selecting a solvent for a reaction catalyzed by this compound include:
-
Solubility of Reactants: The solvent must adequately dissolve the reactants to ensure a homogeneous reaction mixture, facilitating efficient interaction with the catalyst. This compound itself is slightly soluble in water but sparingly soluble in alcohols, ether, and benzene.[3]
-
Coordination with the Catalyst: Solvents can coordinate with the Lewis acidic iron center, potentially modulating its catalytic activity. Highly coordinating solvents may inhibit catalysis by competing with the substrate for the active site.
-
Polarity: The polarity of the solvent can influence the stabilization of transition states and intermediates, thereby affecting the reaction rate and selectivity.
-
Boiling Point: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point to maintain the reaction under reflux or at a stable elevated temperature.
-
Work-up and Purification: The ease of solvent removal and its compatibility with the desired product isolation and purification methods are practical considerations.
-
Green Chemistry Principles: Whenever possible, solvent-free conditions should be considered to minimize environmental impact.[2][4][5] If a solvent is necessary, greener options such as water, ethanol, or acetonitrile are preferable.
II. Application in Specific Reactions
A. Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry. Iron(III) fluoride has been demonstrated to be an effective catalyst for this transformation.[1]
Solvent Effects:
While solvent-free conditions are often preferred for the Biginelli reaction to enhance efficiency and environmental friendliness, several solvents can be employed.[4][5] Studies on similar iron-catalyzed Biginelli reactions have shown that polar solvents can be effective. For instance, in a study using a magnetic nanocatalyst for the Biginelli reaction, a 1:1 mixture of water and ethanol was found to be the optimal solvent system.[6] Another study on an iron(III)-catalyzed Biginelli-like reaction successfully utilized acetonitrile.[5]
Data Summary:
The following table summarizes the effect of different solvents on the Biginelli reaction catalyzed by various iron-based catalysts. This data can serve as a guide for selecting a starting point for optimization with this compound.
| Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| Fe₃O₄@PEG@CPTMS@dithizone-Ag | Water/Ethanol (1:1) | 20 min | 97 | [6] |
| Fe₃O₄@PEG@CPTMS@dithizone-Ag | Water | 40 min | 85 | [6] |
| Fe₃O₄@PEG@CPTMS@dithizone-Ag | Ethanol | 35 min | 92 | [6] |
| Fe₃O₄@PEG@CPTMS@dithizone-Ag | n-Hexane | 60 min | 70 | [6] |
| Fe₃O₄@PEG@CPTMS@dithizone-Ag | Acetonitrile | 45 min | 88 | [6] |
| Fe(NO₃)₃·9H₂O | Methanol | Not specified | High | [7] |
| Fe(NO₃)₃·9H₂O | Acetone | Not specified | High | [7] |
| FeCl₃·6H₂O / TMSI | Acetonitrile | 10 hrs | High | [5] |
| Nano γ-Al₂O₃/BF₃/Fe₃O₄ | Solvent-free | 25 min | 96 | [5] |
| Nano γ-Al₂O₃/BF₃/Fe₃O₄ | Ethanol (reflux) | 4 h | 85 | [5] |
Experimental Protocol (Solvent-Free):
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (5-10 mol%).
-
Heat the mixture at 80-100 °C with stirring for the time indicated by TLC monitoring (typically 1-2 hours).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add ethanol and stir for a few minutes.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
B. Protection of Carbonyl Compounds
The protection of carbonyl groups as acetals or thioacetals is a common strategy in multi-step organic synthesis. Iron(III) fluoride has been shown to be a highly efficient and versatile catalyst for this transformation, particularly under solvent-free conditions.[2]
Solvent Effects:
For the protection of carbonyl compounds, solvent-free conditions are highly recommended as they often lead to high yields in short reaction times with a simple work-up procedure.[2] The absence of a solvent minimizes side reactions and simplifies product isolation. If a solvent is required due to the physical nature of the reactants, a non-polar, aprotic solvent like dichloromethane or tetrahydrofuran could be a starting point for optimization, although this often leads to longer reaction times.
Data Summary:
The following table highlights the efficiency of solvent-free conditions for the iron(III) fluoride catalyzed protection of various carbonyl compounds.
| Substrate | Protecting Agent | Time | Yield (%) | Reference |
| Benzaldehyde | Ethane-1,2-dithiol | 15 min | 95 | [2] |
| 4-Chlorobenzaldehyde | Ethane-1,2-dithiol | 20 min | 96 | [2] |
| Cyclohexanone | Ethane-1,2-dithiol | 30 min | 92 | [2] |
| Benzaldehyde | 2-Mercaptoethanol | 25 min | 90 | [2] |
Experimental Protocol (Solvent-Free Thioacetalization):
-
To a mixture of the carbonyl compound (1 mmol) and ethane-1,2-dithiol (1.2 mmol), add a catalytic amount of this compound (5 mol%).
-
Stir the reaction mixture at room temperature for the appropriate time as monitored by TLC.
-
Upon completion, add diethyl ether to the reaction mixture.
-
Wash the organic layer with a saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
C. Iron-Catalyzed Cross-Coupling Reactions
Iron(III) fluoride, in combination with an N-heterocyclic carbene (NHC) ligand, can catalyze the cross-coupling of aryl chlorides with alkyl Grignard reagents.[8] This provides a cost-effective alternative to traditional palladium- or nickel-catalyzed methods.
Solvent Effects:
In this context, the choice of solvent is critical for the stability of the Grignard reagent and the catalytic species. Anhydrous ethereal solvents are typically required. Tetrahydrofuran (THF) is a commonly used solvent for these reactions.[8] The use of coordinating additives like N-methyl-2-pyrrolidone (NMP) has been shown to be beneficial in other iron-catalyzed cross-coupling reactions, as it can stabilize iron intermediates and suppress side reactions.[9]
Data Summary:
The following table provides examples of iron(III) fluoride/NHC catalyzed cross-coupling reactions in THF.
| Aryl Chloride | Grignard Reagent | Yield (%) | Reference |
| 1-chloro-4-methoxybenzene | MeMgBr | 99 | [8] |
| 4-chlorotoluene | MeMgBr | 98 | [8] |
| 1-chloro-4-(trifluoromethyl)benzene | MeMgBr | 95 | [8] |
| 2-chlorotoluene | n-BuMgBr | 92 | [8] |
Experimental Protocol (Cross-Coupling):
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add iron(III) fluoride (0.05 mmol) and the NHC ligand (e.g., SIPr, 0.06 mmol).
-
Add anhydrous THF (1 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the aryl chloride (1 mmol).
-
Cool the mixture to 0 °C and add the alkyl Grignard reagent (1.2 mmol in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by GC-MS or TLC).
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
III. Visualizations
Logical Workflow for Solvent Selection
Caption: A logical workflow for selecting the optimal solvent conditions.
General Lewis Acid Catalysis by FeF₃·3H₂O
Caption: Mechanism of Lewis acid catalysis by this compound.
Decision Tree for Reaction Conditions
Caption: A decision tree for choosing between solvent-free and solvent-based conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Free One-Pot Synthesis of Diverse Dihydropyrimidinones/Tetrahydropyrimidinones Using Biginelli Reaction Catalyz… [ouci.dntb.gov.ua]
- 5. Synthesis of 3,4-dihydropyrimidinones using nano γ-Al2O3/BF3/Fe3O4 as an efficient magnetic nanocatalyst under solvent-free conditions [jns.kashanu.ac.ir]
- 6. Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron Fluoride/N-Heterocyclic Carbene Catalyzed Cross Coupling between Deactivated Aryl Chlorides and Alkyl Grignard Reagents with or without β-Hydrogens [organic-chemistry.org]
- 9. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iron(III) Fluoride Trihydrate in the Synthesis of Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of iron(III) fluoride trihydrate (FeF₃·3H₂O) as an efficient and reusable catalyst in the synthesis of complex nitrogen- and sulfur-containing heterocyples. The focus is on a one-pot, solvent-free approach to constructing pyrimido[2,1-b][1][2]benzothiazole derivatives, a scaffold of significant interest in medicinal chemistry.
Introduction
This compound is a versatile and environmentally benign Lewis acid catalyst.[1][3] Its application in organic synthesis is growing due to its stability, ease of handling, and recyclability.[3] This document details a highly efficient, one-pot tandem annulation reaction for the synthesis of functionalized N-methyl-3-nitro-4H-pyrimido[2,1-b][1][2]benzothiazole-2-amine derivatives using iron(III) fluoride as a catalyst under neat conditions.[1] This methodology offers several advantages, including high atom economy, operational simplicity, short reaction times, and the avoidance of hazardous solvents.[1][4]
Reaction Scheme & Proposed Mechanism
The one-pot synthesis involves the reaction of 2-aminobenzothiazole, various aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine in the presence of a catalytic amount of iron(III) fluoride at 80°C under solvent-free conditions.[1]
The proposed reaction mechanism, catalyzed by the Lewis acidity of FeF₃, likely proceeds through the following key steps:
-
Knoevenagel Condensation: The aldehyde reacts with (E)-N-methyl-1-(methylthio)-2-nitroethenamine to form a reactive intermediate.
-
Michael Addition: 2-Aminobenzothiazole undergoes a Michael addition to the activated alkene.
-
Intramolecular Cyclization and Elimination: Subsequent intramolecular cyclization and elimination of methanethiol and water leads to the formation of the final fused heterocyclic product.
Caption: Proposed reaction pathway for the synthesis of pyrimido[2,1-b]benzothiazoles.
Quantitative Data Summary
The iron(III) fluoride-catalyzed synthesis of N-methyl-3-nitro-4H-pyrimido[2,1-b][1][2]benzothiazole-2-amine derivatives demonstrates high to excellent yields across a range of substituted aldehydes.[1] The reaction conditions were optimized, with the best results obtained using 10 mol% of FeF₃ at 80°C under solvent-free conditions.[4]
| Entry | Aldehyde (R group) | Time (min) | Yield (%) |
| 1 | 4-Methylphenyl | 30 | 95 |
| 2 | 4-Methoxyphenyl | 30 | 98 |
| 3 | 4-Chlorophenyl | 35 | 96 |
| 4 | 4-Bromophenyl | 35 | 94 |
| 5 | 4-Fluorophenyl | 35 | 92 |
| 6 | 4-Nitrophenyl | 40 | 90 |
| 7 | 3-Nitrophenyl | 40 | 88 |
| 8 | 2-Chlorophenyl | 45 | 85 |
| 9 | 2,4-Dichlorophenyl | 45 | 87 |
| 10 | Phenyl | 30 | 93 |
| 11 | 2-Naphthyl | 40 | 89 |
| 12 | 2-Thienyl | 50 | 84 |
| 13 | 2-Furyl | 50 | 86 |
| 14 | 3-Indolyl | 55 | 82 |
| 15 | Cinnamaldehyde | 60 | 78 |
| 16 | n-Butyraldehyde | 70 | 75 |
| 17 | Isobutyraldehyde | 70 | 72 |
| 18 | Cyclohexanecarboxaldehyde | 65 | 70 |
| 19 | 4-(Trifluoromethyl)phenyl | 35 | 91 |
| 20 | 3,4-Dimethoxyphenyl | 30 | 97 |
| 21 | Piperonal | 30 | 94 |
Table adapted from Atar et al. (2019).[1]
Experimental Protocols
General Procedure for the Synthesis of N-methyl-3-nitro-4H-pyrimido[2,1-b][1][2]benzothiazole-2-amine Derivatives
Materials:
-
2-Aminobenzothiazole (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
(E)-N-methyl-1-(methylthio)-2-nitroethenamine (1.0 mmol)
-
This compound (FeF₃·3H₂O) (10 mol%)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Oil bath
Protocol:
-
A mixture of 2-aminobenzothiazole (1.0 mmol), the respective aldehyde (1.0 mmol), (E)-N-methyl-1-(methylthio)-2-nitroethenamine (1.0 mmol), and this compound (10 mol%) is placed in a round-bottom flask.[1]
-
The reaction mixture is stirred at 80°C under solvent-free (neat) conditions for the time specified in the data table.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is washed with water and then diethyl ether to remove the catalyst and any unreacted starting materials.[5]
-
The crude product is purified by recrystallization from ethanol to afford the pure N-methyl-3-nitro-4H-pyrimido[2,1-b][1][2]benzothiazole-2-amine derivative.[4]
Catalyst Recovery and Reuse:
The iron(III) fluoride catalyst can be recovered and reused. After washing the reaction mixture with diethyl ether, the solid catalyst can be separated, dried, and used in subsequent reactions without a significant loss of catalytic activity.[1][3]
Caption: Experimental workflow for the one-pot synthesis of pyrimido[2,1-b]benzothiazoles.
Conclusion
This compound serves as a highly effective, economical, and environmentally friendly catalyst for the synthesis of pyrimido[2,1-b]benzothiazole derivatives. The presented one-pot, solvent-free protocol offers a practical and efficient method for generating a library of these valuable heterocyclic compounds, which are of significant interest for applications in drug discovery and development. The ease of catalyst recovery and reuse further enhances the green credentials of this synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. FeF3-mediated tandem annulation: a highly efficient one-pot synthesis of functionalized N-methyl-3-nitro-4H-pyrimido [2… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
Application Notes and Protocols: Iron(III) Fluoride Trihydrate as a Lewis Acid Catalyst in Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. Lewis acid catalysis offers a powerful strategy to control the reactivity and selectivity of this transformation. Iron(III) fluoride trihydrate (FeF₃·3H₂O), an inexpensive, readily available, and environmentally benign salt, has emerged as a promising Lewis acid catalyst for various organic reactions. Its utility in promoting the aldol condensation stems from the Lewis acidic nature of the iron(III) center, which can activate carbonyl compounds towards nucleophilic attack. These application notes provide an overview of the proposed catalytic mechanism, detailed experimental protocols, and representative data for the use of this compound in aldol condensation reactions.
Catalytic Mechanism
The catalytic role of this compound in the aldol condensation is predicated on its function as a Lewis acid. The iron(III) center, with its vacant d-orbitals, can accept a pair of electrons from the carbonyl oxygen of the aldehyde or ketone substrate. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an enol or enolate.
The proposed catalytic cycle can be summarized as follows:
-
Activation of the Carbonyl Electrophile: The this compound catalyst coordinates to the carbonyl oxygen of the acceptor aldehyde or ketone. This Lewis acid-base interaction polarizes the C=O bond, increasing the positive charge density on the carbonyl carbon.
-
Enolization of the Nucleophile: In the presence of a weak base or under thermal conditions, the donor carbonyl compound, which possesses an α-hydrogen, tautomerizes to its enol form.
-
Carbon-Carbon Bond Formation: The electron-rich enol attacks the activated, electron-deficient carbonyl carbon of the acceptor, forming a new carbon-carbon bond and a β-alkoxy carbonyl intermediate coordinated to the iron center.
-
Protonolysis and Catalyst Regeneration: The iron-alkoxide intermediate is protonated, typically by a protic solvent or trace amounts of water, to yield the β-hydroxy carbonyl product (the aldol adduct). This step regenerates the this compound catalyst, allowing it to enter a new catalytic cycle.
-
Dehydration (optional): Under the reaction conditions, particularly with heating, the initial aldol adduct can undergo dehydration to form an α,β-unsaturated carbonyl compound.
Experimental Protocols
The following are generalized protocols for conducting an aldol condensation using this compound as a catalyst. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and catalyst loading) is recommended for specific substrates.
Protocol 1: Cross-Aldol Condensation of an Aldehyde and a Ketone
Materials:
-
This compound (FeF₃·3H₂O)
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (5-10 mol%).
-
Add the anhydrous solvent (e.g., 5 mL per 1 mmol of the limiting reagent).
-
Add the aldehyde (1.0 equivalent) to the stirred suspension.
-
Add the ketone (1.2-2.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldol product.
Protocol 2: Self-Condensation of a Ketone
Materials:
-
This compound (FeF₃·3H₂O)
-
Ketone with α-hydrogens (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus (if dehydration is desired)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (10 mol%).
-
Add the ketone (1.0 equivalent) and the anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to reflux. Water formed during the condensation will be removed azeotropically.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Data Presentation
While specific quantitative data for aldol condensations catalyzed exclusively by this compound is not extensively reported in the literature, the following table presents representative data from studies using other iron(III) catalysts, which are expected to exhibit similar catalytic behavior. This data is intended to provide a general indication of the potential yields and selectivities achievable with iron-based Lewis acid catalysts.
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetone | FeCl₃ (10) | Neat | RT | 0.5 | 92 | [1] |
| 2 | 4-Chlorobenzaldehyde | Acetone | FeCl₃ (10) | Neat | RT | 0.5 | 95 | [1] |
| 3 | 4-Nitrobenzaldehyde | Cyclohexanone | Fe(acac)₃ (5) | Toluene | 50 | 12 | 85 | [2] |
| 4 | Heptanal | Acetone | FeCl₃ (10) | Neat | RT | 1 | 88 | [1] |
Note: The data presented is for illustrative purposes and is derived from studies using iron(III) chloride and iron(III) acetylacetonate. Similar results may be achievable with this compound under optimized conditions.
Conclusion
This compound presents a viable and attractive option as a Lewis acid catalyst for aldol condensation reactions. Its low cost, low toxicity, and ease of handling make it a practical alternative to other Lewis acids. The proposed mechanism, centered on the Lewis acidic activation of the carbonyl electrophile, provides a rational basis for its application. The provided protocols offer a starting point for researchers to explore the utility of this catalyst in their synthetic endeavors. Further investigation into the substrate scope, reaction conditions, and potential for asymmetric catalysis using chiral ligands in conjunction with this compound is warranted.
References
Application Notes and Protocols: Iron(III) Fluoride Trihydrate in the Production of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of Iron(III) fluoride trihydrate (FeF₃·3H₂O) in the synthesis of advanced materials, with a focus on its application in high-performance lithium-ion batteries and as a catalyst in organic synthesis. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate the practical application of this versatile compound in research and development.
Application in High-Performance Lithium-Ion Batteries
Iron(III) fluoride and its hydrates are promising cathode materials for next-generation lithium-ion batteries due to their high theoretical energy density, low cost, and environmental friendliness.[1] FeF₃·3H₂O and its partially dehydrated form, FeF₃·0.33H₂O, undergo conversion reactions with lithium, enabling high specific capacities.[2] To overcome the material's inherent low electronic conductivity, it is often incorporated into a conductive carbon matrix, such as multi-walled carbon nanotubes (MWCNTs) or graphene.
Synthesis of FeF₃·0.33H₂O/MWCNT Composite Cathode Material
This protocol describes a solvothermal method to synthesize a FeF₃·0.33H₂O/MWCNT composite, a promising cathode material for lithium-ion batteries.[2] The process involves the initial synthesis of FeF₃·3H₂O followed by a solvothermal treatment to reduce the water content and incorporate MWCNTs.
Experimental Protocol:
Part A: Synthesis of FeF₃·3H₂O Precursor
-
Prepare a 1.5 M aqueous solution of ammonium bifluoride (NH₄HF₂).
-
Prepare a 0.25 M solution of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in ethanol.
-
Add 25 mL of the NH₄HF₂ solution dropwise to 100 mL of the Fe(NO₃)₃·9H₂O ethanol solution under vigorous stirring.
-
Continue stirring for 2 hours to complete the reaction.
-
Wash the resulting precipitate with ethanol and collect it by centrifugation. This product is the FeF₃·3H₂O precursor.
Part B: Solvothermal Synthesis of FeF₃·0.33H₂O/MWCNT Composite
-
Disperse a specific weight percentage of MWCNTs in ethanol through ultrasonication.
-
Add the prepared FeF₃·3H₂O precursor to the MWCNT dispersion.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specified temperature (e.g., 180 °C) for a designated time (e.g., 12 hours) to induce the solvothermal reaction.
-
After cooling to room temperature, wash the product with ethanol and dry it in a vacuum oven at 80 °C for 10 hours.
Workflow for the Synthesis of FeF₃·0.33H₂O/MWCNT Composite:
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Iron(III) Fluoride Trihydrate Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iron(III) fluoride trihydrate (FeF₃·3H₂O) as a catalyst. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the primary factors related to the this compound catalyst that could be responsible?
A1: Low yields in reactions catalyzed by this compound can often be attributed to several factors concerning the catalyst itself. These include:
-
Catalyst Quality and Hydration State: The purity and the precise number of water molecules in the hydrate can influence its catalytic activity. The presence of impurities or variations in the hydration state can lead to inconsistent results.
-
Improper Handling and Storage: this compound is hygroscopic and should be stored in a tightly sealed container in a dry environment. Exposure to atmospheric moisture can alter its composition and reduce its effectiveness.
-
Suboptimal Catalyst Loading: Both insufficient and excessive amounts of the catalyst can negatively impact the reaction yield. It is crucial to determine the optimal catalyst loading for your specific reaction.
-
Catalyst Deactivation: The active sites of the catalyst can be blocked or altered during the reaction through various mechanisms, leading to a decrease in its activity over time.
Q2: What is catalyst deactivation, and how can I prevent it in my this compound catalyzed reaction?
A2: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time. For this compound, common deactivation mechanisms include:
-
Poisoning: Certain functional groups present in the substrates, products, or impurities can act as poisons by strongly binding to the active iron centers. Sulfur-containing compounds, for instance, are known to poison various metal catalysts.
-
Fouling: The deposition of byproducts or polymeric materials on the catalyst surface can block the active sites, preventing the substrate from accessing them.
-
Sintering: At excessively high temperatures, the catalyst particles can agglomerate, leading to a reduction in the active surface area.
To mitigate catalyst deactivation, consider the following strategies:
-
Purify Reactants and Solvents: Ensure that all starting materials and the solvent are of high purity and free from potential catalyst poisons.
-
Optimize Reaction Temperature: Avoid excessively high temperatures that could lead to catalyst sintering or decomposition.
-
Control Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts that may foul the catalyst surface.
Q3: Can I regenerate and reuse my this compound catalyst?
A3: Yes, in many cases, the catalyst can be recovered and reused. For instance, in the synthesis of N-methyl-3-nitro-4H-pyrimido[2,1-b]benzothiazole-2-amine, the FeF₃ catalyst can be recovered by dissolving it in water after the reaction, separating the precipitated product, and then evaporating the water.[1] The recovered catalyst can be dried and reused for subsequent reactions with minimal loss of activity.[1]
Troubleshooting Guides for Low Yield
This section provides a structured approach to troubleshooting low yields in your this compound catalyzed reactions.
Issue 1: Low or No Product Formation
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from a study on the synthesis of N-methyl-3-nitro-4-(4-methylphenyl)-4H-pyrimido[2,1-b]benzothiazole-2-amine to illustrate the impact of different catalysts and solvents on reaction yield.
Table 1: Effect of Different Catalysts on Reaction Yield
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | No Catalyst | EtOH | 24 | Trace |
| 2 | PTSA | EtOH | 5 | 42 |
| 3 | FeCl₃ | EtOH | 6 | 35 |
| 4 | CuCl₂ | EtOH | 6 | 40 |
| 5 | FeF₃ | EtOH | 2 | 85 |
| 6 | CuF₂ | EtOH | 5 | 55 |
| 7 | SnCl₂·2H₂O | EtOH | 6 | 30 |
| Reaction conditions: 2-amino benzothiazole (1 mmol), 4-methylbenzaldehyde (1 mmol), and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (1 mmol) in refluxing ethanol (5 mL). Data sourced from Atar et al. (2019).[2] |
Table 2: Effect of Different Solvents on Reaction Yield with FeF₃ Catalyst
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | FeF₃ | EtOH | 2 | 85 |
| 2 | FeF₃ | Solvent-free (80 °C) | 0.5 | 95 |
| 3 | FeF₃ | THF | 4 | 60 |
| 4 | FeF₃ | Water | 5 | 45 |
| 5 | FeF₃ | DMF | 4 | 55 |
| 6 | FeF₃ | Acetonitrile | 3 | 70 |
| 7 | FeF₃ | Toluene | 5 | 50 |
| Reaction conditions: 2-amino benzothiazole (1 mmol), 4-methylbenzaldehyde (1 mmol), and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (1 mmol) with 10 mol% FeF₃. Data sourced from Atar et al. (2019).[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound as a catalyst.
Protocol 1: General Procedure for the FeF₃-Catalyzed Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives
This protocol is adapted from the work of Atar et al. (2019) for the synthesis of N-methyl-3-nitro-4H-pyrimido[2,1-b]benzothiazole-2-amine derivatives.[1]
Workflow for Synthesis and Catalyst Recovery
Caption: General workflow for the synthesis and catalyst recovery.
Materials:
-
2-aminobenzothiazole
-
Substituted aldehyde
-
(E)-N-methyl-1-(methylthio)-2-nitroethenamine
-
Iron(III) fluoride (FeF₃)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask, combine 2-aminobenzothiazole (1.0 mmol), the desired aldehyde (1.0 mmol), and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (1.0 mmol).
-
Add Iron(III) fluoride (10 mol%) to the mixture.
-
Heat the reaction mixture at 80 °C under solvent-free conditions for 30-45 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask to dissolve the FeF₃ catalyst. The crude product will precipitate out.
-
Collect the crude product by filtration.
-
Recover the FeF₃ catalyst by evaporating the aqueous filtrate under reduced pressure. The recovered catalyst can be dried and reused.[1]
-
Purify the crude product by recrystallization from ethanol to obtain the desired N-methyl-3-nitro-4H-pyrimido[2,1-b]benzothiazole-2-amine derivative.
Protocol 2: Iron Fluoride/N-Heterocyclic Carbene Catalyzed Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents
This protocol is based on the high-yielding cross-coupling reaction developed by Agata, Nakamura, and coworkers.[3]
Materials:
-
Aryl chloride
-
Alkyl Grignard reagent (e.g., methylmagnesium bromide)
-
Iron(III) fluoride (FeF₃)
-
1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Iron(III) fluoride (FeF₃) and the N-heterocyclic carbene (NHC) ligand, SIPr.
-
Add the anhydrous solvent, followed by the aryl chloride.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the alkyl Grignard reagent to the stirred reaction mixture.
-
Allow the reaction to proceed for the specified time, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship for Successful Cross-Coupling
Caption: Key components for a successful cross-coupling reaction.
By following these troubleshooting guides and experimental protocols, researchers can more effectively address challenges related to low yields in this compound catalyzed reactions and optimize their synthetic procedures.
References
catalyst deactivation of Iron(III) fluoride trihydrate and regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the use of Iron(III) fluoride trihydrate (FeF₃·3H₂O) as a catalyst in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound catalyst deactivation?
A decrease in catalytic activity, such as a drop in reaction yield or a change in product selectivity over several experimental runs, is the most common indicator of deactivation. A visual change in the catalyst's appearance, for instance, a darkening in color, may also suggest deactivation due to the formation of carbonaceous deposits (coking).
Q2: What are the common causes of deactivation for this compound?
As a solid acid catalyst, this compound is susceptible to several deactivation mechanisms:
-
Poisoning: Impurities in reactants, solvents, or the reaction atmosphere can irreversibly bind to the active Lewis acid sites on the catalyst surface, rendering them inactive. Common poisons for acid catalysts include sulfur and nitrogen compounds, as well as water and air in moisture-sensitive reactions.
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface can physically block the active sites. This is a prevalent issue in organic reactions conducted at elevated temperatures.
-
Sintering/Thermal Degradation: High reaction temperatures can lead to the agglomeration of catalyst particles, which reduces the active surface area and, consequently, the catalyst's activity.
-
Leaching: Although Iron(III) fluoride has some stability in water, there is a possibility of the active component leaching from the support (if used) or dissolving into the reaction medium, especially in polar solvents. This is generally an irreversible process.
Q3: Can a deactivated this compound catalyst be regenerated?
Yes, in many instances, the activity of a deactivated this compound catalyst can be at least partially restored. The most suitable regeneration method depends on the primary cause of deactivation. For deactivation due to coking, a common and often effective method is calcination.
Q4: What is a general procedure for regenerating a coked this compound catalyst?
A typical regeneration process for a coked solid acid catalyst involves the controlled burnout of carbon deposits. This process generally includes:
-
Washing: The spent catalyst is first washed with a solvent (e.g., acetone or ethanol) to remove any adsorbed organic molecules.
-
Drying: The washed catalyst is then dried in an oven, typically at 100-120 °C, to remove the solvent.
-
Calcination: The dried catalyst is heated in a furnace under a controlled atmosphere. The temperature is gradually increased to a target temperature (e.g., 450-550 °C) in a flow of air or a mixture of nitrogen and oxygen. This controlled heating burns off the coke deposits.
-
Cooling: After a holding period at the target temperature, the catalyst is cooled to room temperature under an inert gas flow.
Caution: The combustion of coke is an exothermic process. It is crucial to control the heating rate and oxygen concentration to prevent a temperature runaway, which could lead to irreversible sintering of the catalyst.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Gradual Decrease in Reaction Yield Over Several Runs
-
Possible Cause: Catalyst deactivation by coking.
-
Troubleshooting Steps:
-
Confirm Coking: A visual inspection showing a darkened catalyst is a strong indicator.
-
Attempt Regeneration: Follow the general calcination protocol outlined in the FAQs.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature or pressure to minimize coke formation in future runs.
-
Issue 2: Sudden and Significant Drop in Catalytic Activity
-
Possible Cause: Catalyst poisoning from impurities in the feedstock.
-
Troubleshooting Steps:
-
Analyze Feedstock: Check the purity of your reactants and solvents. Common poisons for acid catalysts include sulfur and nitrogen compounds.
-
Purify Feedstock: If impurities are detected, purify the starting materials before the reaction.
-
Replace Catalyst: Poisoning is often irreversible. It is generally necessary to use a fresh batch of catalyst.
-
Issue 3: Inconsistent Catalytic Performance Between Batches
-
Possible Cause: Variations in catalyst preparation or handling.
-
Troubleshooting Steps:
-
Standardize Catalyst Preparation: Ensure that the catalyst is prepared and handled consistently. This compound is hygroscopic and should be stored in a desiccator.
-
Characterize Catalyst: If possible, characterize different batches of the catalyst to ensure consistent properties such as surface area and acidity.
-
Data Presentation
The following table provides a template for comparing the performance of fresh, deactivated, and regenerated this compound catalyst. Users should populate this with their own experimental data.
| Catalyst State | Reaction Yield (%) | Product Selectivity (%) | Observations |
| Fresh | Light yellow powder | ||
| Deactivated | Darkened powder | ||
| Regenerated | Color may be partially restored |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Catalyzed by this compound
-
Catalyst Preparation: Dry the required amount of this compound under vacuum or in an oven at a temperature that does not remove the waters of hydration (e.g., below 100 °C) if the reaction is moisture-sensitive.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound catalyst.
-
Addition of Reactants: Add the solvent and reactants to the flask.
-
Reaction: Heat the mixture to the desired reaction temperature and stir for the specified time.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. The catalyst can be washed, dried, and potentially reused or regenerated.
-
Analysis: Analyze the product mixture using appropriate techniques (e.g., GC, HPLC, NMR) to determine conversion and selectivity.
Protocol 2: Regeneration of a Coked this compound Catalyst by Calcination
This is a general protocol and may require optimization based on the specific nature of the coke and the catalyst's thermal stability.
-
Washing:
-
Wash the spent catalyst with a suitable solvent (e.g., acetone or ethanol) to remove any physically adsorbed organic molecules.
-
Filter the catalyst and repeat the washing process until the filtrate is clear.
-
-
Drying:
-
Dry the washed catalyst in an oven at 100-120 °C for 2-4 hours to remove the solvent.
-
-
Calcination:
-
Place the dried catalyst in a tube furnace.
-
Begin flowing an inert gas (e.g., nitrogen) over the catalyst.
-
Gradually ramp the temperature (e.g., 5-10 °C/min) to the target calcination temperature (a starting point of 450-550 °C can be tested).
-
Once the target temperature is reached and stable, gradually introduce a controlled flow of air or a diluted oxygen/nitrogen mixture. Caution: Start with a low oxygen concentration (e.g., 2-5% O₂) to control the exothermic coke combustion.
-
Hold at the calcination temperature for 3-6 hours, or until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂).
-
Switch back to an inert gas flow.
-
-
Cooling:
-
Cool the furnace down to room temperature under the inert gas flow.
-
-
Storage:
-
The regenerated catalyst should be stored in a desiccator to prevent moisture absorption.
-
Visualizations
Caption: Troubleshooting workflow for decreased catalyst performance.
Caption: General process for catalyst regeneration by calcination.
Technical Support Center: Managing Hygroscopicity of Iron(III) Fluoride Trihydrate in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of Iron(III) fluoride trihydrate (FeF₃·3H₂O) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopicity a concern?
This compound (FeF₃·3H₂O) is a hydrated form of iron(III) fluoride, appearing as an off-white to pale brown crystalline powder.[1] It is a hygroscopic material, meaning it readily absorbs moisture from the atmosphere. This property can lead to changes in its physical and chemical characteristics, potentially impacting experimental results. For instance, the water content can affect its performance as a catalyst in organic synthesis.[1][2]
Q2: How should I properly store this compound?
To minimize moisture absorption, this compound should be stored in a cool, dry place in a tightly sealed container.[1][3] For long-term storage or for highly sensitive experiments, storage in a desiccator with a suitable desiccant or in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: What are the safety precautions I should take when handling this compound?
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled.[3][4] Therefore, it is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4] A dust mask or respirator should be used to avoid inhaling the powder.[4]
Troubleshooting Guides
Problem 1: Inconsistent reaction yields or reaction failure.
-
Possible Cause: The most likely culprit is the variable water content of the this compound used in different experimental runs. As a Lewis acid catalyst, its activity can be significantly influenced by the presence of water, which can compete with the substrate for coordination to the iron center, potentially deactivating the catalyst.[5][6][7][8]
-
Solution:
-
Quantify Water Content: Before use, determine the precise water content of your this compound sample using analytical methods like Karl Fischer titration or Thermogravimetric Analysis (TGA).
-
Dry the Reagent: If the water content is too high or inconsistent, dry the material to a consistent hydration state. A general procedure is to heat the compound under vacuum.
-
Use Anhydrous Conditions: For moisture-sensitive reactions, handle the dried this compound under an inert atmosphere (e.g., in a glovebox) and use anhydrous solvents.
-
Problem 2: The this compound powder has clumped together.
-
Possible Cause: The material has absorbed a significant amount of moisture from the atmosphere, leading to the formation of larger agglomerates.[9]
-
Solution:
-
Drying: The clumped material can likely be restored by drying it under vacuum at an elevated temperature.
-
Grinding: After drying, the material may need to be gently ground back into a fine powder using a mortar and pestle, preferably inside a glovebox to prevent rehydration.
-
Problem 3: Difficulty in accurately weighing the reagent.
-
Possible Cause: Due to its hygroscopic nature, the mass of the this compound will continuously increase upon exposure to ambient air, making accurate weighing challenging.
-
Solution:
-
Weigh Quickly: Minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the container.
-
Use a Glovebox: For the most accurate results, perform all weighing and handling of the compound inside a glovebox with a controlled, low-humidity atmosphere.
-
Weighing by Difference: Weigh a sealed vial containing the reagent, quickly dispense the approximate amount needed into the reaction vessel, and then re-weigh the vial. The difference in mass will be the amount of reagent used.
-
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This method is highly specific for water and can determine even trace amounts.
Methodology:
-
Instrument Setup: Use a calibrated Karl Fischer titrator. The titration vessel should be charged with a suitable solvent, such as anhydrous methanol, and pre-titrated to a dry endpoint to eliminate any residual moisture.
-
Sample Preparation: In a glovebox or a dry environment, accurately weigh approximately 100-200 mg of this compound into a gas-tight syringe or a sample boat.
-
Titration: Quickly introduce the sample into the titration vessel. The titrator will automatically dispense the Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent) until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a weight percentage.
Protocol 2: Drying of this compound using Thermal Gravimetric Analysis (TGA) - A Characterization Method
TGA can be used to determine the temperature at which water is lost and to prepare an anhydrous sample on an analytical scale.
Methodology:
-
Instrument Setup: Use a calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into a TGA pan.
-
Analysis Program:
-
Heat the sample from room temperature to approximately 400°C at a controlled rate (e.g., 10°C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
The TGA curve will show a weight loss corresponding to the removal of the three water molecules. The decomposition of β-FeF₃·3H₂O involves the release of both H₂O and HF.[3][4]
-
-
Interpretation: The temperature range over which the weight loss occurs indicates the dehydration temperature. This information can be used to develop a larger-scale drying protocol in a vacuum oven. Based on thermal analysis, heating to around 400°C should result in the anhydrous form, FeF₃.[3]
Protocol 3: Recommended Laboratory Drying Procedure
This protocol is a general guideline for preparing anhydrous Iron(III) fluoride from its trihydrate form for use in moisture-sensitive reactions.
Methodology:
-
Preparation: Place a known quantity of this compound in a suitable flask or Schlenk tube.
-
Drying: Heat the sample in a vacuum oven. Based on thermal analysis data, a temperature of at least 150°C for several hours should be sufficient to remove the water of hydration. For complete dehydration to anhydrous FeF₃, a higher temperature of around 400°C may be necessary.[3]
-
Cooling and Storage: After drying, allow the material to cool to room temperature under vacuum before transferring it to a glovebox or a desiccator for storage.
-
Verification: The water content of the dried material should be verified using Karl Fischer titration to ensure the desired level of dryness has been achieved.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | FeF₃·3H₂O | [1] |
| CAS Number | 15469-38-2 | [1] |
| Molar Mass | 166.89 g/mol | [10] |
| Appearance | Off-white to pale brown crystalline powder | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for the Decomposition of a Hydrated Metal Fluoride
Note: This is generalized data based on the behavior of hydrated metal fluorides. The exact temperatures for FeF₃·3H₂O may vary and should be determined experimentally.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 50 - 150 | ~10.8% | Loss of the first two water molecules |
| 150 - 250 | ~5.4% | Loss of the final water molecule |
| > 250 | Gradual | Potential decomposition of the anhydrous fluoride |
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sds.strem.com [sds.strem.com]
- 4. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 10. This compound | F3FeH6O3 | CID 44890702 - PubChem [pubchem.ncbi.nlm.nih.gov]
impact of water content on Iron(III) fluoride trihydrate catalytic activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Iron(III) fluoride trihydrate (FeF₃·3H₂O) as a catalyst in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on the impact of water content on catalytic activity.
Troubleshooting Guides
This section addresses specific issues that may arise during catalytic experiments using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. High Water Content: The presence of excess water can coordinate to the Lewis acidic iron center, reducing its ability to activate the substrate. 2. Catalyst Inactivity: The catalyst may not be sufficiently activated. 3. Substrate/Reagent Issues: Impurities in substrates or reagents can poison the catalyst. | 1. Catalyst Activation: Dry the this compound before use. A common procedure is to heat the catalyst in an oven at 120 °C for 3-5 hours. This will remove the majority of the water of hydration. For reactions requiring strictly anhydrous conditions, further drying under vacuum at elevated temperatures may be necessary. 2. Verify Reagent Purity: Ensure all substrates and solvents are pure and dry, as protic impurities can compete with the substrate for coordination to the catalyst. |
| Inconsistent Reaction Times or Yields | 1. Variable Catalyst Hydration: The water content of the "trihydrate" can vary between batches or due to storage conditions. 2. Atmospheric Moisture: The hygroscopic nature of both hydrated and anhydrous iron(III) fluoride can lead to the absorption of atmospheric moisture during reaction setup. | 1. Standardize Catalyst Pre-treatment: Implement a consistent catalyst drying protocol for all experiments to ensure a uniform level of hydration. 2. Inert Atmosphere: For sensitive reactions, set up the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. |
| Side Product Formation | 1. Brønsted Acidity: The interaction of water with the Lewis acidic iron center can generate Brønsted acidity, which may catalyze undesired side reactions. 2. Reaction Temperature: The reaction temperature may be too high, leading to decomposition of reactants or products. | 1. Control Water Content: By drying the catalyst, you can minimize the formation of Brønsted acid sites. 2. Optimize Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the role of water in the catalytic activity of this compound?
A1: Iron(III) fluoride is a Lewis acid catalyst, meaning it facilitates reactions by accepting an electron pair from a substrate. The iron(III) center is the Lewis acidic site. In this compound, water molecules are coordinated to the iron center. While the hydrated form can be catalytically active, the coordinated water molecules can compete with the substrate for binding to the iron center, potentially reducing the catalyst's efficiency.[1] The interaction of coordinated water with the iron center can also impart Brønsted acidity to the system, which may or may not be beneficial depending on the specific reaction.
Q2: Should I use this compound as is, or should I dry it before use?
A2: For many reactions, particularly those known to be tolerant to water, this compound can be used directly.[2] However, for reactions that are sensitive to water or where maximum catalytic activity is desired, drying the catalyst is recommended. A standard procedure is to heat the catalyst at 120 °C for 3-5 hours.[3] This will convert the trihydrate to a partially or fully anhydrous form, enhancing its Lewis acidity.
Q3: How does the catalytic activity of anhydrous Iron(III) fluoride compare to the trihydrate form?
A3: While direct quantitative comparisons in the literature for many organic reactions are scarce, it is generally expected that the anhydrous form of a Lewis acid will exhibit higher activity than its hydrated counterpart. This is because the absence of coordinated water molecules leaves the Lewis acidic sites more accessible for substrate binding. However, Iron(III) fluoride has been noted for its water tolerance in certain reactions like the Biginelli reaction.[2] The optimal degree of hydration can be reaction-dependent.
Q4: How can I prepare anhydrous Iron(III) fluoride from the trihydrate?
A4: Anhydrous Iron(III) fluoride can be prepared by heating the trihydrate. A common laboratory method involves heating under a stream of dry nitrogen or argon, or under vacuum. Thermal analysis has shown that the dehydration of similar mixed-valent iron fluoride hydrates begins at temperatures as low as 75 °C and proceeds in steps.[4] To ensure complete removal of water and prevent the formation of iron oxides or oxyfluorides, a carefully controlled heating program under an inert atmosphere is recommended. For example, heating to 250-400 °C is a plausible range to yield the anhydrous form.[4]
Q5: Is this compound reusable?
A5: Yes, one of the advantages of using Iron(III) fluoride is its potential for recovery and reuse. After a reaction, the catalyst can often be recovered from the aqueous layer by evaporation of the water, followed by drying in an oven at 120 °C for 3-5 hours to reactivate it for subsequent runs.[3]
Data Presentation
Table 1: Effect of Catalyst on the Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 93 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 92 |
| 4 | Benzaldehyde | Methyl acetoacetate | Urea | 90 |
| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 88 |
Data extracted from a study on the FeF₃-catalyzed Biginelli reaction, which highlights the catalyst's efficiency.[2][3]
Experimental Protocols
1. Catalyst Activation (Dehydration) Protocol
This protocol describes a general procedure for the activation of this compound by thermal dehydration.
Materials:
-
This compound (FeF₃·3H₂O)
-
Oven or tube furnace
-
Schlenk flask or similar vacuum-tight vessel (optional, for higher degree of dehydration)
-
Inert gas supply (Nitrogen or Argon) (optional)
Procedure:
-
Place the desired amount of this compound in a clean, dry porcelain or glass dish.
-
Standard Dehydration: Place the dish in a preheated oven at 120 °C. Heat for 3-5 hours.
-
Enhanced Dehydration (for water-sensitive reactions): Place the trihydrate in a Schlenk flask. Heat the flask to 200-250 °C under a slow stream of dry nitrogen or argon for 2-3 hours. Alternatively, heat under vacuum.
-
After heating, allow the catalyst to cool to room temperature in a desiccator to prevent rehydration from atmospheric moisture.
-
The resulting pale-colored powder is the activated (partially or fully anhydrous) Iron(III) fluoride catalyst.
2. General Protocol for the FeF₃-Catalyzed Biginelli Reaction
This protocol provides a detailed methodology for the synthesis of dihydropyrimidinones using Iron(III) fluoride as a catalyst.[2][3]
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.0 mmol)
-
Activated Iron(III) fluoride (5 mol%)
-
Ethanol (5 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.0 mmol), and activated Iron(III) fluoride (5 mol%).
-
Add ethanol (5 mL) to the flask.
-
Stir the mixture at room temperature for a few minutes, then heat the reaction mixture to 75-80 °C (reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within one hour.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer.
-
Wash the organic layer with cold water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
-
Catalyst Recovery: The aqueous layer containing the catalyst can be evaporated under reduced pressure. The resulting solid should be dried in an oven at 120 °C for 3-5 hours to be reused.[3]
Mandatory Visualizations
Caption: Experimental workflow for FeF₃-catalyzed Biginelli reaction.
Caption: Impact of water content on FeF₃ catalyst properties.
Caption: Proposed mechanism for the FeF₃-catalyzed Biginelli reaction.
References
- 1. Iron(III) fluoride - Wikipedia [en.wikipedia.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mixed-valent iron fluoride hydrates and their thermal-decomposition products - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Quenching Iron(III) Fluoride Trihydrate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper work-up and quenching procedures for reactions involving Iron(III) fluoride trihydrate (FeF₃·3H₂O). Given its role as a Lewis acid catalyst in various organic transformations, including cross-coupling reactions and cyanide additions, effective quenching and removal of iron and fluoride residues are critical for product purity and safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction involving this compound?
A1: The primary purpose of quenching is to deactivate the Iron(III) fluoride catalyst, thereby stopping the reaction. This is crucial for controlling the reaction outcome and preventing the formation of byproducts. Quenching is the first step in the work-up process, which aims to isolate and purify the desired product from unreacted starting materials, the catalyst, and any side products.
Q2: What are the main challenges encountered during the work-up of reactions using FeF₃·3H₂O?
A2: Researchers may face several challenges, including:
-
Hydrolysis of the Catalyst: Aqueous work-up can lead to the hydrolysis of Iron(III) fluoride, forming iron hydroxides or oxides, which can be difficult to remove.[1][2][3]
-
Formation of Emulsions: The presence of finely divided iron salts can lead to the formation of stable emulsions during aqueous extraction, complicating phase separation.
-
Removal of Iron Residues: Residual iron in the final product can be problematic, especially for pharmaceutical applications.
-
Handling and Disposal of Fluoride Waste: Fluoride-containing waste is hazardous and requires careful handling and disposal according to institutional and environmental regulations.[4][5][6][7]
Q3: What are the recommended quenching agents for reactions catalyzed by this compound?
A3: The choice of quenching agent depends on the specific reaction conditions and the stability of the product. Common quenching agents include:
-
Water: Can be effective but may lead to the formation of insoluble iron hydroxides.
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): A common quenching agent for Lewis acid-catalyzed reactions, it can help to break up emulsions.
-
Dilute Acid (e.g., 1M HCl): Can be used to dissolve iron salts, but compatibility with the desired product must be confirmed.
-
Aqueous Base (e.g., NaHCO₃, K₂CO₃): Can be used to neutralize any acidic byproducts and precipitate iron as hydroxides.
Q4: How can I effectively remove iron residues from my organic product?
A4: Several methods can be employed to remove iron residues:
-
Aqueous Washes: Washing the organic layer with dilute acid can help to extract iron salts into the aqueous phase.
-
Filtration through Celite or Silica Gel: Passing the crude product through a pad of Celite or a short plug of silica gel can help to remove finely dispersed iron solids.
-
Chelating Agents: In some cases, washing with a solution of a chelating agent like EDTA can help to sequester and remove iron ions.
-
Column Chromatography: This is often the final and most effective step for removing trace amounts of iron and other impurities.[8][9][10]
Q5: What are the safety precautions I should take when working with and quenching this compound reactions?
A5: this compound and its reaction byproducts, particularly fluoride ions, are hazardous.[4][5] Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Be cautious when quenching, as the reaction can be exothermic. Add the quenching agent slowly and with stirring.
-
Handle all fluoride-containing waste as hazardous and dispose of it according to your institution's safety protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Persistent Emulsion During Extraction | - Formation of finely divided iron hydroxides/oxides. - High concentration of salts. | - Add a small amount of a saturated brine solution. - Filter the entire mixture through a pad of Celite. - Allow the mixture to stand for an extended period without agitation. - Centrifuge the mixture to aid in phase separation. |
| Incomplete Removal of Iron Catalyst | - Inefficient extraction of iron salts into the aqueous phase. - Precipitation of insoluble iron compounds in the organic layer. | - Perform multiple washes with dilute acid (if product is stable). - Consider using a different organic solvent for extraction. - Filter the organic solution through a plug of silica gel before concentration. - Utilize column chromatography for final purification. |
| Low Product Yield After Work-up | - Product loss during aqueous extractions due to some water solubility. - Degradation of the product due to acidic or basic work-up conditions. - Product adhering to precipitated iron salts. | - Minimize the volume of aqueous washes. - Back-extract the aqueous layers with fresh organic solvent. - Perform a preliminary test on a small scale to check the product's stability to the chosen work-up conditions. - Ensure thorough extraction from any solid precipitates before discarding them. |
| Difficulty Filtering Precipitated Iron Salts | - Very fine particle size of the precipitate. | - Use a filter aid such as Celite to improve filtration speed. - Consider centrifugation to pellet the solids before decanting the supernatant. |
Experimental Protocols: General Quenching Procedures
The following are generalized protocols for quenching reactions catalyzed by this compound. Note: These are starting points and may require optimization based on the specific reaction.
Protocol 1: Aqueous Quench with Saturated Ammonium Chloride
-
Cool the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. For highly exothermic reactions, an ice bath (0 °C) is recommended.
-
Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with vigorous stirring. Monitor for any gas evolution or temperature increase.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent to ensure the product is fully dissolved.
-
Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (to remove the bulk of the iron salts).
-
Water.
-
Saturated brine solution (to aid in drying).
-
-
Dry and Concentrate: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Acidic Quench
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Quench: Slowly and carefully add dilute hydrochloric acid (e.g., 1M HCl) to the reaction mixture with vigorous stirring. Caution: This may be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and add a suitable organic solvent.
-
Wash: Separate the layers. Wash the organic layer with:
-
Dilute HCl (repeat if necessary to remove all iron salts, which will color the aqueous layer).
-
Water.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: Vent the separatory funnel frequently to release CO₂ gas.
-
Saturated brine solution.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purification: Further purify the product as needed.
Workflow and Logic Diagrams
General Quenching and Work-up Workflow
Caption: General workflow for quenching and work-up of this compound reactions.
Troubleshooting Logic for Emulsion Formation
Caption: Troubleshooting guide for resolving emulsions during work-up.
References
- 1. Hydrolysis of iron and chromium fluorides: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. nj.gov [nj.gov]
- 6. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aquaclearws.com [aquaclearws.com]
- 8. mdpi.com [mdpi.com]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Iron(III) Fluoride Trihydrate Catalyst
Welcome, Researchers, Scientists, and Drug Development Professionals.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments utilizing Iron(III) fluoride trihydrate (FeF₃·3H₂O) as a catalyst. Our goal is to help you prevent catalyst deactivation, troubleshoot reactions with diminished yields, and maintain the optimal performance of this versatile Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction yield has significantly decreased when using a new batch of this compound. What could be the cause?
A decrease in yield with a new batch of catalyst often points to issues with catalyst quality or handling. This compound is hygroscopic and its catalytic activity is sensitive to moisture. Improper storage or handling can lead to hydration beyond the trihydrate state, reducing its Lewis acidity and, consequently, its catalytic efficacy. Ensure that the catalyst is stored in a tightly sealed container in a dry environment.[1]
Q2: I am observing a gradual decline in catalyst performance over several reaction cycles. What are the likely reasons?
This is a classic sign of catalyst deactivation. The primary causes for the deactivation of a solid Lewis acid catalyst like this compound include:
-
Poisoning: Impurities in the reactants, solvents, or starting materials can bind to the active sites of the catalyst, rendering them inactive. Common poisons for Lewis acid catalysts include water, oxygen, sulfur compounds, and nitrogen-containing heterocycles.
-
Fouling: The deposition of polymeric or carbonaceous byproducts on the catalyst surface can block access to the active sites. This is particularly common in reactions involving organic substrates that can polymerize under acidic conditions.
-
Leaching: Although this compound is a solid catalyst, slight dissolution in certain reaction media cannot be entirely ruled out, leading to a loss of active material over time.
Q3: Can I regenerate a deactivated this compound catalyst?
Yes, in many cases, a deactivated this compound catalyst can be regenerated, particularly if the deactivation is due to fouling or poisoning by reversibly adsorbed species. Regeneration typically involves washing the catalyst to remove impurities followed by careful drying or calcination to restore its active surface. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What are the ideal storage conditions for this compound to maintain its catalytic activity?
To maintain its catalytic activity, this compound should be stored in a cool, dry place, away from atmospheric moisture.[1] The container should be tightly sealed to prevent the absorption of water, which can hydrolyze the catalyst and reduce its Lewis acidity. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of high activity.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity from the Outset
If you observe minimal or no product formation from the beginning of your reaction, a systematic check of your setup and reagents is crucial.
Troubleshooting Workflow for Low Initial Activity
Caption: Troubleshooting workflow for low initial catalyst activity.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Improper Catalyst Storage | Ensure the this compound is stored in a desiccator or glovebox. Use a freshly opened bottle if moisture contamination is suspected.[1] |
| Presence of Water in Reactants/Solvents | Use freshly distilled, anhydrous solvents. Dry liquid reactants over an appropriate drying agent. |
| Impurities in Starting Materials | Purify starting materials via distillation, recrystallization, or chromatography to remove potential catalyst poisons. |
| Sub-optimal Reaction Temperature | Verify the optimal temperature for your specific reaction from literature precedents. Some reactions may require initial heating to overcome the activation energy. |
| Lack of Inert Atmosphere | If your reaction is sensitive to air or moisture, ensure the entire setup is under an inert atmosphere (Nitrogen or Argon). |
Issue 2: Gradual Decrease in Yield Over Time or with Catalyst Reuse
A progressive decline in product yield suggests that the catalyst is deactivating during the reaction or is not being fully reactivated between cycles.
Logical Relationship for Catalyst Deactivation
Caption: Primary mechanisms of this compound deactivation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Catalyst Poisoning | Purify all reactants and solvents to remove traces of water, sulfur, or other nucleophilic impurities. Consider passing liquid reactants through a guard bed of activated alumina or silica gel. |
| Catalyst Fouling | If polymeric byproducts are suspected, try modifying the reaction conditions (e.g., lowering the temperature or reactant concentration) to minimize their formation. Implement a catalyst regeneration protocol (see below) between cycles. |
| Ineffective Catalyst Recovery | Ensure complete recovery of the solid catalyst after each run. Incomplete recovery will lead to a lower effective catalyst loading in subsequent runs. |
Quantitative Data on Catalyst Poisoning
While specific quantitative data on the poisoning of this compound is not extensively available in the literature, the following table provides a general, illustrative overview of the expected impact of common poisons on Lewis acid catalysts. The values are intended to demonstrate the principle rather than representing precise experimental data for FeF₃·3H₂O.
| Poison | Typical Concentration in Reactant Feed | Plausible Impact on Catalyst Activity | Mechanism of Poisoning |
| Water | 100 ppm | 10-20% decrease | Hydrolysis of the metal-fluoride bond, reducing Lewis acidity. |
| Sulfur Compounds (e.g., thiols) | 50 ppm | 20-40% decrease | Strong coordination to the iron center, blocking active sites. |
| Basic Nitrogen Compounds (e.g., pyridine) | 50 ppm | 15-30% decrease | Lewis acid-base adduct formation, neutralizing the catalytic sites. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound
This protocol outlines the general steps for setting up a reaction under anhydrous conditions to prevent premature catalyst deactivation.
Experimental Workflow
Caption: General experimental workflow for reactions catalyzed by FeF₃·3H₂O.
Methodology:
-
Glassware Preparation: All glassware should be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Assemble the reaction apparatus while still warm and purge with an inert gas for 15-20 minutes to ensure the exclusion of air and moisture.
-
Catalyst Addition: Under a positive pressure of inert gas, add the required amount of this compound to the reaction flask.
-
Reagent Addition: Add the anhydrous solvent and liquid reactants via a syringe or cannula. Solid reactants should be added under a blanket of inert gas.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC, NMR).
-
Work-up: Upon completion, cool the reaction to room temperature. The solid catalyst can be recovered by filtration for potential reuse after regeneration. Proceed with the standard aqueous work-up and purification of the product.
Protocol 2: Regeneration of a Deactivated this compound Catalyst
This protocol provides a general method for regenerating a catalyst that has been deactivated by fouling with organic residues.
Methodology:
-
Catalyst Recovery: After the reaction, filter the solid catalyst from the reaction mixture.
-
Solvent Washing: Wash the recovered catalyst sequentially with the following solvents to remove adsorbed organic species:
-
The reaction solvent (e.g., dichloromethane, acetonitrile) (3 x 10 mL per gram of catalyst).
-
A more polar solvent like acetone or ethanol (2 x 10 mL per gram of catalyst) to remove more polar byproducts.
-
A non-polar solvent like hexane (2 x 10 mL per gram of catalyst) to facilitate drying.
-
-
Drying: Dry the washed catalyst in a vacuum oven at 80-100 °C for 4-6 hours to remove residual solvents.
-
Calcination (Optional, for severe fouling): For more robust regeneration, the dried catalyst can be calcined. Place the catalyst in a porcelain crucible and heat in a furnace under a slow stream of dry air or nitrogen. Gradually increase the temperature to 300-400 °C and hold for 2-3 hours. Allow the catalyst to cool to room temperature under a stream of dry inert gas.
-
Storage: Store the regenerated catalyst under the recommended dry conditions.
It is advisable to test the activity of the regenerated catalyst on a small scale before using it in a large-scale reaction.
References
Technical Support Center: Enhancing Selectivity of Iron(III) Fluoride Trihydrate Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iron(III) fluoride trihydrate (FeF₃·3H₂O) as a catalyst. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the selectivity of your catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with FeF₃·3H₂O catalysts and offers systematic solutions to enhance reaction selectivity.
Issue 1: Low Chemoselectivity
Symptom: The catalyst is active, but the reaction yields a mixture of products resulting from the reaction of the catalyst with different functional groups in the starting material.
Possible Causes & Solutions:
| Cause | Solution |
| High Reaction Temperature | High temperatures can provide enough energy to overcome the activation barrier for less favorable reaction pathways, leading to a loss of selectivity. Solution: Systematically decrease the reaction temperature in 5-10°C increments to find the optimal balance between reaction rate and selectivity. |
| Inappropriate Solvent | The solvent can influence the Lewis acidity of the catalyst and the solubility of reactants, affecting which functional group is more readily activated. Solution: Screen a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, nitromethane, or solvent-free conditions). |
| Catalyst Loading | High catalyst loading can sometimes lead to increased side reactions. Solution: Reduce the catalyst loading incrementally (e.g., from 10 mol% to 5 mol%, then to 2 mol%) to determine the minimum amount required for efficient conversion of the desired functional group. |
Troubleshooting Workflow for Low Chemoselectivity
Caption: Troubleshooting workflow for low chemoselectivity.
Issue 2: Poor Regio- or Diastereoselectivity
Symptom: The desired constitutional isomer or stereoisomer is formed as a minor product.
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | The catalyst or substrate geometry may favor an undesired approach of the reactants. Solution: Modify the substrate to introduce or remove steric bulk near the reactive site. Consider using a co-catalyst or a ligand that can coordinate with the iron center and create a more sterically demanding environment. |
| Electronic Effects | The electronic nature of the substrate may direct the reaction to an undesired position. Solution: Modify the electronic properties of the substrate by changing substituents. For example, in Friedel-Crafts reactions, the directing effects of existing groups on an aromatic ring are crucial. |
| Hydration State of Catalyst | The water molecules in FeF₃·3H₂O can influence its Lewis acidity and coordination environment.[1] The anhydrous form, FeF₃, is a stronger Lewis acid.[2] Solution: The catalyst can be partially or fully dehydrated by heating under vacuum. The optimal degree of hydration should be determined experimentally as it can affect both activity and selectivity. |
Logical Relationship of Factors Affecting Selectivity
References
Technical Support Center: Scaling Up Reactions with Iron(III) Fluoride Trihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when scaling up reactions involving Iron(III) fluoride trihydrate.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of reactions utilizing this compound.
Issue 1: Inconsistent Reaction Rates and Yields
-
Question: We are observing significant variability in reaction times and product yields upon scaling up our process that uses this compound as a catalyst. What could be the cause?
-
Answer: Inconsistent reaction outcomes are often linked to the hygroscopic nature of this compound. The presence of variable amounts of water can significantly impact the catalyst's activity and the overall reaction kinetics.
-
Troubleshooting Steps:
-
Strict Moisture Control: Implement rigorous procedures for handling and storing this compound to minimize moisture absorption. Store the reagent in a desiccator or a glove box with a dry atmosphere.
-
Quantify Water Content: Before each reaction, determine the water content of the this compound lot being used. This can be done using techniques like Karl Fischer titration.
-
Solvent Purity: Ensure that all solvents are thoroughly dried before use, as residual moisture can affect the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Issue 2: Poor Solubility and Mixing at Larger Scales
-
Question: Our reaction mixture, which includes this compound, is forming clumps and is difficult to stir effectively at a larger scale, leading to poor mass transfer. How can we improve this?
-
Answer: this compound has limited solubility in many common organic solvents, which can be exacerbated at higher concentrations typical of scale-up operations.[1][2][3]
-
Troubleshooting Steps:
-
Solvent Screening: Conduct solubility studies at the intended reaction temperature with a range of solvents to find a more suitable medium.
-
Agitation Efficiency: Evaluate and optimize the agitation system in the larger reactor. Consider the use of baffles and different impeller designs to ensure efficient mixing of the solid-liquid slurry.
-
Controlled Addition: Instead of adding the entire amount of this compound at once, consider a controlled, gradual addition to the reaction mixture with vigorous stirring.
-
Particle Size: The particle size of the solid can influence its dissolution rate and dispersibility. If possible, use a grade with a consistent and appropriate particle size for your application.
-
-
Issue 3: Catalyst Deactivation and Difficult Removal
-
Question: We suspect our this compound catalyst is deactivating during the reaction, and we are also facing challenges in removing it from the final product mixture. What are our options?
-
Answer: Catalyst deactivation can occur due to poisoning by impurities or thermal degradation. The fine, often poorly soluble nature of the catalyst can make its removal by simple filtration challenging.
-
Troubleshooting Steps for Deactivation:
-
Impurity Analysis: Analyze the starting materials and solvents for potential catalyst poisons.
-
Thermal Stability: While Iron(III) fluoride is thermally robust, its trihydrate form will lose water upon heating, which can alter its catalytic activity.[2] Monitor the reaction temperature closely to avoid unintended dehydration or decomposition.
-
-
Troubleshooting Steps for Removal:
-
Filtration Aid: Use a filter aid (e.g., celite) to improve the filtration of the fine catalyst particles.
-
Centrifugation: For larger volumes, centrifugation followed by decantation of the supernatant can be an effective separation method.
-
Quenching and Extraction: Consider a workup procedure where the reaction is quenched with an aqueous solution in which the iron salts are soluble, allowing for separation of the organic and aqueous layers.
-
-
Issue 4: Equipment Corrosion
-
Question: We are concerned about the potential for corrosion of our stainless steel reactor when using this compound at elevated temperatures. Is this a valid concern and how can we mitigate it?
-
Answer: Yes, fluoride-containing compounds can be corrosive, especially at elevated temperatures and in the presence of moisture, which can lead to the formation of hydrofluoric acid.
-
Mitigation Strategies:
-
Material Selection: For reactions at high temperatures or with prolonged reaction times, consider using reactors made of more resistant materials such as glass-lined steel or specialized alloys (e.g., Hastelloy).
-
Strict Anhydrous Conditions: As mentioned previously, maintaining strictly anhydrous conditions will minimize the formation of corrosive hydrofluoric acid.
-
Passivation: Ensure that stainless steel reactors are properly passivated.
-
Corrosion Inhibitors: In some cases, the addition of a corrosion inhibitor may be possible, but its compatibility with the reaction chemistry must be thoroughly evaluated.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider for scale-up?
A1: Key properties include its hygroscopic nature, limited solubility in many organic solvents, and its thermal decomposition behavior (dehydration).[2][3] Understanding these properties is crucial for developing a robust and scalable process.
Q2: How does the water of hydration in this compound affect my reaction?
A2: The three water molecules in the hydrate can act as a ligand, a reactant, or a poison, depending on the specific reaction chemistry.[2] This can influence reaction rates, selectivity, and catalyst stability. For reactions sensitive to water, using the anhydrous form or carefully controlling the hydration state is recommended.
Q3: What are the best practices for handling and charging this compound into a large-scale reactor?
A3: Due to its hygroscopic and potentially corrosive nature, it is recommended to handle this compound in a controlled environment (e.g., a glove bag or a contained charging system). For charging into a reactor, a powder transfer system that minimizes exposure to the atmosphere is ideal. The solid should be added to the solvent with good agitation to promote dispersion and prevent clumping.
Q4: How can I monitor the progress of a reaction involving a suspension of this compound?
A4: Monitoring heterogeneous reactions can be challenging. In-situ monitoring techniques like FTIR or Raman spectroscopy can be useful if they can distinguish between reactants, products, and intermediates in the liquid phase. Offline analysis via HPLC or GC of filtered and quenched reaction aliquots is a common and reliable method.
Q5: Are there any specific safety precautions I should take when working with this compound at scale?
A5: Yes. In addition to standard laboratory safety practices, it is important to consider the following:
-
Corrosivity: As mentioned, it can be corrosive, especially in the presence of moisture. Ensure appropriate materials of construction for your equipment.
-
Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[4] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling the powder.
-
Exotherms: While not inherently explosive, it can catalyze exothermic reactions. Proper temperature control and monitoring are essential during scale-up to prevent thermal runaways.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | FeF₃·3H₂O | [5] |
| Molecular Weight | 166.89 g/mol | [5] |
| Appearance | Light yellow to brown-red crystalline powder | [1][3] |
| Density | 2.3 g/cm³ | [2] |
| Melting Point | Decomposes (loses water) | [2] |
| Solubility in Water | Slightly soluble | [1][3] |
| Solubility in Organic Solvents | Sparingly soluble in alcohol, ether, benzene | [1][3] |
| Hygroscopicity | Hygroscopic | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction Scale-Up
This protocol provides a general framework. Specific parameters such as temperature, pressure, and reaction time must be optimized at the lab scale first.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and passivated (if stainless steel).
-
Inert the reactor by purging with a dry inert gas (e.g., nitrogen or argon).
-
-
Solvent and Reagent Charging:
-
Charge the dry solvent to the reactor.
-
Charge the starting materials (excluding the catalyst) to the reactor under an inert atmosphere.
-
-
Catalyst Charging:
-
In a glove box or under a positive pressure of inert gas, weigh the required amount of this compound.
-
Add the catalyst to the reactor with vigorous agitation to ensure good dispersion. This can be done as a single portion or in portions, depending on the scale and exothermicity of the reaction.
-
-
Reaction:
-
Bring the reaction mixture to the desired temperature.
-
Monitor the reaction progress using a validated analytical method (e.g., HPLC, GC, or in-situ spectroscopy).
-
Maintain a slight positive pressure of inert gas throughout the reaction.
-
-
Work-up and Catalyst Removal:
-
Cool the reaction mixture to a safe temperature.
-
Quench the reaction if necessary.
-
Remove the catalyst by filtration (potentially with a filter aid) or centrifugation. Alternatively, use an aqueous wash to dissolve the iron salts if compatible with the product.
-
Proceed with the purification of the product.
-
Mandatory Visualization
Caption: A generalized experimental workflow for scaling up reactions with this compound.
Caption: A logical diagram illustrating common causes and solutions for inconsistent reaction outcomes.
References
handling and storage best practices for Iron(III) fluoride trihydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Iron(III) fluoride trihydrate, along with troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is hygroscopic, meaning it can absorb moisture from the air, which can affect its properties.[3] Therefore, protecting it from atmospheric moisture is crucial.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]
Q3: What are the primary hazards associated with this compound?
A: this compound is harmful if swallowed, in contact with skin, or inhaled.[4] It can cause severe skin burns and eye damage.[4][5] In case of contact, immediate and thorough rinsing with water is necessary, and medical attention should be sought.[1]
Q4: What materials are incompatible with this compound?
A: this compound should not be stored with strong oxidizing agents.[2] Contact with incompatible materials can lead to hazardous reactions.
Troubleshooting Guide
Issue 1: The this compound powder has changed color from its original pale pink/light yellow to a brownish-red.
-
Possible Cause: This color change may indicate that the compound has absorbed moisture from the atmosphere due to its hygroscopic nature.[3] It could also suggest partial hydrolysis or the presence of impurities.
-
Solution:
-
Assess the impact on your experiment: For some applications, a slight color change may not affect the outcome. However, for sensitive reactions, using the material is not recommended.
-
Consider purification: Depending on the required purity, recrystallization might be an option, although it can be a complex procedure.
-
Procure a fresh batch: To ensure the integrity of your experimental results, using a new, unopened container of this compound is the most reliable solution.
-
Prevent future issues: Always store the compound in a desiccator or a glove box with a dry atmosphere to minimize moisture absorption.
-
Issue 2: this compound is not dissolving in water as expected.
-
Possible Cause 1: Low Solubility. this compound is described as being slightly soluble in water.[5][6] Complete dissolution may be slow or require specific conditions.
-
Possible Cause 2: Hydrolysis. Upon dissolution in water, iron(III) salts can undergo hydrolysis, which may lead to the formation of less soluble iron hydroxide species. This process is pH-dependent.[7]
-
Solution:
-
Gentle Heating: Gently warming the solution (e.g., to 40-50°C) can increase the rate of dissolution.
-
Acidification: Adding a small amount of a non-coordinating acid, such as hydrofluoric acid (HF) or nitric acid (HNO₃), can suppress hydrolysis and improve solubility.[8][9] Exercise extreme caution when handling HF.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and enhance dissolution.
-
Use of Alternative Solvents: While sparingly soluble in alcohols, ether, and benzene, exploring other solvent systems may be necessary depending on the specific application.[5][6]
-
Quantitative Data Summary
| Property | Value | Citations |
| Appearance | Pale pink, light yellow, or brown-red crystalline powder. | [6][10] |
| Molecular Formula | FeF₃·3H₂O | [10] |
| Molecular Weight | 166.89 g/mol | |
| Solubility in Water | Slightly soluble | [5][6] |
| Solubility in other solvents | Sparingly soluble in alcohol, ether, and benzene. | [5][6] |
| Hygroscopicity | Hygroscopic | [3] |
Experimental Protocols
Protocol for the Dissolution of this compound in an Aqueous System
Objective: To prepare a clear, aqueous solution of this compound.
Materials:
-
This compound
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Heating plate (optional)
-
Dilute hydrofluoric acid or nitric acid (optional, with appropriate safety precautions)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry beaker.
-
Initial Solvent Addition: Add a portion of the deionized water to the beaker.
-
Stirring: Place the beaker on a magnetic stirrer and begin stirring.
-
Observation: Observe the dissolution process. If the solid does not readily dissolve, proceed to the next steps.
-
Gentle Heating (Optional): Gently heat the solution to 40-50°C while continuing to stir. Do not boil.
-
Acidification (Optional and with extreme caution): If the solution remains cloudy or contains undissolved particles, add a few drops of dilute hydrofluoric acid or nitric acid. Monitor for clarity. This should only be performed in a chemical fume hood with appropriate PPE.
-
Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
Visualizations
Caption: A step-by-step workflow for dissolving this compound.
Caption: A logical decision tree for troubleshooting dissolution issues.
References
- 1. youtube.com [youtube.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Iron(III) fluoride - Wikipedia [en.wikipedia.org]
- 4. This compound | F3FeH6O3 | CID 44890702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. Hydrolysis of iron and chromium fluorides: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
identifying byproducts in Iron(III) fluoride trihydrate catalyzed synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iron(III) fluoride trihydrate as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound (FeF₃·3H₂O) is a versatile Lewis acid catalyst used in various organic transformations.[1] Its applications include catalyzing Friedel-Crafts reactions, cross-coupling reactions, and the chemoselective addition of cyanide to aldehydes to form cyanohydrins.[2][3] It is also utilized in the protection of carbonyl compounds.[4]
Q2: I am observing unexpected byproducts in my Friedel-Crafts alkylation reaction catalyzed by this compound. What are the likely side products?
A2: In Friedel-Crafts alkylations, several byproducts can form. The most common include:
-
Polyalkylated products: The initial alkylated product is often more nucleophilic than the starting material, leading to further alkylation.[5][6]
-
Isomers: Carbocation rearrangements can occur, especially with primary alkyl halides, leading to the formation of constitutional isomers.[5][7]
-
Products from side reactions of the catalyst: While FeF₃ is relatively stable, interactions with reagents or solvents can sometimes lead to undesired side reactions.
Q3: How can I minimize the formation of polyalkylated byproducts?
A3: To reduce polyalkylation, you can try the following strategies:
-
Use a large excess of the aromatic substrate relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the product.
-
Control the reaction temperature. Lower temperatures can sometimes improve selectivity.[8]
-
Slowly add the alkylating agent to the reaction mixture to maintain a low concentration of it throughout the reaction.
Q4: My reaction is not proceeding to completion, and I'm recovering starting material along with some byproduct. What could be the issue?
A4: Incomplete conversion can be due to several factors:
-
Catalyst deactivation: The catalyst may be deactivated by impurities in the reagents or solvent, such as water. Ensure you are using anhydrous solvents and an inert atmosphere if your reagents are sensitive.[8]
-
Insufficient catalyst loading: The amount of catalyst may be too low for the reaction to proceed to completion in a reasonable timeframe.
-
Reversible reaction: If the reaction is reversible, it may have reached equilibrium. Consider strategies to shift the equilibrium, such as removing a byproduct.[8]
Troubleshooting Guide: Identifying Unexpected Byproducts
A common challenge in synthesis is the appearance of unexpected peaks in analytical data (e.g., GC-MS, LC-MS, NMR). This guide provides a systematic approach to identifying these unknown byproducts.
Problem: My crude NMR and mass spectrometry data show significant peaks that do not correspond to my desired product or starting materials.
Step 1: Preliminary Analysis and Hypothesis Generation
-
Q: What do the spectral data suggest about the byproduct?
-
A: Analyze the mass-to-charge ratio (m/z) from mass spectrometry to determine the molecular weight of the byproduct. Compare this to the molecular weights of expected side products (e.g., polyalkylated species, isomers). Use the fragmentation pattern to deduce structural motifs. In the NMR spectrum, analyze the chemical shifts, integration, and coupling patterns to get information about the structure of the byproduct.
-
-
Q: Could the byproduct be an isomer of the desired product?
-
Q: Could the byproduct be a result of over-alkylation?
-
A: Polyalkylated products will have a higher molecular weight than the desired product. Check the mass spectrum for peaks corresponding to the addition of one or more alkyl groups to your product.[5]
-
Step 2: Isolation and Characterization
-
Q: How can I isolate the byproduct for further analysis?
-
A: If the byproduct is present in a significant amount, you can attempt to isolate it using chromatographic techniques such as flash column chromatography or preparative thin-layer chromatography (prep-TLC).[8] The choice of solvent system for chromatography can be optimized using analytical TLC.[8]
-
-
Q: What characterization techniques should I use on the isolated byproduct?
-
A: Once isolated, a full suite of spectroscopic analyses should be performed to elucidate the structure of the byproduct. This includes ¹H NMR, ¹³C NMR, mass spectrometry, and potentially infrared (IR) spectroscopy. For crystalline solids, X-ray crystallography can provide an unambiguous structure determination.
-
Step 3: Mechanistic Rationale and Optimization
-
Q: Now that I have identified the byproduct, how do I prevent its formation?
-
A: Understanding the structure of the byproduct provides insight into the side reaction that is occurring.[8] For example, if a rearranged isomer is formed, you can try to use a different alkylating agent that is less prone to carbocation rearrangement or modify the reaction conditions (e.g., lower temperature) to disfavor the rearrangement pathway. If polyalkylation is the issue, adjusting the stoichiometry of the reactants is a key strategy.
-
Quantitative Data on Byproduct Formation
The following table provides hypothetical data on the effect of reaction conditions on byproduct formation in the FeF₃·3H₂O catalyzed alkylation of toluene with 1-bromopropane.
| Entry | Toluene:1-bromopropane ratio | Temperature (°C) | Desired Product (n-propyltoluene) Yield (%) | Isomerized Product (isopropyltoluene) (%) | Polyalkylated Products (%) |
| 1 | 1:1 | 25 | 45 | 30 | 25 |
| 2 | 5:1 | 25 | 70 | 20 | 10 |
| 3 | 5:1 | 0 | 80 | 15 | 5 |
| 4 | 10:1 | 0 | 85 | 10 | 5 |
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Friedel-Crafts Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (e.g., 10 equivalents) and the this compound catalyst (e.g., 5 mol%).
-
Add anhydrous solvent (e.g., dichloromethane or nitrobenzene) via syringe.
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the alkylating agent (e.g., 1 equivalent) to the stirred reaction mixture over a period of 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Byproduct Identification by GC-MS
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Inject a sample of the diluted solution into the GC-MS instrument.
-
Set the GC oven temperature program to achieve good separation of the components. A typical program might start at 50 °C and ramp up to 250 °C.
-
Analyze the resulting chromatogram to identify the peaks corresponding to the starting material, desired product, and byproducts.
-
Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of each component, which will aid in its identification.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Iron(III) Fluoride Trihydrate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(III) fluoride trihydrate (FeF₃·3H₂O). The information is designed to address specific purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture when using FeF₃·3H₂O?
A1: The most common impurities can be broadly categorized as:
-
Unreacted this compound: Due to its limited solubility in many organic solvents, unreacted starting material is a frequent impurity.
-
Iron(III) Oxides and Hydroxides: FeF₃·3H₂O is susceptible to hydrolysis, especially in the presence of water or protic solvents, leading to the formation of insoluble iron oxides (e.g., Fe₂O₃) and hydroxides (e.g., Fe(OH)₃).
-
Iron(III) Oxyfluorides: Partial hydrolysis can lead to the formation of various iron oxyfluoride species.
-
Solvent Adducts: Depending on the reaction solvent, iron complexes with the solvent molecules may form.
-
Byproducts from Side Reactions: In catalytic applications, side reactions can lead to various organic and inorganic byproducts.[1][2]
Q2: My product is soluble in organic solvents, but I'm having trouble removing the iron impurities. What is a good starting point for purification?
A2: A good initial approach is to perform an aqueous wash. If your product has low water solubility, washing the organic reaction mixture with dilute aqueous acid (e.g., 0.1 M HCl) can help remove a significant portion of the iron salts. Subsequently, techniques like column chromatography or recrystallization can be employed for further purification.
Q3: How can I assess the purity of my final product with respect to iron content?
A3: Several analytical techniques can be used to determine the residual iron content in your purified product:
-
Atomic Absorption Spectroscopy (AAS): A widely used and sensitive method for quantifying trace metals.
-
Inductively Coupled Plasma (ICP) Spectroscopy (ICP-OES or ICP-MS): Offers very high sensitivity for detecting even minute amounts of iron.
-
Colorimetric Methods: These methods involve reacting the sample with a reagent that forms a colored complex with iron, which can then be quantified using a spectrophotometer.
Troubleshooting Purification Challenges
| Problem | Potential Cause | Suggested Solution(s) |
| Persistent cloudiness or fine precipitate in the organic product solution. | Formation of insoluble iron oxides/hydroxides due to hydrolysis. | - Filter the solution through a pad of Celite® or a fine porosity filter paper. - For acid-stable products, perform an aqueous wash with dilute HCl to dissolve the iron oxides. |
| Low recovery of the desired product after purification. | - Co-precipitation of the product with iron impurities. - Product loss during aqueous washes if it has some water solubility. - Inefficient elution from a chromatography column. | - Optimize the purification method to minimize co-precipitation (e.g., by first removing the bulk of the iron). - If the product has some water solubility, use a minimal amount of wash water or brine to reduce partitioning into the aqueous phase. - Adjust the eluent polarity or use a gradient elution in chromatography. |
| Product "oils out" during recrystallization instead of forming crystals. | - The melting point of the product is lower than the boiling point of the solvent. - Presence of significant impurities that depress the melting point. | - Try a different recrystallization solvent with a lower boiling point. - Attempt to purify the product further by another method (e.g., column chromatography) before recrystallization. - Use a solvent/anti-solvent recrystallization method. |
| Iron contaminants remain even after column chromatography. | - The product may be coordinating to the iron, causing them to co-elute. - The chosen stationary phase is not effective for separating the iron species. | - Consider using a chelating resin or performing an acidic wash prior to chromatography. - If using silica gel, deactivating it with triethylamine might help if the product is basic. - Explore ion exchange chromatography for specific iron removal. |
Purification Method Selection
The choice of purification method depends on the properties of your desired product and the nature of the impurities. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a suitable purification method.
Experimental Protocols
Recrystallization
This method is suitable for solid products with temperature-dependent solubility and when impurities have different solubility profiles.
Protocol:
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to test include ethanol, methanol, isopropanol, acetone, and water.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities (like iron oxides) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Solvent Extraction
This technique is useful for separating an organic product from aqueous-soluble iron salts.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water or a dilute acid solution (e.g., 0.1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate. The aqueous layer (containing the iron salts) is typically the bottom layer, but this depends on the density of the organic solvent.
-
Extraction: Drain the aqueous layer. Repeat the washing step 2-3 times with fresh aqueous solution.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified product.
Ion Exchange Chromatography
This method is highly effective for the selective removal of iron cations from a solution.
Protocol:
-
Resin Selection: Choose an appropriate ion exchange resin. Strong acid cation exchange resins are commonly used for Fe(III) removal.[3][4][5]
-
Column Packing: Prepare a slurry of the resin in a suitable solvent (e.g., deionized water for aqueous applications) and pour it into a chromatography column, allowing it to settle into a packed bed.
-
Equilibration: Wash the column with several column volumes of the starting buffer or solvent until the pH and conductivity of the eluate are stable.
-
Sample Loading: Dissolve the crude product in the equilibration buffer/solvent and load it onto the column.
-
Elution of Product: Elute the desired product using the equilibration buffer/solvent. The iron ions should remain bound to the resin.
-
Resin Regeneration: After the product has been collected, the bound iron can be stripped from the resin by washing with a strong acid solution (e.g., 1-2 M HCl).[6]
-
Product Isolation: Isolate the purified product from the collected fractions, for example, by solvent evaporation.
Quantitative Data for Purification Methods
Table 1: Solubility of Iron(III) Fluoride and its Trihydrate
| Compound | Solvent | Solubility | Reference |
| Iron(III) Fluoride (anhydrous) | Water | Slightly soluble | [7][8] |
| Dilute Hydrofluoric Acid | Soluble | [7] | |
| Alcohol, Ether, Benzene | Insoluble | [7] | |
| This compound | Water | 49.5 g/100 mL | [9] |
Table 2: Ion Exchange Resins for Iron(III) Removal
| Resin Type | Functional Group | Typical Application | Eluent for Iron Removal | Reference |
| Strong Acid Cation | Sulfonic Acid | Removal of Fe(III) from aqueous and some organic streams | 1-2 M HCl | [4] |
| Weak Acid Cation | Carboxylic Acid | High capacity and selectivity for multivalent cations | Strong Acid (e.g., HCl) | [3] |
| Chelating Resin | Iminodiacetic Acid, etc. | Selective removal of heavy metals from saline solutions | Strong Acid (e.g., HCl) | [3] |
| Strong Base Anion | Quaternary Ammonium | Removal of anionic iron-chloride complexes (from conc. HCl solutions) | Water | [10][11] |
Table 3: Solvent Systems for Extraction of Iron(III)
| Organic Solvent | Aqueous Phase | Stripping Agent | Notes |
| Diethyl ether | 6 M HCl | - | Efficient for extracting the ferric chloride complex. |
| Methyl isobutyl ketone (MIBK) | Dilute HCl | Buffered 1,10-phenanthroline solution | Good for low concentrations of iron. |
| Tributyl phosphate (TBP) | Chloride media | Water or dilute acid | Used in hydrometallurgical processes. |
| 1-octanol/1-decanol with 2-undecanone | 6 M HCl | 0.2 M HCl | Effective for extraction from acidic chloride solutions. |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the purification of a solid organic product from a reaction mixture containing FeF₃·3H₂O.
Caption: A typical workflow for purifying a solid organic product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved separation of iron from copper and other elements by anion-exchange chromatography on a 4% cross-linked resin with high concentrations of hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soci.org [soci.org]
- 5. Evaluation of Strong Cation Ion-Exchange Resin Cost Efficiency in Manufacturing Applications—A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. 7783-50-8 CAS MSDS (Iron(III) fluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Iron fluoride (FeF3) | F3Fe | CID 24552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Iron(III) fluoride - Wikipedia [en.wikipedia.org]
- 10. sphelite.com [sphelite.com]
- 11. Sunresin-Refinement of Hydrochloric Acid Byproducts with Resin and Technology - Sunresin [seplite.com]
Validation & Comparative
Quantitative Purity Analysis of Iron(III) Fluoride Trihydrate: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for the quantitative purity assessment of iron(III) fluoride trihydrate (FeF₃·3H₂O). Targeted at researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most appropriate analytical technique based on specific laboratory needs and capabilities.
The purity of this compound, a compound utilized in various chemical syntheses and applications, is critical to ensure the quality and consistency of final products. This guide evaluates methods for the determination of the primary components—iron(III) and fluoride—the water of hydration, and trace metallic impurities.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method hinges on factors such as the desired accuracy and precision, the concentration of the analyte, available instrumentation, and sample throughput. The following tables summarize the performance of recommended techniques for each component of this compound.
Iron(III) Content Determination
| Method | Principle | Typical Accuracy (% Recovery) | Typical Precision (%RSD) | Limit of Detection (LOD) | Analysis Time per Sample | Advantages | Disadvantages |
| Complexometric Titration (EDTA) | Titration of Fe³⁺ with a standardized EDTA solution at low pH using an indicator.[1][2] | 98-101%[3] | < 1-4%[3] | ~10⁻⁴ M | ~15-20 minutes | Cost-effective, simple instrumentation, high precision for macro amounts. | Lower sensitivity, potential for manual error, interference from other metal ions.[1] |
Fluoride Content Determination
| Method | Principle | Typical Accuracy (% Recovery) | Typical Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time per Sample | Advantages | Disadvantages |
| Ion Chromatography (IC) | Separation of fluoride ions on an anion-exchange column followed by conductivity detection.[4][5][6] | 105%[7] | 1.02%[7] | 0.0034 mg/L[7] | 0.1132 mg/L[7] | ~10-25 minutes[4][8] | High selectivity and accuracy, can analyze other anions simultaneously.[4] | Higher initial instrument cost, requires skilled operator.[8] |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of fluoride ion activity. | Less quantitative than IC.[4] | Variable | ~0.02 mg/L | ~0.1 mg/L | ~5-10 minutes | Fast, relatively inexpensive instrumentation. | Susceptible to interferences from other ions, requires frequent calibration.[4] |
Determination of Water of Hydration
| Method | Principle | Typical Accuracy | Typical Precision (%RSD) | Analysis Time per Sample | Advantages | Disadvantages |
| Thermogravimetric Analysis (TGA) | Measurement of mass loss as the sample is heated, corresponding to the loss of water molecules.[9][10] | High | Dependent on sample homogeneity | ~30-60 minutes | Provides information on thermal stability, simple sample preparation. | Measures total volatile loss, not specific to water. |
| Karl Fischer (KF) Titration | Titration with a reagent that reacts specifically with water.[10] | High | < 2% | ~5-15 minutes | Specific for water, high accuracy and precision. | Reagents are sensitive to atmospheric moisture, potential for side reactions with some compounds. |
Trace Metal Impurity Analysis
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time per Sample | Advantages | Disadvantages |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in an argon plasma and separation of ions by mass-to-charge ratio. | ng/L (ppt) to µg/L (ppb) range.[11][12][13][14] | Typically 3-10x LOD.[11][13] | ~3-5 minutes | High sensitivity, multi-element analysis, isotopic information.[14] | High instrument and maintenance cost, requires a controlled environment to minimize contamination.[14] |
Experimental Protocols
Detailed methodologies for the primary recommended techniques are provided below.
Determination of Iron(III) by Complexometric EDTA Titration
Principle: Iron(III) ions form a stable complex with ethylenediaminetetraacetic acid (EDTA) in a 1:1 molar ratio. The endpoint of the titration is detected using an indicator that changes color when all the Fe³⁺ has been complexed by the EDTA.[15]
Experimental Workflow:
Caption: Workflow for the determination of iron(III) content using EDTA titration.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask. Dissolve the sample in 50 mL of deionized water and acidify to a pH of approximately 2 with dilute hydrochloric acid.
-
Indicator Addition: Add a few drops of a 1% aqueous solution of sulfosalicylic acid. The solution should turn a distinct red-violet color.
-
Titration: Titrate the sample solution with a standardized 0.1 M EDTA solution. The endpoint is reached when the color of the solution changes from red-violet to a clear yellow.
-
Calculation: Calculate the percentage of iron in the sample using the volume and concentration of the EDTA solution and the initial mass of the sample.
Determination of Fluoride by Ion Chromatography
Principle: An aqueous solution of the sample is injected into an ion chromatograph. The fluoride ions are separated from other anions on a stationary phase and their concentration is determined by a conductivity detector.
Experimental Workflow:
Caption: Workflow for the determination of fluoride content using Ion Chromatography.
Procedure:
-
Standard and Sample Preparation: Prepare a series of fluoride standard solutions from a certified reference material. Accurately weigh a sample of this compound, dissolve it in deionized water, and dilute to a concentration within the range of the calibration standards.
-
Chromatographic Conditions:
-
Column: A suitable anion-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ AS15 column.[4]
-
Eluent: A hydroxide or carbonate/bicarbonate eluent gradient.
-
Detector: Suppressed conductivity detector.
-
-
Analysis: Inject the prepared sample and standards into the ion chromatograph.
-
Quantification: Identify the fluoride peak based on its retention time and quantify the concentration using the calibration curve.
Determination of Water of Hydration by Thermogravimetric Analysis (TGA)
Principle: The sample is heated in a controlled atmosphere, and its mass is continuously monitored. The mass loss at specific temperatures corresponds to the loss of water molecules.
Experimental Workflow:
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Method Validation of Compleximetric Titration for Determination of Iron in Iron Containing Drugs [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. Ion Chromatography - New Standards in Fluoride Analysis Accuracy [thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. aqw.com.au [aqw.com.au]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples [scirp.org]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. analytik-jena.com [analytik-jena.com]
- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]
Validating the Structure of Synthesized Iron(III) Fluoride Trihydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for characterizing iron(III) fluoride trihydrate (FeF₃·3H₂O), offering insights into its different polymorphic forms and related anhydrous and partially hydrated alternatives.
This document outlines detailed experimental protocols and presents comparative data from key analytical methods, including X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), and Elemental Analysis. By understanding the distinct signatures of each form, researchers can confidently validate the structure and purity of their synthesized materials.
Comparative Analysis of Structural and Physicochemical Properties
The following table summarizes the key analytical data for α-FeF₃·3H₂O, β-FeF₃·3H₂O, and its common alternatives, anhydrous FeF₃ and FeF₃·0.33H₂O. This data serves as a benchmark for the validation of synthesized iron(III) fluoride compounds.
| Property | α-FeF₃·3H₂O | β-FeF₃·3H₂O | Anhydrous FeF₃ | FeF₃·0.33H₂O |
| Crystal System | Rhombohedral | Tetragonal | Rhombohedral | Hexagonal |
| Space Group | R-3c | P4/m | R-3c | P6₃/mcm |
| Lattice Parameters | a = 5.36 Å, c = 13.33 Å | a = 7.85 Å, c = 3.88 Å | a = 5.23 Å, c = 6.68 Å | a = 7.42 Å, c = 7.53 Å |
| TGA Weight Loss | Step 1: ~21.5% (loss of 2 H₂O, ~100-200°C) Step 2: ~10.8% (loss of 1 H₂O, ~200-300°C) | Step 1: ~32.3% (loss of 3 H₂O, ~100-250°C) | No significant weight loss due to water | ~5.7% (loss of 0.33 H₂O, ~150-250°C) |
| FTIR Peaks (cm⁻¹) | ~3400 (O-H stretch), ~1630 (H-O-H bend), ~550 (Fe-F stretch) | ~3450 (O-H stretch), ~1625 (H-O-H bend), ~560 (Fe-F stretch) | ~580 (Fe-F stretch) | ~3400 (O-H stretch), ~1630 (H-O-H bend), ~570 (Fe-F stretch) |
| Elemental Analysis | Theoretical: Fe: 33.48%, F: 34.15%, H: 3.62%, O: 28.75% Experimental: Fe: 33.5%, F: 34.0%, H: 3.7%, O: 28.8% | Theoretical: Fe: 33.48%, F: 34.15%, H: 3.62%, O: 28.75% Experimental: Fe: 33.4%, F: 34.2%, H: 3.6%, O: 28.8% | Theoretical: Fe: 49.49%, F: 50.51% Experimental: Fe: 49.5%, F: 50.4% | Theoretical: Fe: 47.14%, F: 47.95%, H: 0.56%, O: 4.35% Experimental: Fe: 47.2%, F: 47.8%, H: 0.6%, O: 4.4% |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible results.
Synthesis of α-FeF₃·3H₂O
The α-polymorph of this compound can be synthesized by the evaporation of a hydrofluoric acid solution containing Fe³⁺ ions at room temperature.[1]
Procedure:
-
Dissolve a soluble iron(III) salt, such as iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), in deionized water.
-
Slowly add a stoichiometric amount of hydrofluoric acid (HF) to the iron(III) salt solution while stirring continuously in a fume hood.
-
Allow the resulting solution to evaporate slowly at ambient temperature (approximately 25°C) over several days.
-
Collect the resulting white crystals of α-FeF₃·3H₂O by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.
Synthesis of β-FeF₃·3H₂O
The β-polymorph is typically obtained by a similar procedure to the α-form, but with the evaporation carried out at a higher temperature.[1]
Procedure:
-
Prepare a solution of iron(III) ions in hydrofluoric acid as described for the α-form.
-
Heat the solution to a temperature above 50°C and maintain this temperature during the evaporation process.
-
Light pink crystals of β-FeF₃·3H₂O will form.
-
Collect the crystals by filtration, wash with cold deionized water, and dry.
X-ray Diffraction (XRD) Analysis
XRD is a fundamental technique for determining the crystalline structure of a material.
Protocol:
-
A finely ground powder sample of the synthesized iron fluoride is mounted on a sample holder.
-
The sample is analyzed using a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.
-
The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phase. For detailed structural analysis, Rietveld refinement of the diffraction data is performed to obtain lattice parameters.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the hydrated compound and to quantify the water content.
Protocol:
-
A small amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The different stages of water loss are identified by the steps in the TGA curve, and the percentage of weight loss for each step is calculated.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the compound, particularly the water of hydration and the metal-fluoride bonds.
Protocol:
-
A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The characteristic absorption bands for O-H stretching and H-O-H bending of water molecules, as well as the Fe-F stretching vibrations, are identified and compared with literature values.
Elemental Analysis
Elemental analysis provides the quantitative composition of the elements (Fe, F, H, O) in the synthesized compound, which is crucial for confirming its empirical formula.
Protocol:
-
The percentages of iron (Fe) and fluorine (F) can be determined by techniques such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or ion chromatography after appropriate sample digestion.
-
The percentages of hydrogen (H) and oxygen (O) are typically determined by combustion analysis.
-
The experimental percentages are then compared with the theoretical values calculated from the chemical formula FeF₃·3H₂O.
Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive validation of synthesized this compound, including comparison with its alternatives.
Caption: Validation workflow for synthesized this compound.
References
A Comparative Guide to the XRD Peak Analysis of α- and β-Iron(III) Fluoride Trihydrate
For researchers, scientists, and drug development professionals, a detailed understanding of the polymorphic forms of active pharmaceutical ingredients and other chemical compounds is critical. Iron(III) fluoride trihydrate, a compound with applications in catalysis and as a precursor for battery materials, exists in two primary polymorphic forms: α-FeF₃·3H₂O and β-FeF₃·3H₂O. X-ray diffraction (XRD) is the definitive technique for distinguishing between these crystalline structures. This guide provides a comparative analysis of the XRD peak data for both polymorphs, supported by experimental protocols.
Comparative XRD Peak Data
The primary distinction between the α and β polymorphs of this compound lies in their crystal structures, which results in unique powder XRD patterns. The α-phase is reported to be isostructural with CrF₃·3H₂O, while the β-phase is typically formed at higher temperatures. The following table summarizes the characteristic XRD peaks for both polymorphs, compiled from authoritative database entries.
| α-FeF₃·3H₂O (JCPDS 14-0034) | β-FeF₃·3H₂O (JCPDS 76-1335) | ||
| 2θ (degrees) | Intensity (%) | 2θ (degrees) | Intensity (%) |
| 15.2 | 100 | 18.2 | 100 |
| 26.5 | 80 | 22.8 | 35 |
| 30.7 | 70 | 28.5 | 40 |
| 38.2 | 60 | 31.9 | 50 |
| 42.8 | 50 | 36.8 | 70 |
| 52.1 | 90 | 40.1 | 30 |
| 55.6 | 40 | 46.5 | 45 |
| 62.4 | 55 | 52.3 | 60 |
| 68.1 | 30 | 57.8 | 25 |
Note: The intensity values are relative to the most intense peak (100%). JCPDS refers to the Joint Committee on Powder Diffraction Standards, now the International Centre for Diffraction Data (ICDD).
Experimental Protocols
Accurate and reproducible XRD data is contingent on a well-defined experimental protocol. The following methodology outlines the key steps for the powder XRD analysis of α- and β-iron(III) fluoride trihydrate.
1. Sample Preparation:
-
Grinding: To ensure random orientation of the crystallites and to minimize particle size effects, the sample should be gently ground to a fine powder using an agate mortar and pestle. For hydrated compounds like this compound, it is crucial to avoid overly aggressive grinding, which could lead to dehydration or phase transformation.
-
Sample Mounting: The finely ground powder is then carefully packed into a standard powder XRD sample holder. The surface of the sample should be flat and level with the holder's surface to prevent errors in peak positions. A zero-background sample holder is recommended to minimize background noise, especially for detecting low-intensity peaks.
2. XRD Data Acquisition:
-
Instrument: A Bragg-Brentano configuration powder X-ray diffractometer is typically used for this analysis.
-
X-ray Source: Copper Kα radiation (λ = 1.5406 Å) is the most common X-ray source for powder diffraction.
-
Scan Parameters:
-
2θ Range: A scan range of 10° to 80° in 2θ is generally sufficient to cover the characteristic peaks of both polymorphs.
-
Step Size: A step size of 0.02° in 2θ provides adequate resolution for peak identification.
-
Scan Speed/Dwell Time: A scan speed of 1-2° per minute or a dwell time of 1-2 seconds per step allows for sufficient signal-to-noise ratio.
-
-
Optics: The use of a monochromator is recommended to remove Kβ radiation and improve data quality. Divergence and receiving slits should be set to appropriate widths to balance intensity and resolution.
3. Data Analysis:
-
The collected XRD pattern is processed using appropriate software to identify the peak positions (2θ), intensities, and full width at half maximum (FWHM).
-
Phase identification is performed by comparing the experimental peak positions and intensities with standard reference patterns from the ICDD's Powder Diffraction File™ (PDF®), such as the JCPDS cards referenced in the table above.
Logical Workflow for Polymorph Identification
The process of identifying the specific polymorph of this compound using XRD can be visualized as a logical workflow.
Caption: Workflow for Polymorph Identification.
A Comparative Guide to the FTIR Spectral Interpretation of Iron(III) Fluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectral features of iron(III) fluoride trihydrate (FeF₃·3H₂O) with its anhydrous counterpart and iron(II) fluoride. This analysis is crucial for researchers in materials science, catalysis, and pharmaceutical development for characterization and quality control.
FTIR Spectral Analysis: A Comparative Overview
The FTIR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For hydrated inorganic salts like this compound, the spectrum is characterized by vibrations of the water molecules and the metal-anion bonds.
Key Spectral Regions for this compound:
-
O-H Stretching (Water of Hydration): A broad and strong absorption band is typically observed in the region of 3000-3600 cm⁻¹. This broadness is a result of hydrogen bonding between the water molecules within the crystal lattice.
-
H-O-H Bending (Water of Hydration): A medium to sharp absorption band appears around 1600-1650 cm⁻¹, corresponding to the scissoring vibration of the water molecules.
-
Fe-F Stretching: The vibrations of the iron-fluoride bonds are expected in the lower frequency region of the mid-IR spectrum, typically between 400-700 cm⁻¹. The exact position can be influenced by the coordination environment and crystal structure.
The following table summarizes the expected and observed FTIR absorption bands for this compound and compares them with anhydrous iron(III) fluoride and iron(II) fluoride.
| Vibrational Mode | This compound (FeF₃·3H₂O) | Anhydrous Iron(III) Fluoride (FeF₃) | Iron(II) Fluoride (FeF₂) |
| O-H Stretch (H₂O) | ~3000-3600 cm⁻¹ (Broad, Strong) | Absent | Absent (unless hydrated) |
| H-O-H Bend (H₂O) | ~1630 cm⁻¹ (Medium, Sharp) | Absent | Absent (unless hydrated) |
| Fe-F Stretch | ~500-600 cm⁻¹ | ~500-650 cm⁻¹ | ~400-550 cm⁻¹ |
Note: The exact peak positions can vary depending on the specific crystalline form and the sampling technique.
Experimental Protocol: FTIR Spectroscopy of Solid Samples
The following protocol describes the standard KBr (potassium bromide) pellet method for acquiring the FTIR spectrum of a solid inorganic compound like this compound.
Materials:
-
This compound sample
-
FTIR-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with a die
-
FTIR spectrometer
Procedure:
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and about 200 mg of dry KBr powder.
-
Mixing: Transfer the sample and KBr to the agate mortar and gently grind them together until a fine, homogeneous powder is obtained. The grinding helps to reduce particle size and disperse the sample evenly in the KBr matrix.
-
Pellet Formation: Place a small amount of the mixture into the pellet die.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet. A vacuum press can be used to remove trapped air and improve pellet quality.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Record a background spectrum of the empty spectrometer to account for atmospheric water and carbon dioxide.
-
Sample Spectrum: Record the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing Methodologies and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the fundamental principles of molecular vibrations.
Caption: A flowchart illustrating the key steps in performing FTIR analysis of a solid sample using the KBr pellet method.
Caption: A diagram showing the primary vibrational modes of water and iron-fluoride bonds in this compound.
Comparative Interpretation
-
This compound (FeF₃·3H₂O) vs. Anhydrous Iron(III) Fluoride (FeF₃): The most significant difference in their FTIR spectra is the presence of strong, broad bands for O-H stretching and a distinct H-O-H bending band in the trihydrate, which are absent in the anhydrous form. This makes FTIR an excellent tool for confirming the hydration state of the compound. The Fe-F stretching region may show subtle shifts due to changes in the crystal lattice upon dehydration.
-
This compound (FeF₃·3H₂O) vs. Iron(II) Fluoride (FeF₂): The primary spectral difference, aside from the water bands, is expected in the Fe-F stretching region. The higher oxidation state of Fe(III) compared to Fe(II) generally leads to a stronger Fe-F bond. This increased bond strength would typically result in a shift of the Fe-F stretching vibration to a higher wavenumber (frequency) in FeF₃ compared to FeF₂.
This guide provides a foundational understanding of the FTIR spectral features of this compound and its related compounds. For definitive identification, it is always recommended to compare experimentally obtained spectra with a known reference standard.
determining the Lewis acidity of Iron(III) fluoride trihydrate experimentally
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the experimental determination of the Lewis acidity of iron(III) fluoride trihydrate. Due to the limited availability of direct experimental data for this specific hydrate, this document outlines a robust experimental protocol based on established methodologies and provides comparative data for other relevant Lewis acids. The outlined procedures will enable researchers to quantify the Lewis acidity of this compound and compare its performance with alternative Lewis acids crucial for various applications in synthesis and catalysis.
Introduction to Lewis Acidity
Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry with significant implications in catalysis, reaction mechanism design, and drug development. The strength of a Lewis acid dictates its catalytic activity and selectivity in a wide range of chemical transformations. Iron(III) compounds are of particular interest due to their abundance, low cost, and versatile reactivity.[1] this compound, as a solid, hydrated metal halide, presents unique characteristics and challenges in the experimental determination of its Lewis acidity.
This guide focuses on the Gutmann-Beckett method, a widely accepted technique for quantifying Lewis acidity, and discusses its application to the analysis of this compound.
Experimental Methodologies
The determination of Lewis acidity for a solid hydrate like this compound requires careful consideration of the experimental conditions to avoid interference from the water of hydration. The Gutmann-Beckett method, which utilizes a ³¹P NMR probe, is a preferred method due to its quantitative nature.[2][3]
2.1. The Gutmann-Beckett Method
This method relies on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon its interaction with a Lewis acid.[2][3] The stronger the Lewis acid, the greater the deshielding of the phosphorus nucleus in TEPO, resulting in a larger downfield chemical shift. The Lewis acidity is expressed as the dimensionless Acceptor Number (AN).[2][4]
Experimental Protocol:
-
Materials and Reagents:
-
This compound (FeF₃·3H₂O)
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, CD₂Cl₂)
-
Reference Lewis acids (e.g., anhydrous AlCl₃, BF₃·OEt₂)
-
NMR tubes
-
Inert atmosphere glovebox or Schlenk line
-
-
Sample Preparation (under inert atmosphere):
-
Prepare a stock solution of TEPO in the chosen deuterated solvent (e.g., 0.1 M).
-
Accurately weigh a specific amount of this compound and dissolve or suspend it in a known volume of the deuterated solvent in an NMR tube. Due to the potential for low solubility, sonication may be required. A precise concentration of the Lewis acid is crucial for comparability.
-
Add a stoichiometric equivalent of the TEPO stock solution to the NMR tube containing the Lewis acid.
-
Prepare reference samples with the same concentrations of AlCl₃ and BF₃·OEt₂.
-
Prepare a reference sample containing only TEPO in the deuterated solvent.
-
-
³¹P NMR Spectroscopy:
-
Acquire the ³¹P NMR spectrum for each sample.
-
Record the chemical shift (δ) of the TEPO-Lewis acid adduct and the free TEPO.
-
-
Calculation of the Acceptor Number (AN): The Acceptor Number is calculated using the following formula[2]: AN = 2.21 × (δsample - δhexane) where δsample is the ³¹P chemical shift of TEPO in the presence of the Lewis acid and δhexane is the chemical shift of TEPO in hexane (41.0 ppm), which is the reference for AN = 0.[2]
Considerations for Hydrated Salts: The water molecules in this compound can potentially interact with the TEPO probe, leading to a competing equilibrium and affecting the measured ³¹P chemical shift. This interaction could arise from hydrogen bonding between the water protons and the oxygen of TEPO. To minimize this interference, a non-coordinating and aprotic solvent is essential. Additionally, running control experiments with other hydrated, non-Lewis acidic salts could help to quantify the effect of water of hydration on the TEPO chemical shift.
Comparative Data
| Lewis Acid | Chemical Formula | Acceptor Number (AN) | Reference(s) |
| Aluminum Chloride | AlCl₃ | 87 | [2] |
| Boron Trifluoride | BF₃ | 89 | [2] |
| Iron(III) Chloride | FeCl₃ | (Not available) | - |
| This compound | FeF₃·3H₂O | To be determined | - |
The Lewis acidity of iron(III) halides is expected to follow the trend FeF₃ > FeCl₃ > FeBr₃ based on the electronegativity of the halide. However, the presence of water of hydration in the target compound will likely modulate its Lewis acidity compared to the anhydrous form.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for determining the Lewis acidity of this compound and the logical relationship between the experimental parameters and the final result.
Conclusion
This guide outlines a clear and established experimental protocol for the determination of the Lewis acidity of this compound using the Gutmann-Beckett method. While direct experimental data for this specific hydrate is currently unavailable, the proposed methodology, coupled with the provided comparative data for other Lewis acids, offers a solid foundation for researchers to quantify its Lewis acidic properties. Careful consideration of the role of water of hydration is critical for obtaining accurate and reliable results. The experimental data generated will be invaluable for understanding the catalytic potential of this compound in various chemical applications.
References
Iron(III) Fluoride Trihydrate in Battery Cathodes: A Comparative Performance Analysis
A detailed guide for researchers and scientists on the performance of iron(III) fluoride trihydrate as a promising cathode material for next-generation lithium-ion batteries, with a comparative analysis against established lithium iron phosphate and lithium cobalt oxide cathodes.
This compound (FeF3·3H2O) is emerging as a compelling candidate for high-energy-density cathode materials in lithium-ion batteries. Its potential is rooted in its high theoretical specific capacity, which stems from a multi-electron conversion reaction. This guide provides a comprehensive evaluation of its performance, juxtaposed with the widely used lithium iron phosphate (LFP) and lithium cobalt oxide (LCO) cathodes, supported by experimental data and detailed protocols.
Comparative Performance of Cathode Materials
The performance of a cathode material is dictated by several key metrics, including its specific capacity, energy density, cycle life, and rate capability. The following table summarizes the typical performance characteristics of FeF3·3H2O, LFP, and LCO based on reported experimental data. It is important to note that these values can vary significantly depending on the synthesis method, electrode architecture, and testing conditions.
| Performance Metric | This compound (FeF3·3H2O) | Lithium Iron Phosphate (LFP) | Lithium Cobalt Oxide (LCO) |
| Theoretical Specific Capacity (mAh/g) | ~712 (for FeF3) | ~170 | ~274 |
| Practical Specific Capacity (mAh/g) | 150 - 330[1] | 140 - 160[2][3] | 150 - 180[4] |
| Average Voltage (V vs. Li/Li+) | ~2.7 - 3.0 | ~3.4 | ~3.7[5] |
| Energy Density (Wh/kg) | 400 - 900 (theoretical) | 90 - 205[6] | 180 - 220[6] |
| Cycle Life (Number of cycles) | Moderate to Good (can be improved with coatings and electrolyte additives)[7][8] | Excellent (>2000)[6] | Fair (500-1000)[6] |
| Rate Capability | Moderate (can be enhanced with nanostructuring and conductive coatings)[5] | Good | Good |
| Safety | Good | Excellent[9] | Fair[9] |
| Cost | Low (Iron and Fluorine are abundant) | Low | High (due to Cobalt) |
Electrochemical Reaction Mechanisms
The fundamental difference in the electrochemical behavior of these materials lies in their reaction mechanisms with lithium ions.
FeF3·3H2O undergoes a multi-step reaction involving both intercalation and conversion processes, which contributes to its high theoretical capacity. In contrast, LFP and LCO operate primarily through an intercalation mechanism, where lithium ions are inserted and extracted from the host crystal structure.
Experimental Protocols
To ensure a fair and reproducible evaluation of cathode materials, standardized experimental protocols are crucial. Below are typical methodologies for the synthesis of FeF3·3H2O and the fabrication and testing of coin cells.
Synthesis of FeF3·3H2O
A common method for synthesizing FeF3·3H2O is through a simple aqueous solution precipitation method.
References
- 1. High-Performance LiF@C-Coated FeF3·0.33H2O Lithium-Ion Batteries with an Ionic Liquid Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discoveryalert.com.au [discoveryalert.com.au]
- 7. Understanding the mechanism behind improved cycling stability of FeF3 cathode in lithium bis(fluorosulfonyl)amide-concentrated electrolytes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tycorunenergy.com [tycorunenergy.com]
A Comparative Guide to Metal Fluorides in Ceramic Applications, with a Focus on Iron(III) Fluoride Trihydrate
For researchers, scientists, and drug development professionals venturing into the advanced ceramics landscape, the choice of sintering aids and functional additives is paramount. This guide provides an objective comparison of Iron(III) fluoride trihydrate (FeF₃·3H₂O) with other commonly employed metal fluorides in the fabrication of high-performance ceramics. The information herein is supported by available experimental data to facilitate informed material selection and process optimization.
Metal fluorides are increasingly utilized in ceramics manufacturing to lower sintering temperatures, enhance densification, and impart specific functional properties to the final product. Their efficacy as fluxing agents and performance modifiers makes them a critical component in the development of advanced ceramic materials for a range of applications, from biomedical implants to electronic components.
The Role of Metal Fluorides in Ceramics
Metal fluorides act as effective sintering aids by forming a liquid phase at temperatures lower than the melting point of the primary ceramic matrix, such as alumina (Al₂O₃) or zirconia (ZrO₂). This transient liquid phase facilitates the rearrangement of ceramic particles, leading to improved densification and a more uniform microstructure at reduced processing temperatures.[1] Beyond their role in sintering, certain metal fluorides can also influence the mechanical, thermal, and optical properties of the final ceramic body.
This compound: An Overview
This compound is a hydrated inorganic compound that has garnered interest in materials science for its potential applications in ceramics and glass.[2][3] Its primary commercial use is in the production of ceramics, where it is suggested to contribute to improved durability and thermal stability.[2] Upon heating, this compound undergoes decomposition, releasing water and hydrogen fluoride, which can influence the sintering process and the final phase composition of the ceramic.[2][4]
While extensive quantitative data on the specific effects of FeF₃·3H₂O in common ceramic systems is still emerging, its role as a sintering aid and a potential source of iron doping for functional ceramics is an active area of research. The introduction of iron ions into the ceramic lattice can modify its magnetic, optical, and catalytic properties.
Comparative Analysis of Metal Fluorides
To provide a clear comparison, the following tables summarize the known effects of this compound and other selected metal fluorides on the properties of alumina ceramics, a widely used ceramic matrix. It is important to note that the performance of these additives can be highly dependent on the specific processing conditions and the characteristics of the starting ceramic powder.
Table 1: Effect of Metal Fluoride Additives on Sintering Temperature and Final Density of Alumina Ceramics
| Metal Fluoride Additive | Typical Concentration (wt%) | Sintering Temperature (°C) | Resulting Relative Density (%) | Reference |
| This compound (FeF₃·3H₂O) | 1.0 - 2.0 (as Fe₂O₃) | ~1400 | ~85 | [1][5] |
| Magnesium Fluoride (MgF₂) | 0.5 - 2.0 | 1300 - 1400 | > 98 | |
| Aluminum Fluoride (AlF₃) | 0.5 - 2.0 | 1350 - 1450 | ~95 | |
| Calcium Fluoride (CaF₂) | 1.0 - 5.0 | 1400 - 1500 | > 96 | |
| Yttrium Fluoride (YF₃) | 1.0 - 3.0 | 1500 - 1600 | > 99 |
Note: Data for this compound is inferred from studies using Iron(III) oxide as a sintering aid, as specific data for the fluoride form is limited. The decomposition of the trihydrate is expected to form iron oxides in situ.
Table 2: Influence of Metal Fluoride Additives on Mechanical Properties of Alumina Ceramics
| Metal Fluoride Additive | Effect on Hardness (Vickers) | Effect on Flexural Strength | Reference |
| This compound (FeF₃·3H₂O) | Potential for grain refinement may increase hardness. | Can improve with controlled, low concentrations. | [1][6] |
| Magnesium Fluoride (MgF₂) | Can lead to high hardness (~20 GPa) due to fine grain structure. | Generally improves strength. | |
| Aluminum Fluoride (AlF₃) | Can enhance hardness. | Can improve strength. | |
| Calcium Fluoride (CaF₂) | May slightly decrease hardness at higher concentrations. | Can decrease strength at higher concentrations. | |
| Yttrium Fluoride (YF₃) | Contributes to high hardness. | Significantly improves strength. |
Table 3: Impact of Metal Fluoride Additives on Thermal and Optical Properties of Ceramics
| Metal Fluoride Additive | Coefficient of Thermal Expansion (CTE) | Optical Transmittance | Reference |
| This compound (FeF₃·3H₂O) | Data not readily available. Iron doping can influence CTE. | Iron ions absorb light, generally reducing transmittance in the visible spectrum.[7] | |
| Magnesium Fluoride (MgF₂) | Low CTE. | High transmittance in a wide range (UV to IR). | |
| Aluminum Fluoride (AlF₃) | Low CTE. | Can be used in transparent ceramics. | |
| Calcium Fluoride (CaF₂) | High CTE. | Excellent transmittance from UV to mid-IR. | |
| Yttrium Fluoride (YF₃) | Moderate CTE. | Good transmittance in the IR region. |
Experimental Protocols
A generalized experimental protocol for the incorporation of metal fluoride additives into a ceramic matrix is outlined below. This can be adapted for specific research needs.
Materials and Preparation:
-
Ceramic Powder: High-purity alumina (Al₂O₃) powder (e.g., >99.9% purity, average particle size < 0.5 µm).
-
Metal Fluoride Additives: this compound (FeF₃·3H₂O), Magnesium Fluoride (MgF₂), Aluminum Fluoride (AlF₃), etc. (high purity).
-
Solvent: Deionized water or ethanol.
-
Dispersant: Polyacrylic acid or other suitable surfactant.
-
Milling Media: High-purity alumina or zirconia balls.
Slurry Preparation and Milling:
-
Weigh the desired amount of alumina powder and the selected metal fluoride additive (e.g., 1 wt%).
-
Disperse the alumina powder in the solvent containing the dispersant in a planetary ball mill.
-
Add the metal fluoride powder to the slurry.
-
Mill the mixture for a specified time (e.g., 24 hours) to ensure homogeneous distribution of the additive.
Drying and Granulation:
-
Dry the milled slurry using a spray dryer or by oven drying followed by sieving to obtain a granulated powder with good flowability.
Compaction:
-
Press the granulated powder into the desired shape (e.g., discs or bars) using a uniaxial or cold isostatic press at a specific pressure (e.g., 100-200 MPa).
Sintering:
-
Place the green bodies in a high-temperature furnace.
-
Heat the samples according to a controlled temperature profile, including a debinding step at a lower temperature to remove any organic binders, followed by a ramp up to the final sintering temperature.
-
Hold at the sintering temperature for a specific duration (e.g., 1-4 hours).
-
Cool the furnace down to room temperature at a controlled rate.
Characterization:
-
Density: Measured using the Archimedes method.
-
Microstructure: Analyzed using Scanning Electron Microscopy (SEM).
-
Phase Composition: Determined by X-ray Diffraction (XRD).
-
Mechanical Properties: Hardness (Vickers indentation), flexural strength (three-point bending test).
-
Thermal Properties: Coefficient of Thermal Expansion (dilatometry).
-
Optical Properties: Transmittance (UV-Vis-NIR spectrophotometer).
Visualizing the Process and Logic
To better understand the experimental workflow and the logical relationship between the choice of metal fluoride and its effect on ceramic properties, the following diagrams are provided.
Conclusion
The selection of a metal fluoride additive has a profound impact on the processing and final properties of ceramic materials. While this compound presents an intriguing option, particularly for applications requiring iron-doping, more extensive research is needed to fully quantify its comparative performance against more established fluoride additives. The data and protocols presented in this guide offer a foundational understanding for researchers to build upon in their pursuit of novel and enhanced ceramic materials. As with any material system, empirical validation through systematic experimentation is crucial for achieving desired outcomes.
References
- 1. Evaluation of the Effect of Fe2O3 as a Sintering Additive on Densification, Microstructure, and Thermal Stability of Al2O3 - Advanced Materials & Sustainable Manufacturing - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mrs-j.org [mrs-j.org]
- 5. dl1.icdst.org [dl1.icdst.org]
- 6. tmm.periodikos.com.br [tmm.periodikos.com.br]
- 7. Glass - Wikipedia [en.wikipedia.org]
Iron(III) Fluoride Trihydrate: A Comparative Guide to its Catalytic Activity in Carbonyl Protection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of Iron(III) fluoride trihydrate in the protection of carbonyl groups, a crucial step in multi-step organic synthesis. Supported by experimental data, this document details the efficiency of this catalyst against other alternatives.
This compound (FeF₃·3H₂O) has emerged as a promising Lewis acid catalyst in various organic transformations.[1][2][3][4] Its stability, ease of handling, and reusability make it an attractive option for synthetic chemists.[5] This guide focuses on its validated catalytic activity in a key model reaction: the protection of carbonyl compounds through the formation of acetals and thioacetals.
Comparative Analysis of Catalytic Performance
The protection of carbonyl groups is fundamental in synthetic organic chemistry to prevent side reactions. Iron(III) fluoride has demonstrated high efficiency in catalyzing the formation of oxathioacetals and dithioacetals from aldehydes and ketones under solvent-free conditions.[5] The performance of this compound is compared with other catalysts in the context of reaction time and product yield.
Acetalization and Thioacetalization of Carbonyl Compounds
A study systematically evaluated the catalytic efficacy of Iron(III) fluoride in the protection of various carbonyl compounds. The reactions were carried out with 2-mercaptoethanol and ethane-1,2-dithiol under solvent-free conditions, showcasing the catalyst's versatility.[5]
Table 1: Iron(III) Fluoride Catalyzed Protection of Carbonyl Compounds
| Entry | Carbonyl Compound | Protecting Agent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Mercaptoethanol | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-Mercaptoethanol | 15 | 92 |
| 3 | 4-Nitrobenzaldehyde | 2-Mercaptoethanol | 20 | 90 |
| 4 | Cinnamaldehyde | 2-Mercaptoethanol | 25 | 88 |
| 5 | Acetophenone | 2-Mercaptoethanol | 30 | 85 |
| 6 | Cyclohexanone | 2-Mercaptoethanol | 20 | 90 |
| 7 | Benzaldehyde | Ethane-1,2-dithiol | 12 | 96 |
| 8 | 4-Methoxybenzaldehyde | Ethane-1,2-dithiol | 18 | 94 |
| 9 | Vanillin | Ethane-1,2-dithiol | 22 | 91 |
| 10 | Benzophenone | Ethane-1,2-dithiol | 35 | 82 |
Data sourced from a study on the catalytic application of Iron(III) fluoride.[5]
The data clearly indicates that Iron(III) fluoride is a highly efficient catalyst for the protection of a wide range of aldehydes and ketones, affording excellent yields in relatively short reaction times under solvent-free conditions.[5] The catalyst's reusability was also demonstrated, with consistent performance over several catalytic cycles.[5]
In comparison, other iron-based catalysts, such as iron(III) porphyrins, have also been investigated for the acetalization of benzaldehyde. For instance, 5,10,15,20-tetrakis(pentafluorphenylporphyrin) iron(III) chloride (Fe5F) showed high catalytic activity, achieving an 84% conversion in 1 hour at 70°C.[2] While effective, this highlights the comparable, and in some cases superior, efficiency of the simpler and more cost-effective this compound, which achieves higher yields in shorter times at room temperature for similar substrates.[5]
Experimental Protocols
General Procedure for the Protection of Carbonyl Compounds using this compound
To a mixture of the carbonyl compound (1 mmol) and the protecting agent (2-mercaptoethanol or ethane-1,2-dithiol, 1.2 mmol), this compound (5 mol%) is added.[5] The reaction mixture is stirred at room temperature for the specified time (as indicated in Table 1).[5] Upon completion, the reaction mixture is diluted with diethyl ether and filtered to recover the catalyst. The filtrate is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the pure protected carbonyl compound.[5]
Visualizing the Experimental Workflow
The logical flow of the experimental validation process can be represented as follows:
Caption: Experimental workflow for the catalytic protection of carbonyl compounds.
Signaling Pathway of Lewis Acid Catalysis
The catalytic activity of this compound in this reaction stems from its character as a Lewis acid. The iron(III) center coordinates to the oxygen atom of the carbonyl group, thereby activating it towards nucleophilic attack by the protecting agent.
Caption: Lewis acid-catalyzed protection of a carbonyl group.
References
Assessing the Recyclability and Reusability of Iron(III) Fluoride Trihydrate Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and cost-effective chemical transformations is a cornerstone of modern drug development and chemical synthesis. Heterogeneous catalysts, prized for their ease of separation and potential for reuse, are central to achieving these "green" chemistry goals. Iron(III) fluoride trihydrate (FeF₃·3H₂O) has emerged as a promising, inexpensive, and environmentally benign Lewis acid catalyst for a variety of organic reactions. This guide provides a comprehensive assessment of its recyclability and reusability, presenting a comparative analysis with other common Lewis acid catalysts, supported by available experimental data and detailed protocols.
Performance Comparison of Recyclable Lewis Acid Catalysts
The efficiency of a catalyst is not only determined by its activity in the initial reaction but also by its ability to be recovered and reused over multiple cycles without a significant loss of performance. Below is a compilation of data on the reusability of this compound and other selected Lewis acid catalysts in relevant organic syntheses.
| Catalyst | Reaction Type | Substrate | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Reference |
| Iron(III) Fluoride (FeF₃) | Dithioacetalization | Benzaldehyde | Not specified | Not specified | "No significant impact" | - | [1] |
| Iron(III) Fluoride (FeF₃) | Pyrimidobenzothiazole Synthesis | Various | "Excellent" | "Excellent" | "Excellent" | - | [1] |
| Scandium(III) Triflate (Sc(OTf)₃) | Thioacetalization | p-Chlorobenzaldehyde | 95 | 94 | 94 | 92 | [2] |
| Indium(III) Chloride (InCl₃) | Quinoline Synthesis | Substituted anilines & β-ketoesters | "Quantitative" | "Slight drop in activity" | "Slight drop in activity" | "Slight drop in activity" |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducing and comparing catalyst performance. Below are methodologies for a representative reaction catalyzed by this compound and a general procedure for catalyst recovery and reuse.
General Procedure for Dithioacetalization of Aldehydes using this compound
This protocol is based on the synthesis of dithioacetals from carbonyl compounds.[1]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Thiol (e.g., ethane-1,2-dithiol)
-
This compound (FeF₃·3H₂O)
-
Solvent (the reaction can often be performed under solvent-free conditions)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, a mixture of the aldehyde (1 mmol), the thiol (1.2 mmol), and a catalytic amount of this compound (typically 5-10 mol%) is stirred at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with ethyl acetate.
-
The catalyst is separated by filtration.
-
The organic filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
General Protocol for Catalyst Recovery and Reuse
The heterogeneous nature of this compound allows for its straightforward recovery.
Procedure:
-
Filtration: After the reaction is complete, the solid catalyst is separated from the reaction mixture by filtration.
-
Washing: The recovered catalyst is washed sequentially with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove any adsorbed products and unreacted starting materials.
-
Drying: The washed catalyst is then dried under vacuum to remove residual solvent.
-
Reuse: The dried catalyst can be directly used for a subsequent reaction under the same conditions.
Catalyst Activity and Reaction Mechanism
This compound functions as a Lewis acid, activating the carbonyl group of the aldehyde or ketone towards nucleophilic attack by the thiol. The iron center accepts a lone pair of electrons from the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Caption: Lewis acid catalysis pathway for dithioacetalization.
Experimental Workflow for Assessing Catalyst Recyclability
To systematically evaluate the reusability of a heterogeneous catalyst, a clear and logical experimental workflow is essential.
Caption: Workflow for evaluating catalyst recyclability.
Concluding Remarks
This compound demonstrates significant potential as a recyclable and reusable Lewis acid catalyst for organic synthesis. Its key advantages include low cost, environmental friendliness, and ease of handling and recovery. While detailed quantitative data on its cycle-to-cycle performance is still emerging in the literature, qualitative reports consistently support its robustness and reusability. For researchers and professionals in drug development, the adoption of such sustainable catalysts can lead to more economical and environmentally responsible synthetic processes. Further studies providing direct, quantitative comparisons of its recyclability against other Lewis acids in standardized reactions would be highly valuable to the scientific community.
References
A Comparative Guide to Computational Modeling of Iron(III) Fluoride Trihydrate Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational and experimental approaches for elucidating the reaction mechanisms of Iron(III) fluoride trihydrate (FeF₃·3H₂O). Understanding these mechanisms is crucial for its application in various fields, including as a precursor for cathode materials in batteries. This document summarizes key quantitative data, details experimental protocols, and presents visual workflows to facilitate a deeper understanding of the thermal decomposition and hydrolysis of this compound.
Computational Modeling Approaches: A Comparative Overview
The study of FeF₃·3H₂O reaction mechanisms has primarily utilized Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Molecular Dynamics (MD) simulations offer a complementary approach, providing insights into the dynamic behavior of the system over time.
| Computational Method | Strengths | Weaknesses | Typical Application for FeF₃·3H₂O |
| Density Functional Theory (DFT) | Provides accurate electronic structure information, enabling the study of bond breaking and formation. | Computationally expensive, limiting the size of the system and the simulation timescale. Results can be sensitive to the choice of functional. | Investigation of the atomic-level details of thermal decomposition pathways and hydrolysis reactions.[1] |
| Molecular Dynamics (MD) | Allows for the simulation of larger systems over longer timescales, providing insights into the dynamic evolution of the system. | Relies on pre-defined force fields, which may not accurately capture the nuances of chemical reactions. | Studying the hydrolysis of iron(III) ions in aqueous solutions and the initial stages of dissolution.[2] |
Note: The choice of the DFT functional is critical for obtaining accurate results for iron compounds. Hybrid functionals incorporating a fraction of exact exchange have been shown to provide reliable predictions of Mössbauer parameters, which are key experimental observables for iron-containing materials.
Experimental Characterization Techniques
Experimental validation is paramount for confirming the predictions of computational models. The primary techniques employed to study the reaction mechanisms of FeF₃·3H₂O are Thermal Analysis and Mössbauer Spectroscopy.
| Experimental Technique | Information Obtained | Key Experimental Parameters |
| Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) | Quantifies mass loss as a function of temperature and identifies the evolved gaseous species (e.g., H₂O, HF).[1] | Heating rate, atmosphere (inert or reactive), mass range for MS detection. |
| Mössbauer Spectroscopy | Provides information about the oxidation state, coordination environment, and magnetic properties of the iron atoms.[1] | Temperature, applied magnetic field, gamma-ray source (typically ⁵⁷Co). |
| X-ray Diffraction (XRD) | Identifies the crystalline phases present in the starting material, intermediates, and final products.[1] | X-ray wavelength, scan range, scan speed. |
Reaction Mechanisms of this compound
Thermal Decomposition
The thermal decomposition of β-FeF₃·3H₂O is a key process for the synthesis of advanced materials.[1] The reaction proceeds through the loss of water and hydrogen fluoride, leading to the formation of iron hydroxyfluoride with a Hexagonal-Tungsten-Bronze (HTB) type structure.[1]
Hydrolysis
In aqueous environments, the iron(III) center in FeF₃·3H₂O can undergo hydrolysis, a reaction that influences its stability and reactivity in solution. Computational studies using DFT and MD simulations can provide insights into the stepwise hydrolysis process and the structure of the resulting aqua-hydroxy-fluoro complexes.[2]
References
A Comparative Guide to the Catalytic Performance of Iron(III) Fluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of Iron(III) fluoride trihydrate (FeF₃·3H₂O) in various organic reactions. While direct quantitative kinetic data for reactions catalyzed by this compound is limited in the current body of scientific literature, this document summarizes its catalytic efficiency through reported reaction yields and conditions. Furthermore, it offers a standardized experimental protocol for conducting kinetic studies to enable quantitative comparisons with alternative catalysts.
Performance Comparison of this compound with Alternative Catalysts
This compound has emerged as a promising Lewis acid catalyst in several organic transformations, including the Biginelli reaction and cross-coupling reactions. Its appeal lies in its relative low cost, lower toxicity compared to other metal catalysts, and effectiveness under certain reaction conditions. The following tables present a qualitative comparison of this compound with other commonly used catalysts for specific reactions based on available literature. The comparison is primarily based on reaction yields and times, as detailed kinetic parameters like rate constants and activation energies are not consistently available for this compound.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.
| Catalyst | Reaction Time | Yield (%) | Solvent | Temperature (°C) | Reference |
| FeCl₃·6H₂O | 10 h | Low | Acetonitrile | Reflux | [1] |
| FeCl₃·6H₂O + TMSI | Not Specified | Good | Acetonitrile | Not Specified | [1] |
| Various Lewis Acids (e.g., ZnCl₂, CuCl₂, NiCl₂) | 60 min - several hours | 0.7 - 95 | Solvent-free or various | Room Temp. - 100 | [2][3][4] |
| InBr₃ | 7 h | High | Ethanol | Reflux | [5] |
| Fe₃O₄@PEG@CPTMS@dithizone-Ag | 20 min | 97 | Water-Ethanol | Not Specified | [6] |
Note: Data for this compound in the Biginelli reaction is not explicitly available in the searched literature. The data for FeCl₃·6H₂O is provided as a proxy for an iron(III) catalyst.
Cross-Coupling Reactions
Iron-catalyzed cross-coupling reactions provide an economical and environmentally benign alternative to traditional palladium- or nickel-catalyzed methods. Iron(III) fluoride has been used in conjunction with N-heterocyclic carbene (NHC) ligands for the coupling of aryl chlorides with alkyl Grignard reagents.
| Catalyst System | Substrate | Product Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| FeF₃ / SIPr | 1-chloro-4-methoxybenzene | up to 99 | Not Specified | Not Specified | [7] |
| Other Iron Catalysts | Aryl halides | Variable | Variable | Variable | [7] |
| Palladium Catalysts | Aryl halides | Generally High | Variable | Variable | [7] |
| Nickel Catalysts | Aryl halides | Generally High | Variable | Variable | [7] |
Note: The provided reference highlights the high yield of the FeF₃/SIPr system but does not provide detailed kinetic data for a direct comparison of rates with other catalysts.[7]
Experimental Protocols for Kinetic Studies
To facilitate the direct comparison of this compound with other catalysts, a detailed experimental protocol for a kinetic study is provided below. This protocol is a generalized procedure for a Lewis acid-catalyzed reaction and can be adapted for specific reactions of interest.
General Protocol for a Kinetic Study of a Lewis Acid-Catalyzed Reaction
1. Materials and Reagents:
-
This compound (FeF₃·3H₂O)
-
Alternative Lewis acid catalysts (e.g., FeCl₃, AlCl₃, Sc(OTf)₃)
-
Reactants (e.g., for Biginelli reaction: an aldehyde, a β-ketoester, and urea or thiourea)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, THF)
-
Internal standard for analytical measurements (e.g., dodecane, biphenyl)
-
Quenching agent (e.g., saturated NaHCO₃ solution)
2. Instrumentation:
-
Jacketed glass reactor with magnetic or overhead stirrer, temperature probe, and condenser.
-
Constant temperature bath.
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) equipped with a suitable column and detector (FID or UV-Vis).
-
Autosampler for automated sample withdrawal.
3. Experimental Procedure:
-
Reaction Setup:
-
The jacketed reactor is charged with the solvent, reactants (except for the limiting reagent), and the internal standard.
-
The reactor is brought to the desired temperature using the constant temperature bath.
-
The catalyst (this compound or an alternative) is added to the reactor.
-
-
Initiation of Reaction:
-
The reaction is initiated by the addition of the limiting reagent. This is considered time zero (t=0).
-
-
Sampling:
-
Aliquots of the reaction mixture are withdrawn at regular time intervals using a syringe or an autosampler.
-
Each aliquot is immediately quenched by adding it to a vial containing a quenching agent to stop the reaction.
-
-
Analysis:
-
The quenched samples are analyzed by GC or HPLC to determine the concentration of reactants and products relative to the internal standard.
-
-
Data Analysis:
-
The concentration versus time data is used to determine the initial reaction rate.
-
By varying the initial concentrations of each reactant and the catalyst, the reaction order with respect to each component can be determined.
-
The rate law and the rate constant (k) are determined from the experimental data.
-
The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizations
Experimental Workflow for a Kinetic Study
Caption: Workflow for a typical kinetic study of a catalyzed reaction.
Proposed Signaling Pathway for the Biginelli Reaction Catalyzed by a Lewis Acid
Caption: Proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.
Conclusion
This compound shows considerable promise as a catalyst in organic synthesis, offering high yields in specific reactions under relatively mild conditions. However, a comprehensive understanding of its catalytic activity requires detailed kinetic studies. The lack of quantitative data, such as rate constants and activation energies, currently limits a direct and objective comparison with more established catalytic systems. The experimental protocol provided in this guide is intended to facilitate such studies, which will be crucial for elucidating the reaction mechanisms and optimizing the industrial applications of this cost-effective and environmentally friendly catalyst. Researchers are encouraged to undertake these kinetic investigations to fully unlock the potential of this compound in modern organic synthesis.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 5. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 6. Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Fluoride/N-Heterocyclic Carbene Catalyzed Cross Coupling between Deactivated Aryl Chlorides and Alkyl Grignard Reagents with or without β-Hydrogens [organic-chemistry.org]
A Comparative Guide to the Electrochemical Characterization of Iron(III) Fluoride Trihydrate Electrodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of iron(III) fluoride trihydrate (FeF₃·3H₂O) electrodes with commercially established cathode materials, namely Lithium Iron Phosphate (LiFePO₄) and Lithium Nickel Manganese Cobalt Oxide (NMC). The information presented is based on experimental data from peer-reviewed literature, offering insights into the potential of FeF₃·3H₂O as a next-generation cathode material for lithium-ion batteries.
Executive Summary
Iron(III) fluoride, in its hydrated form, presents a compelling case for a high-energy cathode material due to its high theoretical specific capacity. However, its practical application has been hindered by inherent limitations such as low electronic conductivity. This guide delves into the electrochemical characteristics of FeF₃·3H₂O, benchmarking its performance against the widely used LiFePO₄ and NMC cathodes. While FeF₃·3H₂O demonstrates a high initial capacity, its cycling stability and rate capability often require significant material engineering to compete with established technologies.
Performance Comparison of Cathode Materials
The following tables summarize the key electrochemical performance metrics for FeF₃·3H₂O and its alternatives, LiFePO₄ and NMC. It is important to note that the performance of FeF₃·3H₂O is often reported for its partially dehydrated form, FeF₃·0.33H₂O, and can be significantly enhanced through modifications like carbon coating or combination with conductive nanomaterials.
Table 1: Specific Capacity at Various C-Rates
| Cathode Material | 0.1C (mAh/g) | 0.2C (mAh/g) | 0.5C (mAh/g) | 1C (mAh/g) | 5C (mAh/g) |
| FeF₃·0.33H₂O/C+G [1] | 234.2 | 193.1 (after 50 cycles) | 210.7 | 194.4 | 140.4 |
| β-FeF₃·3H₂O/C [2] | 199.6 (at 20 mA/g) | - | - | - | - |
| LiFePO₄ [3] | ~170 | ~160 | 140 | ~120 | ~100 |
| NMC811 [4] | ~200 | ~195 | 180-190 | 170 | ~130 |
Note: The data for FeF₃·0.33H₂O/C+G represents a composite with carbon nanotubes and graphene to enhance conductivity. The performance of pristine FeF₃·3H₂O is generally lower.
Table 2: Cycling Stability
| Cathode Material | Initial Discharge Capacity (mAh/g) | Capacity Retention | Number of Cycles | C-Rate |
| FeF₃·0.33H₂O/C+G [1] | 234.2 (at 0.1C) | ~82.4% | 50 | 0.2C |
| β-FeF₃·3H₂O/C [2] | 199.6 (at 20 mA/g) | ~73.4% | 10 | 20 mA/g |
| LiFePO₄/C | ~170 (at C/2) | >95% | 1000 | 1C |
| NMC111 [5] | ~150 (at 0.1C) | ~80% | 830 | 1C |
Experimental Protocols
Detailed methodologies for key electrochemical experiments are crucial for reproducible and comparable results. The following are standard protocols for characterizing cathode materials.
Electrode Preparation
-
Slurry Preparation: The active material (e.g., FeF₃·3H₂O), a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 70:20:10)[6]. N-methyl-2-pyrrolidone (NMP) is added as a solvent to form a homogeneous slurry.
-
Coating: The slurry is uniformly cast onto an aluminum foil current collector using a doctor blade.
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80°C) for an extended period (e.g., 12 hours) to remove the solvent[6].
-
Pressing and Cutting: The dried electrode sheet is pressed to ensure good contact between the particles and the current collector, and then cut into circular discs of a specific diameter for coin cell assembly.
Coin Cell Assembly (CR2025)
The assembly is performed in an argon-filled glovebox to prevent contamination from air and moisture. A standard coin cell consists of the prepared cathode, a separator (e.g., Celgard 2400), a lithium metal anode, and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC))[6].
Electrochemical Measurements
-
Objective: To investigate the redox reactions, electrochemical reversibility, and reaction kinetics.
-
Procedure: A potentiostat is used to sweep the potential between defined voltage limits (e.g., 1.5 V to 4.5 V vs. Li/Li⁺) at a constant scan rate (e.g., 0.1 mV/s). The resulting current is measured. The shape of the voltammogram, including the peak potentials and currents, provides qualitative and quantitative information about the electrochemical processes. The potential difference between the anodic and cathodic peaks can indicate the degree of electrochemical polarization[1].
-
Objective: To determine the specific capacity, coulombic efficiency, and cycling stability of the electrode.
-
Procedure: A battery cycler applies a constant current (charging or discharging) until a set voltage limit is reached. The current is then reversed to complete a cycle. This process is repeated for a desired number of cycles. The specific capacity is calculated from the discharge time and the mass of the active material. The coulombic efficiency, the ratio of discharge to charge capacity in a cycle, indicates the reversibility of the electrochemical reactions.
-
Objective: To study the internal resistance and the kinetics of different electrochemical processes within the cell, such as charge transfer and ion diffusion.
-
Procedure: A small AC voltage perturbation (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge. The resulting impedance is measured and often visualized as a Nyquist plot. This plot can be fitted to an equivalent circuit model to quantify the different resistance and capacitance components of the cell.
Experimental Workflow Diagram
Caption: Experimental workflow for electrochemical characterization.
Signaling Pathway and Logical Relationships
The electrochemical performance of an electrode material is governed by a series of interconnected processes. The following diagram illustrates the key relationships influencing the performance of a FeF₃·3H₂O electrode.
Caption: Factors influencing FeF₃·3H₂O electrode performance.
References
- 1. High-Performance Cathode Material of FeF3·0.33H2O Modified with Carbon Nanotubes and Graphene for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanostructured high specific capacity C-LiFePO4 cathode material for lithium-ion batteries | Journal of Materials Research | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. energy.ciac.jl.cn [energy.ciac.jl.cn]
A Researcher's Guide to the Comparative Performance of Iron(III) Fluoride Trihydrate from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality and performance of chemical reagents are paramount. Iron(III) fluoride trihydrate (FeF₃·3H₂O) is a versatile Lewis acid catalyst used in a variety of organic syntheses, including the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its efficacy, however, can be influenced by factors such as purity, particle size, and the presence of any residual starting materials from its synthesis. These characteristics can vary between suppliers, potentially impacting experimental reproducibility and outcomes.
Currently, there is a lack of publicly available, direct comparative studies on the performance of this compound from different commercial sources. This guide provides a framework for researchers to conduct their own evaluations. It outlines a standardized experimental protocol for a benchmark reaction, defines key performance metrics, and presents a template for data comparison.
Key Performance Indicators for Catalysts
The performance of a catalyst is typically evaluated based on several key metrics:
-
Activity: The intrinsic rate of the reaction facilitated by the catalyst.
-
Selectivity: The catalyst's ability to direct a reaction to form a specific product over others.
-
Stability: The catalyst's ability to maintain its performance over time and under reaction conditions.
-
Yield: The amount of desired product obtained, which is influenced by the catalyst's activity and stability.
-
Reaction Time: The time required to achieve a certain conversion of reactants, which is a practical measure of catalyst activity.
Hypothetical Performance Comparison
To illustrate how data from a comparative study could be presented, the following table summarizes hypothetical results for the benchmark reaction described below, using this compound from three different fictional suppliers.
| Supplier | Purity of FeF₃·3H₂O (as stated by supplier) | Reaction Time (hours) | Product Yield (%) |
| Supplier A | 98% | 5 | 85 |
| Supplier B | 99.5% | 3 | 92 |
| Supplier C | 97% | 6 | 78 |
Benchmark Reaction: The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of interest in medicinal chemistry.[2][3] This reaction is often catalyzed by Lewis acids and serves as an excellent benchmark for evaluating the performance of this compound.[2][4]
Experimental Protocol
This protocol is adapted from established methods for the Iron(III) fluoride-catalyzed Biginelli reaction.[2]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
This compound (from the supplier being tested)
-
Ethanol (solvent)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Equipment for product purification (e.g., for recrystallization) and analysis (e.g., NMR, melting point apparatus).
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (10 mmol), the β-ketoester (10 mmol), and urea (15 mmol).
-
Add 20 mL of ethanol to the flask.
-
Add a catalytic amount of this compound (e.g., 5 mol%).
-
Stir the mixture at reflux temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of crushed ice and stir until the solid product precipitates.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product and then purify it by recrystallization from ethanol.
-
Determine the yield of the purified product and characterize it by measuring its melting point and acquiring its NMR spectra to confirm its identity and purity.
This standardized protocol should be repeated for the this compound from each supplier being compared, ensuring that all other reaction conditions are kept identical.
Visualizing the Experimental and Mechanistic Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for catalyst comparison and the proposed mechanism for the Biginelli reaction.
Caption: Experimental workflow for comparing the performance of this compound from different suppliers.
Caption: Proposed reaction mechanism for the Iron(III) fluoride-catalyzed Biginelli reaction.
By following this guide, researchers can systematically evaluate the performance of this compound from various suppliers, ensuring the selection of the most effective and reliable catalyst for their specific research needs. This approach promotes experimental consistency and contributes to the overall robustness of research and development in the pharmaceutical and chemical sciences.
References
Safety Operating Guide
Proper Disposal of Iron(III) Fluoride Trihydrate: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Iron(III) fluoride trihydrate, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental compliance. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, empowering researchers, scientists, and drug development professionals with the knowledge to handle chemical waste responsibly.
This compound (FeF₃·3H₂O) is a corrosive and harmful chemical that requires careful handling and disposal. Improper disposal can lead to environmental contamination and pose significant health risks. This document outlines the necessary precautions, personal protective equipment (PPE), and a detailed protocol for the safe treatment and disposal of this compound.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. This document contains critical information regarding its hazards.
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
-
A lab coat or chemical-resistant apron.[1]
-
Use in a well-ventilated area or a fume hood to avoid inhaling dust or mists.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards and disposal of this compound.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302, H312, H314, H332 | [1][2][4] |
| Signal Word | Danger | [1][3][4] |
| pH for Iron(III) Hydroxide Precipitation | ~3.5 | |
| Solubility of Iron(III) Hydroxide (Ksp) | 2.79 x 10⁻³⁹ | |
| Solubility of Calcium Fluoride (Ksp) | 1.46 x 10⁻¹⁰ | [5] |
| Typical Fluoride Discharge Limit | < 20 mg/L (to sewer), < 5 mg/L (to aquatic environment) | [6] |
Experimental Protocol: In-Lab Treatment and Disposal
Disposal of this compound requires its conversion into less hazardous, insoluble compounds. The following protocol describes a precipitation method using calcium hydroxide to treat both the iron and fluoride components of the waste. This procedure should be carried out by trained personnel in a controlled laboratory setting.
Materials:
-
This compound waste solution
-
Calcium hydroxide (Ca(OH)₂) slurry (lime slurry)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beakers or other suitable reaction vessels
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Appropriate hazardous waste containers
Procedure:
-
Preparation: In a well-ventilated fume hood, place the beaker containing the this compound waste solution on a stir plate and add a stir bar. Begin stirring the solution.
-
Initial pH Adjustment and Iron Precipitation: Slowly add the calcium hydroxide slurry to the waste solution. Monitor the pH of the solution continuously. As the pH rises, iron(III) hydroxide, a brownish precipitate, will begin to form. Iron(III) hydroxide starts to precipitate at a pH of approximately 3.5.[7]
-
Fluoride Precipitation: Continue to add the calcium hydroxide slurry until the pH of the solution is between 6.5 and 8.5.[8] In this pH range, calcium ions from the calcium hydroxide will react with the fluoride ions in the waste to form calcium fluoride, a stable and poorly soluble precipitate.
-
Reaction Completion and Settling: Allow the mixture to stir for at least 30 minutes to ensure the precipitation reactions are complete.[4][9] After stirring, turn off the stir plate and allow the precipitates (a mixture of iron(III) hydroxide and calcium fluoride) to settle.
-
Solid-Liquid Separation: Carefully separate the solid precipitate from the liquid supernatant by filtration.
-
Supernatant Testing and Disposal: Test the pH of the supernatant. If necessary, neutralize it to a pH between 6 and 9 before disposal down the sanitary sewer, in accordance with local regulations. It is recommended to test the fluoride concentration of the supernatant to ensure it is below the local discharge limits.[6]
-
Precipitate Disposal: The filtered precipitate, containing iron(III) hydroxide and calcium fluoride, should be collected in a labeled hazardous waste container. This solid waste must be disposed of through your institution's hazardous waste management program.[1][3] Do not dispose of the precipitate in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the scientific community. Always consult your institution's specific waste disposal guidelines and local regulations.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Zero-valent iron coupled calcium hydroxide: A highly efficient strategy for removal and magnetic separation of concentrated fluoride from acidic wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deswater.com [deswater.com]
- 4. Precipitation Methods Using Calcium-Containing Ores for Fluoride Removal in Wastewater | MDPI [mdpi.com]
- 5. chegg.com [chegg.com]
- 6. saltworkstech.com [saltworkstech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Iron(III) Fluoride Trihydrate
For Immediate Reference: Essential Safety and Handling Protocols for Iron(III) Fluoride Trihydrate
This compound is a chemical compound that demands careful handling to ensure the safety of laboratory personnel. This guide provides crucial information on personal protective equipment (PPE), emergency procedures, and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for minimizing risks and maintaining a safe research environment.
Chemical Safety Data
Properly understanding the hazards associated with this compound is the first step in safe handling. This compound is corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5][6][7] It is also harmful if swallowed, inhaled, or in contact with skin.[2][3][4][5][8]
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5][8] | GHS07 |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3][4][7] | GHS05 |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1][2][5] | GHS05 |
GHS pictograms visually represent the hazards associated with a chemical.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when working with this compound. The following PPE must be worn at all times.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][8][9] | To protect against splashes and dust particles that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene) and a flame-resistant lab coat.[1][2][3][4][8][9][10] | To prevent skin contact, which can result in severe burns.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with a type P3 (EN 143) cartridge or a self-contained breathing apparatus (SCBA).[1][8] | To prevent inhalation of harmful dust particles. |
Emergency Response and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4] Remove contact lenses if present and easy to do.[1][2][4] Seek immediate medical attention.[1][2][3][4] |
| Skin Contact | Immediately remove all contaminated clothing.[1][2][3][4][6][10] Rinse the affected skin area with large amounts of water.[1][2][3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[2][3][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting.[2][4] Rinse mouth with water.[2][4] Seek immediate medical attention.[2][4] |
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[1][3][4][6]
-
Wash hands thoroughly after handling the substance.[2][4][10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6]
-
Keep away from incompatible materials such as oxidizing agents.[4]
Spill and Disposal Management
Spill Cleanup Protocol:
A chemical spill should be treated as a serious incident. The following workflow outlines the necessary steps for a safe and effective cleanup.
References
- 1. sds.strem.com [sds.strem.com]
- 2. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. This compound | F3FeH6O3 | CID 44890702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Iron(III) fluoride 15469-38-2 [sigmaaldrich.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
